molecular formula C7H15NO B1273580 5-Ethyl-2-methylmorpholine CAS No. 743444-85-1

5-Ethyl-2-methylmorpholine

Cat. No.: B1273580
CAS No.: 743444-85-1
M. Wt: 129.2 g/mol
InChI Key: MNGOCGNQLBTUAX-UHFFFAOYSA-N
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Description

5-Ethyl-2-methylmorpholine is a useful research compound. Its molecular formula is C7H15NO and its molecular weight is 129.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethyl-2-methylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-3-7-5-9-6(2)4-8-7/h6-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNGOCGNQLBTUAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1COC(CN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60394215
Record name 5-ethyl-2-methylmorpholine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

743444-85-1
Record name 5-ethyl-2-methylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Ethyl-2-methylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The morpholine scaffold is a privileged heterocyclic motif in medicinal chemistry, prized for its favorable physicochemical properties which often impart improved metabolic stability, aqueous solubility, and desirable in vivo pharmacokinetic profiles to drug candidates. The strategic placement of substituents on the morpholine ring allows for the fine-tuning of a molecule's biological activity and selectivity. This guide provides a comprehensive overview of robust and versatile synthetic pathways for the preparation of 5-Ethyl-2-methylmorpholine, a disubstituted morpholine with potential applications in the development of novel therapeutics. We will delve into the mechanistic underpinnings of key synthetic strategies, provide detailed experimental protocols, and offer insights into the rationale behind procedural choices, thereby equipping researchers with the knowledge to confidently approach the synthesis of this and related substituted morpholines.

Introduction: The Significance of the Morpholine Scaffold

The morpholine ring system is a six-membered heterocycle containing both an amine and an ether functional group. Its non-planar, chair-like conformation and the presence of both hydrogen bond donor and acceptor capabilities make it a valuable component in the design of bioactive molecules. The introduction of substituents, such as the methyl and ethyl groups in this compound, creates stereocenters that can be crucial for specific interactions with biological targets. The synthesis of stereochemically defined substituted morpholines is therefore a topic of significant interest in synthetic and medicinal chemistry.

This guide will focus on two primary, field-proven strategies for the synthesis of this compound:

  • Strategy A: Classical Ring Formation via Cyclization of a Substituted Amino Alcohol. This robust and widely applicable method involves the construction of the morpholine ring from an acyclic precursor.

  • Strategy B: Modern Palladium-Catalyzed Intramolecular Carboamination. A more contemporary approach that allows for a high degree of control over stereochemistry.

Synthesis Pathway I: Cyclization of a Substituted Amino Alcohol

This classical approach builds the morpholine ring through a two-step sequence: N-acylation of a substituted amino alcohol with a haloacetyl halide, followed by intramolecular Williamson ether synthesis and subsequent reduction of the resulting morpholinone.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of this compound points to a morpholin-2-one intermediate, which can be traced back to an N-acylated amino alcohol. This, in turn, can be disconnected to reveal the key starting materials: 2-aminobutan-1-ol and a derivative of propionyl chloride.

G target This compound intermediate1 5-Ethyl-2-methylmorpholin-2-one target->intermediate1 Reduction intermediate2 N-(1-hydroxybutan-2-yl)-2-chloropropanamide intermediate1->intermediate2 Intramolecular Williamson Ether Synthesis sm1 2-Aminobutan-1-ol intermediate2->sm1 sm2 2-Chloropropionyl chloride intermediate2->sm2

Caption: Retrosynthetic analysis of this compound.

Mechanistic Considerations

The key steps in this pathway are the initial N-acylation, the intramolecular cyclization, and the final reduction. The N-acylation is a standard nucleophilic acyl substitution. The subsequent cyclization is an intramolecular SN2 reaction where the alkoxide, formed by deprotonation of the hydroxyl group, displaces the halide to form the heterocyclic ring. The final step is the reduction of the amide carbonyl within the morpholinone ring to a methylene group, typically achieved with a powerful reducing agent like lithium aluminum hydride (LiAlH4).

Experimental Protocol

Step 1: Synthesis of N-(1-hydroxybutan-2-yl)-2-chloropropanamide

  • To a solution of 2-aminobutan-1-ol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add a base such as triethylamine (1.1 eq).

  • Slowly add a solution of 2-chloropropionyl chloride (1.05 eq) in the same solvent, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of 5-Ethyl-3-methylmorpholin-2-one

  • Dissolve the crude N-(1-hydroxybutan-2-yl)-2-chloropropanamide (1.0 eq) in a polar aprotic solvent like THF or dimethylformamide (DMF).

  • Add a strong base, such as sodium hydride (1.2 eq) or potassium tert-butoxide (1.2 eq), portion-wise at 0 °C.

  • Stir the reaction at room temperature or gently heat to 50-60 °C to drive the cyclization.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of this compound

  • To a suspension of lithium aluminum hydride (LiAlH4, 2.0-3.0 eq) in anhydrous THF at 0 °C, slowly add a solution of 5-ethyl-3-methylmorpholin-2-one (1.0 eq) in THF.

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate under reduced pressure and purify the crude product by distillation or column chromatography to afford this compound.

Data Summary
StepKey ReagentsSolventTemperatureTypical Yield
12-Aminobutan-1-ol, 2-Chloropropionyl chloride, TriethylamineDCM or THF0 °C to RT>90% (crude)
2N-(1-hydroxybutan-2-yl)-2-chloropropanamide, NaH or KOtBuTHF or DMF0 °C to 60 °C70-85%
35-Ethyl-3-methylmorpholin-2-one, LiAlH4THF0 °C to reflux65-80%

Synthesis Pathway II: Palladium-Catalyzed Intramolecular Carboamination

This modern approach offers excellent control over stereochemistry and is particularly useful for the synthesis of enantiopure substituted morpholines from chiral amino alcohols.[1][2][3] The key step is a palladium-catalyzed intramolecular coupling of an amine and an alkene with an aryl or vinyl halide.

Retrosynthetic Analysis and Strategy

For the synthesis of this compound, this strategy would involve the cyclization of an appropriately substituted O-allyl ethanolamine derivative.

G target cis-5-Ethyl-2-methylmorpholine intermediate1 N-Aryl-O-allyl-2-aminobutanol derivative target->intermediate1 Pd-catalyzed Carboamination sm1 2-Aminobutanol intermediate1->sm1 sm2 Allyl bromide intermediate1->sm2 sm3 Aryl bromide intermediate1->sm3

Caption: Retrosynthetic approach for cis-5-Ethyl-2-methylmorpholine.

Mechanistic Insights

The catalytic cycle is believed to involve the oxidative addition of the aryl or vinyl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation to form a palladium-amido species.[1] This intermediate then undergoes intramolecular syn-aminopalladation of the alkene, followed by reductive elimination to furnish the morpholine product and regenerate the Pd(0) catalyst.[1]

Experimental Protocol (Generalized)

Step 1: Synthesis of the O-Allyl Ethanolamine Substrate

  • Protect the amino group of 2-aminobutan-1-ol with a suitable protecting group (e.g., Boc).

  • Deprotonate the hydroxyl group with a base like sodium hydride.

  • Add allyl bromide to introduce the allyl ether moiety.

  • Deprotect the amino group.

  • Perform an N-arylation or N-vinylation reaction.

Step 2: Palladium-Catalyzed Carboamination

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium catalyst (e.g., Pd(OAc)2), a suitable phosphine ligand (e.g., P(t-Bu)3), and a base (e.g., NaOtBu).[3]

  • Add the O-allyl ethanolamine substrate and an aryl or vinyl bromide in a suitable anhydrous solvent (e.g., toluene).[3]

  • Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir for the specified time.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the product by column chromatography.

Data Summary for a Representative Reaction
EntryArYield (%)Diastereomeric Ratio (dr)
1i-Bu4-MeO-C₆H₄66>20:1
2Bn4-MeO-C₆H₄61>20:1
3Ph4-MeO-C₆H₄58>20:1
Table adapted from a study on cis-3,5-disubstituted morpholines, demonstrating the scope of the reaction.[2]

Alternative Strategies: A Brief Overview

While the two pathways detailed above are highly effective, other methods for the synthesis of substituted morpholines are also noteworthy:

  • Reductive Amination: Intramolecular reductive amination of an amino aldehyde or amino ketone can be a direct route to the morpholine ring.[4][5] This strategy can be particularly effective for specific substitution patterns.

  • Ring-Opening of Aziridines: The SN2-type ring-opening of activated aziridines with haloalcohols, followed by base-mediated intramolecular cyclization, provides an enantioselective route to substituted morpholines.[6]

Conclusion

The synthesis of this compound can be approached through several reliable synthetic strategies. The classical cyclization of a substituted amino alcohol offers a robust and cost-effective route, while modern palladium-catalyzed methods provide excellent stereocontrol, which is often a critical consideration in drug development. The choice of synthetic pathway will ultimately depend on factors such as the desired stereochemistry, the availability of starting materials, and the required scale of the synthesis. This guide provides the foundational knowledge and practical protocols to enable researchers to successfully synthesize this and other valuable substituted morpholine building blocks.

References

  • Reddy, K. L., et al. (2015). A Concise and Efficient Synthesis of Substituted Morpholines. Synlett, 26(01), 69-74.
  • Wolfe, J. P., & Ney, J. E. (2009). A New Strategy for the Synthesis of Substituted Morpholines. The Journal of Organic Chemistry, 74(13), 4979–4982. [Link]

  • BenchChem. (n.d.). A Technical Guide to the Synthesis of Substituted Morpholines for Researchers and Drug Development Professionals. BenchChem.
  • Wikipedia contributors. (2023, December 29). Reductive amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Ney, J. E., & Wolfe, J. P. (2009). A New Strategy for the Synthesis of Substituted Morpholines. The Journal of Organic Chemistry, 74(13), 4979-4982.
  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. [Link]

  • BenchChem. (n.d.).
  • Nekrasov, M. D., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids, 39(9), 1223-1244.
  • Reddy, K. L., et al. (2009). Enantioselective syntheses of morpholines and their homologues via S(N)2-type ring opening of aziridines and azetidines with haloalcohols. The Journal of Organic Chemistry, 74(18), 7013-7022.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Ethyl-2-methylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Ethyl-2-methylmorpholine, a substituted morpholine derivative of interest in medicinal chemistry and synthetic organic chemistry. The morpholine scaffold is valued for its favorable properties, including metabolic stability and low basicity, making it a prevalent structural motif in drug discovery.[1][2] This document outlines key parameters, presents detailed experimental protocols for their determination, and discusses the underlying scientific principles. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound for practical application and further research.

Introduction

The morpholine ring is a vital heterocyclic motif found in numerous biologically active compounds and approved pharmaceuticals.[3] Its unique physicochemical properties, such as high polarity and relatively low basicity (pKa of the parent morpholine is ~8.5) due to the inductive effect of the ring oxygen, make it an attractive scaffold for modulating a compound's solubility, metabolic stability, and target interactions.[1] this compound, a disubstituted derivative, presents a specific combination of steric and electronic features that warrant detailed characterization for its potential applications. Understanding its fundamental physicochemical properties is a critical first step in harnessing its potential in drug design and as a synthetic building block.

Section 1: Core Physicochemical and Structural Properties

Precise knowledge of a compound's physical and chemical characteristics is foundational to its application. The properties of this compound are summarized below. It is important to note that this compound has two chiral centers (at C2 and C5), meaning it can exist as four possible stereoisomers (RR, SS, RS, SR). The data presented here generally refers to the racemic mixture unless specified.

Key Physicochemical Data
PropertyValueSource / Method
Molecular Formula C₇H₁₅NO[4][5]
Molecular Weight 129.203 g/mol [4]
Monoisotopic Mass 129.11537 Da[5]
CAS Number 743444-85-1[4][6]
Boiling Point Not experimentally determined. Predicted values for similar structures suggest a range of 160-180 °C.Prediction based on related morpholines[7][8]
pKa (of conjugate acid) Not experimentally determined. Predicted to be in the range of 8.0 - 9.0.Prediction based on similar aliphatic amines[9][10][11][12]
LogP (XlogP) 0.8Predicted[5]
Solubility Expected to be miscible with water and soluble in common organic solvents like alcohol and ether.Inferred from properties of similar morpholines[8][13]
Structural Information

This compound is a saturated heterocyclic compound. The presence of both an ethyl group at the 5-position and a methyl group at the 2-position introduces stereochemistry that can significantly influence its biological activity and physical properties.

Caption: General structure of this compound.

Section 2: Synthesis Overview

Substituted morpholines like this compound are accessible through various synthetic strategies. A common and versatile approach involves the cyclization of appropriately substituted amino alcohols.[3] One general method involves the reaction of an amino alcohol with an α-halo acid chloride to form an amide, which is then cyclized and reduced.[3] More modern methods, such as palladium-catalyzed carboamination or indium(III)-catalyzed reductive etherification, offer high efficiency and diastereoselectivity for constructing the morpholine ring.[1][14][15] These advanced methods are particularly valuable for controlling the stereochemistry of the final product.

Section 3: Experimental Protocols for Physicochemical Determination

To ensure scientific integrity, the following protocols are provided as self-validating systems for determining key physicochemical parameters.

Protocol: Determination of pKa by Potentiometric Titration

The pKa, or acid dissociation constant, is a critical parameter that governs the ionization state of a molecule at a given pH, profoundly impacting its solubility, permeability, and target binding. For a basic compound like this compound, we determine the pKa of its conjugate acid.

Causality: Potentiometric titration is the gold standard for pKa determination due to its high accuracy.[16] It directly measures the change in pH of a solution as a titrant of known concentration is added, allowing for the precise identification of the half-equivalence point, where pH equals the pKa.

Methodology:

  • Sample Preparation: Prepare a ~0.05 M solution of this compound in deionized, CO₂-free water. To ensure full dissolution, a co-solvent like methanol (e.g., a 1:9 methanol-water mixture) can be used if necessary.[17]

  • Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place the sample solution in a jacketed beaker maintained at 25 °C and stir gently.

  • Titration: Add a standardized solution of 0.1 M hydrochloric acid (HCl) in small, precise increments using a calibrated burette.

  • Data Acquisition: Record the pH of the solution after each addition of HCl, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of HCl added to generate a titration curve. The pKa is the pH value at the half-equivalence point (the midpoint of the steepest part of the curve). For more accuracy, calculate the first derivative of the curve (ΔpH/ΔV); the peak of this derivative plot corresponds to the equivalence point. The pKa is the pH at half of this volume.[16]

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Prepare 0.05 M Sample Solution C Add 0.1 M HCl Titrant in Increments A->C B Calibrate pH Meter B->C D Record pH After Each Addition C->D E Plot pH vs. Volume of Titrant D->E Generate Titration Curve F Determine Equivalence Point E->F G Calculate pKa at Half-Equivalence Point F->G

Caption: Workflow for pKa determination via potentiometric titration.

Protocol: Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for confirming the identity and purity of volatile compounds like this compound.

Causality: Gas chromatography separates components of a mixture based on their volatility and interaction with a stationary phase.[18] Mass spectrometry then fragments the eluted components and separates the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for structural identification.

Methodology:

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of this compound in a volatile organic solvent such as dichloromethane or methanol.

  • GC Instrument Setup:

    • Column: Use a standard non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms).

    • Injection: Inject 1 µL of the sample solution into the GC inlet, typically set to 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

  • MS Instrument Setup:

    • Ionization: Use standard Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range from m/z 40 to 300.

  • Data Analysis:

    • Identify the retention time of the peak corresponding to this compound.

    • Analyze the mass spectrum of the peak. Expect to see the molecular ion peak (M⁺) at m/z 129 and characteristic fragment ions resulting from the cleavage of the ethyl group, methyl group, and fragmentation of the morpholine ring.

Section 4: Spectroscopic and Analytical Profile

A comprehensive analytical profile is essential for the unambiguous identification and quality control of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl and ethyl protons, as well as complex multiplets for the protons on the morpholine ring. The chemical shifts will be influenced by the adjacent nitrogen and oxygen atoms.

    • ¹³C NMR: The carbon NMR spectrum should display seven unique signals corresponding to the seven carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by C-H stretching vibrations (around 2850-3000 cm⁻¹), a distinct N-H stretching vibration for the secondary amine (around 3300-3500 cm⁻¹), and C-O-C stretching from the ether linkage (around 1050-1150 cm⁻¹).

  • Chromatographic Analysis: Techniques like GC and HPLC are suitable for assessing the purity of this compound.[18] For HPLC analysis, derivatization may be required for UV detection, as the native molecule lacks a strong chromophore.[18][19]

Conclusion

This guide has detailed the essential physicochemical properties of this compound, providing both compiled data and robust experimental protocols for their verification. A thorough understanding of its pKa, solubility, and structural characteristics is paramount for its effective use in research and development. The methodologies outlined herein are designed to provide the scientific community with reliable tools for characterizing this and similar substituted morpholine compounds, thereby facilitating their application in medicinal chemistry and beyond.

References

  • Time and Date. (n.d.). Current Local Time in Singapore.
  • Wolfe, J. P., & Rossi, M. A. (2004). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 6(9), 1449–1452. Retrieved from [Link]

  • Li, G., et al. (2019). Efficient Synthesis of Substituted Morpholine Derivatives via an Indium(III)-catalyzed Reductive Etherification Reaction. Chemistry Letters, 48(10), 1234-1237. Retrieved from [Link]

  • Ney, J. E., & Wolfe, J. P. (2009). New Strategy for the Synthesis of Substituted Morpholines. The Journal of Organic Chemistry, 74(15), 5525–5533. Retrieved from [Link]

  • Rayer, A. W., et al. (n.d.). Detailed procedure for calculating pKa. Retrieved from [Link]

  • Janez, K., & Stana, K. (2014). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta, 87(4), 343-347. Retrieved from [Link]

  • Singh, S., et al. (2018). Different analytical methods of estimation of morpholine or its derivatives. ResearchGate. Retrieved from [Link]

  • Kovačević, J., & Kovačević, S. (2014). Simple Method for the Estimation of pKa of Amines. ResearchGate. Retrieved from [Link]

  • ASTM International. (1990). Development of Analytical Methodology and a Report on Collaborative Study on the Determination of Morpholine, Cyclohexylamine, and Diethylaminoethanol in Aqueous Samples by Direct Aqueous Injection Gas Chromatography. Retrieved from [Link]

  • Cao, Y., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). The derivatization reaction of morpholine. Retrieved January 17, 2026, from [Link]

  • Occupational Safety and Health Administration. (2003). Morpholine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (2S,5R)-2-ethynyl-5-methylmorpholine. PubChem. Retrieved January 17, 2026, from [Link]

  • PubChemLite. (n.d.). This compound (C7H15NO). Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Ethyl-2-methylpyridine. PubChem. Retrieved January 17, 2026, from [Link]

  • ChemBK. (n.d.). N-Methylmorpholine. Retrieved January 17, 2026, from [Link]

  • American Elements. (n.d.). 2-ethyl-5-methylmorpholine. Retrieved January 17, 2026, from [Link]

  • Ataman Kimya. (n.d.). N-ETHYLMORPHOLINE. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Morpholine. PubChem. Retrieved January 17, 2026, from [Link]

  • Ataman Kimya. (n.d.). N-Methylmorpholine. Retrieved January 17, 2026, from [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams page-1. Retrieved from [Link]

Sources

An In-depth Technical Guide to 5-Ethyl-2-methylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Morpholine Derivative

In the vast and ever-expanding universe of chemical compounds, some molecules, despite their intriguing structures, remain largely unexplored in publicly accessible literature. 5-Ethyl-2-methylmorpholine, identified by the CAS number 743444-85-1, is one such entity. While its basic chemical identity is established, a comprehensive, dedicated technical profile is notably absent. This guide, therefore, takes a unique approach. Instead of presenting a dossier of established data for this specific molecule, we will embark on a journey of informed inference and scientific extrapolation.

Drawing upon the rich and well-documented chemistry of the morpholine scaffold, particularly 2,5-disubstituted analogs, this document will serve as a foundational technical guide for any researcher or drug development professional interested in this compound. We will construct a plausible narrative encompassing its synthesis, characterization, potential applications, and safety considerations, all grounded in the established principles of organic chemistry and medicinal chemistry. This guide is designed not as a definitive record, but as a starting point to inspire and direct future research into this promising, yet under-characterized, molecule.

Core Molecular Attributes of this compound

This compound is a heterocyclic organic compound featuring a morpholine ring substituted with a methyl group at the 2-position and an ethyl group at the 5-position. The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functional group, is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties.[1]

PropertyValueSource
CAS Number 743444-85-1[2]
Molecular Formula C₇H₁₅NO[3][4]
Molecular Weight 129.203 g/mol [3]
InChI Key MNGOCGNQLBTUAX-UHFFFAOYSA-N[3]

The presence of two stereocenters at the C2 and C5 positions implies the existence of four possible stereoisomers: (2R, 5R), (2S, 5S), (2R, 5S), and (2S, 5R). The relative stereochemistry (cis or trans) of the substituents will significantly influence the molecule's three-dimensional shape and, consequently, its biological activity.

Strategic Synthesis of 2,5-Disubstituted Morpholines: A Plausible Route to this compound

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach to a trans-5-Ethyl-2-methylmorpholine is outlined below. This strategy leverages commercially available and stereochemically defined starting materials.

Retrosynthesis of this compound target trans-5-Ethyl-2-methylmorpholine intermediate1 N-Protected Amino Diol target->intermediate1 Intramolecular Cyclization starting_materials Enantiopure Epoxide (e.g., (S)-1,2-epoxybutane) + Enantiopure Amino Alcohol (e.g., D-alaninol) intermediate1->starting_materials Nucleophilic Ring Opening

Caption: Retrosynthetic pathway for trans-5-Ethyl-2-methylmorpholine.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol describes a potential synthesis of (2R, 5S)-5-Ethyl-2-methylmorpholine, a trans isomer.

Step 1: Nucleophilic Ring Opening of an Epoxide

  • To a solution of D-alaninol (1.0 eq) in a suitable solvent such as n-propanol, add (S)-1,2-epoxybutane (1.2 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude amino diol intermediate.

  • Purify the intermediate by column chromatography on silica gel.

Causality: The amino group of alaninol acts as a nucleophile, attacking the less sterically hindered carbon of the epoxide. The choice of enantiopure starting materials dictates the stereochemistry of the resulting amino diol.

Step 2: N-Protection

  • Dissolve the purified amino diol (1.0 eq) in dichloromethane.

  • Add triethylamine (2.0 eq) and cool the mixture to 0 °C.

  • Slowly add a protecting group reagent, such as tosyl chloride (1.1 eq), to the solution.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the N-protected amino diol by column chromatography.

Causality: Protection of the secondary amine is crucial to prevent side reactions during the subsequent cyclization step. The tosyl group is a common choice due to its stability and ease of removal.

Step 3: Intramolecular Cyclization

  • Dissolve the N-protected amino diol (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add a strong base, such as sodium hydride (2.5 eq), portion-wise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for a designated period to facilitate deprotonation of the hydroxyl groups.

  • Cool the reaction mixture back to 0 °C and add a hydroxyl-activating agent, for instance, p-toluenesulfonyl imidazole (1.0 eq).

  • Monitor the reaction for the formation of the cyclized product.

  • Quench the reaction carefully with water and extract the product with an organic solvent.

  • Dry the organic layer, remove the solvent, and purify the N-protected morpholine derivative by column chromatography.

Causality: The base deprotonates the hydroxyl groups, and the activating agent selectively converts one into a good leaving group, facilitating intramolecular Williamson ether synthesis to form the morpholine ring. The regioselectivity of this step is critical for obtaining the desired product.

Step 4: Deprotection

  • Dissolve the purified N-protected morpholine derivative in a suitable solvent system, such as ethanolic ammonia.

  • Cool the solution to -78 °C and add a reducing agent, for example, sodium metal, in small portions.

  • Allow the reaction to warm to room temperature.

  • Upon completion, quench the reaction and work up to isolate the final product, this compound.

  • Purify the final compound by distillation or column chromatography.

Causality: The final step removes the protecting group to yield the free secondary amine of the target molecule.

Synthesis_Workflow start Starting Materials (Epoxide + Amino Alcohol) step1 Nucleophilic Ring Opening start->step1 step2 N-Protection step1->step2 step3 Intramolecular Cyclization step2->step3 step4 Deprotection step3->step4 end_node This compound step4->end_node

Caption: Proposed synthetic workflow for this compound.

Anticipated Characterization Data

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. Based on the analysis of similar substituted morpholines, the following spectroscopic signatures can be anticipated.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the number of aliphatic protons and their diastereotopic nature. Key signals would include:

    • A triplet and a quartet corresponding to the ethyl group.

    • A doublet for the methyl group at C2.

    • A series of multiplets in the range of 2.5-4.0 ppm for the protons on the morpholine ring.

    • A broad singlet for the N-H proton, which may be exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be indicative of the different carbon environments (methyl, ethyl, and morpholine ring carbons).

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) at m/z = 129, along with characteristic fragmentation patterns of the morpholine ring.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for:

  • N-H stretching (a broad peak around 3300-3500 cm⁻¹).

  • C-H stretching of the alkyl groups (around 2850-2960 cm⁻¹).

  • C-O-C stretching of the ether linkage (around 1100 cm⁻¹).

The Morpholine Scaffold in Drug Discovery: Potential Applications of this compound

The morpholine moiety is considered a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][12][13] Its presence often confers desirable properties such as improved aqueous solubility, metabolic stability, and a favorable pharmacokinetic profile.[1][13] Substituted morpholines have been investigated for a wide array of therapeutic applications.

Central Nervous System (CNS) Disorders

The morpholine scaffold is frequently incorporated into CNS-active compounds due to its ability to modulate the lipophilic-hydrophilic balance, which is crucial for blood-brain barrier penetration.[12][13] The substitution pattern on the morpholine ring can be tailored to achieve selective interactions with various CNS targets.[13]

Oncology

Many kinase inhibitors developed for cancer therapy feature a morpholine ring.[14] This heterocycle can engage in hydrogen bonding with the hinge region of the kinase active site and also serve as a scaffold to orient other pharmacophoric elements.[15]

Infectious Diseases

Morpholine derivatives have also shown promise as antimicrobial and antiviral agents. The morpholine ring can be a key component of the pharmacophore responsible for the observed biological activity.

Potential_Applications main This compound A Substituted Morpholine Derivative cns CNS Disorders (e.g., antidepressants, antipsychotics) main->cns Potential Therapeutic Area oncology Oncology (e.g., kinase inhibitors) main->oncology Potential Therapeutic Area infectious Infectious Diseases (e.g., antibacterial, antiviral) main->infectious Potential Therapeutic Area

Caption: Potential therapeutic areas for this compound.

Safety and Handling Considerations

Specific safety data for this compound is not available. Therefore, it is prudent to handle this compound with the same precautions as other structurally related, volatile amines like N-methylmorpholine.[16][17]

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Flammability: Assumed to be a flammable liquid. Keep away from heat, sparks, and open flames.

  • Toxicity: The toxicological properties have not been fully investigated. It should be treated as a potentially harmful substance.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion and Future Directions

This compound represents an intriguing yet understudied molecule within the vast family of morpholine derivatives. While direct experimental data is scarce, a wealth of knowledge on the synthesis and application of substituted morpholines provides a solid foundation for future research. This technical guide has outlined a plausible synthetic strategy, anticipated characterization data, and potential therapeutic applications based on established scientific principles.

The next logical steps in the exploration of this compound would be:

  • Synthesis and Characterization: The execution of a stereoselective synthesis to obtain all four stereoisomers of this compound, followed by their thorough spectroscopic characterization.

  • Biological Screening: A comprehensive biological evaluation of the individual stereoisomers against a panel of relevant therapeutic targets, particularly in the areas of CNS disorders and oncology.

  • Structure-Activity Relationship (SAR) Studies: Should biological activity be identified, further SAR studies could be conducted to optimize the potency and selectivity of this molecular scaffold.

It is our hope that this guide will serve as a valuable resource and a catalyst for the scientific community to unlock the full potential of this compound and other novel morpholine derivatives.

References

  • Lanman, B. A., & Myers, A. G. (2004). Efficient, Stereoselective Synthesis of trans-2,5-Disubstituted Morpholines. Organic Letters, 6(6), 1045–1047.
  • Giordano-Lanolina, G., et al. (2020). Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. Medicinal Research Reviews, 40(2), 709-752.
  • Myers, A. G., & Lanman, B. A. (2004). Efficient, Stereoselective Synthesis of trans-2,5-Disubstituted Morpholines. American Chemical Society.
  • PubMed. (2004). Efficient, stereoselective synthesis of trans-2,5-disubstituted morpholines.
  • Pasternak, A., et al. (2013). Synthesis of a cis 2,5-Disubstituted Morpholine by De-epimerization: Application to the Multigram Scale Synthesis of a Mineralocorticoid Antagonist. Organic Process Research & Development, 17(5), 899-905.
  • PubMed. (2004). Efficient, stereoselective synthesis of trans-2,5-disubstituted morpholines.
  • Sabatino, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2736-2755.
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  • MDPI. (2023).
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  • E3S Web of Conferences. (2024).
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  • ResearchGate. (2019).
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  • ChemicalBook. This compound | 743444-85-1.
  • Sigma-Aldrich. (2024).
  • CymitQuimica. (2013). Safety Data Sheet for 4-Methylmorpholine 4-Oxide.
  • PubChem. 2,5-Dimethylmorpholine.
  • Google Patents. (2019). US10519164B2 - Processes for the preparation of (3S,4R)-3,ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)
  • CymitQuimica. This compound.
  • Fisher Scientific. (2025).
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Spectroscopic Characterization of 5-Ethyl-2-methylmorpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the expected spectroscopic signature of 5-Ethyl-2-methylmorpholine (C₇H₁₅NO), a substituted morpholine derivative. In the absence of publicly available experimental spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict its spectral characteristics. These predictions are grounded in the well-documented spectroscopic behavior of morpholine and its simple alkylated derivatives, providing a robust framework for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel morpholine-containing entities.

Introduction to the Spectroscopic Analysis of Substituted Morpholines

The morpholine ring is a common scaffold in medicinal chemistry, valued for its favorable physicochemical properties. Spectroscopic analysis is fundamental to confirming the structure and purity of newly synthesized morpholine derivatives. This guide will systematically deconstruct the predicted ¹H NMR, ¹³C NMR, IR, and MS data for this compound, explaining the rationale behind each prediction by drawing parallels with the known spectra of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to reveal the connectivity and chemical environment of all hydrogen atoms in the molecule. The predicted chemical shifts (δ) are presented in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Integration
H-2~3.6 - 3.8Multiplet1H
H-3 (axial & equatorial)~2.4 - 2.8Multiplets2H
H-5~2.2 - 2.4Multiplet1H
H-6 (axial & equatorial)~3.5 - 3.7Multiplets2H
-CH₃ (at C-2)~1.1 - 1.2Doublet3H
-CH₂- (ethyl group)~1.4 - 1.6Multiplet2H
-CH₃ (ethyl group)~0.8 - 1.0Triplet3H
N-HBroad singlet1H

Causality Behind Predicted ¹H NMR Shifts:

The predictions in Table 1 are based on the known spectral data of morpholine and its derivatives. In unsubstituted morpholine, the protons adjacent to the oxygen (C-2 and C-6) typically resonate around 3.7 ppm, while those adjacent to the nitrogen (C-3 and C-5) appear at approximately 2.9 ppm[1].

  • Protons on the Morpholine Ring: The introduction of methyl and ethyl substituents at C-2 and C-5, respectively, will induce slight shifts in the positions of the ring protons due to altered electronic environments and steric effects. The protons on carbons bearing the substituents (H-2 and H-5) will likely appear as complex multiplets due to coupling with neighboring protons. The protons on C-3 and C-6 are expected to be diastereotopic, appearing as distinct multiplets.

  • Alkyl Substituents: The methyl group at the C-2 position, being adjacent to a chiral center, is expected to be a doublet. The ethyl group at C-5 will exhibit a characteristic triplet for the terminal methyl and a multiplet for the methylene protons.

  • N-H Proton: The proton on the nitrogen atom is anticipated to be a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The predicted chemical shifts are summarized in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C-2~70 - 75
C-3~45 - 50
C-5~50 - 55
C-6~65 - 70
-CH₃ (at C-2)~15 - 20
-CH₂- (ethyl group)~25 - 30
-CH₃ (ethyl group)~10 - 15

Rationale for Predicted ¹³C NMR Shifts:

The predicted carbon chemical shifts are extrapolated from the known values for morpholine and alkyl-substituted morpholines. For morpholine itself, the carbons adjacent to oxygen (C-2, C-6) resonate at approximately 67 ppm, while those next to nitrogen (C-3, C-5) are found around 46 ppm[2].

  • Ring Carbons: The presence of alkyl substituents will cause a downfield shift (to a higher ppm value) for the substituted carbons (C-2 and C-5). The other ring carbons (C-3 and C-6) will also experience minor shifts.

  • Alkyl Carbons: The chemical shifts for the methyl and ethyl carbons are predicted based on standard values for such groups in an aliphatic environment.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring NMR spectra is crucial for reproducibility.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 128-1024 scans).

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The predicted key IR absorptions for this compound are listed in Table 3.

Table 3: Predicted Characteristic IR Absorptions for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
N-H Stretch3300 - 3500Medium, broad
C-H Stretch (aliphatic)2850 - 3000Strong
C-O-C Stretch (ether)1070 - 1150Strong
C-N Stretch (amine)1020 - 1250Medium

Interpretation of Predicted IR Absorptions:

The predicted IR spectrum is based on the characteristic absorption frequencies of amines, ethers, and aliphatic hydrocarbons[3][4].

  • N-H Stretch: A medium to weak, broad absorption is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine[5].

  • C-H Stretch: Strong absorptions in the 2850-3000 cm⁻¹ range will arise from the C-H stretching vibrations of the methyl and ethyl groups, as well as the methylene groups of the morpholine ring.

  • C-O-C Stretch: A strong, characteristic absorption for the C-O-C stretching of the ether linkage is anticipated between 1070 and 1150 cm⁻¹[6].

  • C-N Stretch: The C-N stretching vibration of the secondary amine is expected to appear in the 1020-1250 cm⁻¹ region.

Experimental Protocol for IR Data Acquisition

Step-by-Step Methodology:

  • Sample Preparation:

    • Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) and place it in a solution cell.

  • Data Acquisition:

    • Obtain a background spectrum of the empty spectrometer (or the solvent).

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Subtract the background spectrum from the sample spectrum to obtain the final IR spectrum of the compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrum

The molecular formula of this compound is C₇H₁₅NO, corresponding to a monoisotopic mass of approximately 129.1154 u[7].

  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 129.

  • Fragmentation Pattern: The fragmentation of morpholine derivatives is often initiated by the cleavage of bonds adjacent to the heteroatoms. Key predicted fragments are outlined in Table 4.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment
114[M - CH₃]⁺
100[M - C₂H₅]⁺
86[M - C₂H₅ - CH₂]⁺ or [M - CH₃ - C₂H₄]⁺
57[C₄H₉]⁺ or [C₃H₅O]⁺

Rationale for Fragmentation:

The fragmentation pathways of morpholines are well-documented[8][9]. The primary fragmentation is expected to involve the loss of the alkyl substituents.

  • Loss of Methyl Group: Cleavage of the C-C bond between the morpholine ring and the methyl group at C-2 would result in a fragment at m/z = 114.

  • Loss of Ethyl Group: Loss of the ethyl group from C-5 would lead to a fragment at m/z = 100.

  • Ring Cleavage: Subsequent fragmentation of the morpholine ring can lead to a variety of smaller fragments.

The predicted fragmentation pathway is illustrated in the following diagram:

G M [C₇H₁₅NO]⁺˙ m/z = 129 F1 [C₆H₁₂NO]⁺ m/z = 114 M->F1 - •CH₃ F2 [C₅H₁₀NO]⁺ m/z = 100 M->F2 - •C₂H₅ F3 Further Fragments F1->F3 F2->F3

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for MS Data Acquisition

Step-by-Step Methodology:

  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Utilize electron ionization (EI) for fragmentation analysis or a soft ionization technique like electrospray ionization (ESI) to primarily observe the molecular ion.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The detailed predictions for its ¹H NMR, ¹³C NMR, IR, and MS spectra, substantiated by data from closely related analogs, offer a valuable resource for the structural verification of this compound. The provided experimental protocols serve as a practical starting point for researchers undertaking the synthesis and characterization of novel morpholine derivatives. The principles outlined herein are broadly applicable to the spectroscopic analysis of other substituted heterocyclic systems, underscoring the power of leveraging existing knowledge to predict and interpret the spectral properties of new chemical entities.

References

  • ResearchGate. (n.d.). (a) Mass spectra of morpholine cation and fragment ions which are... Retrieved from [Link]

  • CORE. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Retrieved from [Link]

  • ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. Retrieved from [Link]

  • PMC. (n.d.). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Characteristic IR Absorptions. Retrieved from [Link]

  • ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum.... Retrieved from [Link]

  • NIST. (n.d.). Morpholine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Ethyl-2-methylpyridine. Retrieved from [Link]

  • ATB. (n.d.). N-Methylmorpholine. Retrieved from [Link]

  • PMC. (n.d.). Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Retrieved from [Link]

  • SpectraBase. (n.d.). N-Methylmorpholine N-oxide. Retrieved from [Link]

  • SpectraBase. (n.d.). N-methylmorpholine. Retrieved from [Link]

  • AMERICAN ELEMENTS. (n.d.). 2-ethyl-5-methylmorpholine. Retrieved from [Link]

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A Methodological Framework for Assessing the Thermodynamic Stability of 5-Ethyl-2-methylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Dissemination Level: Public Whitepaper

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, valued for its ability to improve the physicochemical properties and pharmacological profiles of therapeutic agents. 5-Ethyl-2-methylmorpholine, a substituted morpholine, represents a class of compounds with significant potential in drug discovery. However, a comprehensive understanding of its thermodynamic stability—a critical determinant of a drug candidate's viability, shelf-life, and safety—is not publicly available. This technical guide provides a robust, first-principles framework for the comprehensive evaluation of the thermodynamic stability of this compound. It is designed for researchers and drug development professionals who require a scientifically rigorous approach to characterizing novel chemical entities. This document outlines a dual strategy encompassing in silico computational predictions and empirical characterization through established analytical techniques, including thermal analysis and forced degradation studies, all grounded in international regulatory standards.

Introduction: The Imperative for Stability Analysis

The journey of a new chemical entity (NCE) from laboratory synthesis to clinical application is fraught with challenges, chief among them being the assurance of its stability. Thermodynamic stability dictates the intrinsic tendency of a molecule to resist decomposition under a given set of conditions. For a pharmaceutical compound like this compound, this property is not merely academic; it is a cornerstone of drug development that directly impacts safety, efficacy, and manufacturability.[1]

The purpose of stability testing is to furnish evidence on how the quality of a drug substance changes over time under the influence of environmental factors such as temperature, humidity, and light.[2] This data is essential for establishing a re-test period or shelf life and recommending storage conditions.[2] Given the prevalence of the morpholine scaffold in approved drugs, understanding the stability profile of its derivatives is crucial. This guide establishes a comprehensive methodology to characterize this compound, providing the causal logic behind each experimental choice to build a self-validating stability profile.

Physicochemical Profile of this compound

A foundational step in any stability program is the clear identification and characterization of the molecule. This compound is a disubstituted morpholine with two chiral centers, implying the existence of multiple stereoisomers. It is critical to note that stability studies should be conducted on the specific, well-characterized isomer or mixture of isomers intended for development.

PropertyValueSource
IUPAC Name This compoundPubChem
Molecular Formula C₇H₁₅NOPubChem
Molecular Weight 129.20 g/mol PubChem
CAS Number 743444-85-1ChemicalBook[2]
Predicted pKa 9.07 ± 0.60ChemicalBook[2]
Boiling Point 164.5 - 165.0 °CChemicalBook[2]

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node [shape=plaintext, fontsize=12, fontname="Arial", fontcolor="#202124"];
edge [fontsize=10, fontname="Arial", color="#5F6368"];

// Atom Definitions N1 [label="N", pos="0,0!"]; O1 [label="O", pos="2.5,0!"]; C2 [label="C", pos="2.2,1.2!"]; C3 [label="C", pos="0.8,1.2!"]; C5 [label="C", pos="0.3,-1.2!"]; C6 [label="C", pos="1.7,-1.2!"];

// Substituent Atoms C_Me [label="CH₃", pos="3.2,2.0!"]; C_Et1 [label="CH₂", pos="-1.0,-1.8!"]; C_Et2 [label="CH₃", pos="-2.2,-1.4!"]; H_N [label="H", pos="-0.5,0.5!"];

// Ring Bonds N1 -- C3; C3 -- C2; C2 -- O1; O1 -- C6; C6 -- C5; C5 -- N1;

// Substituent Bonds C2 -- C_Me [label=""]; C5 -- C_Et1 [label=""]; C_Et1 -- C_Et2 [label=""]; N1 -- H_N [label=""]; }

Caption: 2D representation of this compound.

Tier 1: Theoretical Assessment of Thermodynamic Stability

Before committing resources to extensive laboratory work, in silico methods provide a powerful, cost-effective means to predict molecular stability.[3] These computational approaches can identify potential liabilities in the molecular structure, such as weak bonds, and guide the design of subsequent experimental studies.

Rationale for Computational Modeling

Quantum chemical calculations, particularly Density Functional Theory (DFT), can model the electronic structure of this compound to predict key thermodynamic parameters.[4] This approach allows for the estimation of the molecule's intrinsic stability and the energy required to break specific bonds, offering insights into potential degradation pathways. The goal is to calculate properties like Gibbs free energy of formation (ΔGf°), enthalpy of formation (ΔHf°), and bond dissociation energies (BDEs).[5]

Protocol: DFT-Based Thermodynamic Analysis
  • Structure Optimization:

    • Objective: To find the lowest energy (most stable) three-dimensional conformation of the molecule.

    • Method: Perform a geometry optimization using a DFT functional, such as B3LYP, with a suitable basis set (e.g., 6-31+G(d,p)).[4] The choice of functional and basis set represents a balance between computational cost and accuracy.[6]

  • Frequency Calculation:

    • Objective: To confirm the optimized structure is a true energy minimum and to calculate thermochemical properties.

    • Method: Perform a vibrational frequency analysis on the optimized geometry. The absence of imaginary frequencies confirms a true minimum. From this, calculate zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy at a standard temperature (298.15 K).[6]

  • Bond Dissociation Energy (BDE) Analysis:

    • Objective: To identify the weakest chemical bonds in the molecule, which are the most likely points of initial thermal degradation.

    • Method: Systematically calculate the energy required to homolytically cleave each unique C-H, C-C, C-N, and C-O bond. The BDE is the enthalpy change of the reaction: R₁-R₂ → R₁• + R₂•. Lower BDE values indicate weaker bonds.

computational_workflow start Define Molecular Structure (this compound) geom_opt Geometry Optimization (DFT: B3LYP/6-31+G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify Verify Minimum Energy (No Imaginary Frequencies) freq_calc->verify verify->geom_opt Failure thermo Calculate Thermodynamic Properties (ΔGf°, ΔHf°) verify->thermo Success bde Bond Dissociation Energy (BDE) Analysis thermo->bde report Generate Stability Report: - Predicted ΔGf° - Map of BDEs - Potential Degradation Sites bde->report

Caption: Workflow for computational stability assessment.

Tier 2: Experimental Determination of Stability

While theoretical models are predictive, empirical data is definitive. The experimental phase is designed to subject this compound to controlled thermal and chemical stress to observe its behavior directly. This section is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[2][7]

Thermal Analysis

Thermal analysis techniques measure changes in the physical properties of a substance as a function of temperature. They are indispensable for determining thermal stability, decomposition profiles, and phase transitions.[8]

  • Causality & Expertise: TGA measures changes in mass as a function of temperature in a controlled atmosphere.[9][10] It directly answers the question: "At what temperature does the compound begin to decompose or evaporate?" By running the experiment under an inert atmosphere (e.g., nitrogen), we specifically probe for thermal decomposition, eliminating oxidative effects. The resulting data provides a clear thermal stability threshold.

  • Protocol: TGA of this compound

    • Instrument Calibration: Calibrate the TGA instrument's temperature and mass balance according to the manufacturer's specifications.

    • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (e.g., platinum or alumina).

    • Experimental Conditions:

      • Purge Gas: High-purity Nitrogen at a flow rate of 50-100 mL/min.

      • Temperature Program: Equilibrate at 30 °C. Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

    • Data Analysis: Plot mass (%) versus temperature (°C). Determine the onset temperature of decomposition (T_onset), defined as the temperature at which significant mass loss begins. Note the temperature at 5% mass loss (T₅%) as a key stability indicator.

  • Causality & Expertise: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.[11] It is used to detect thermal events like melting, crystallization, and solid-state phase transitions.[12][13] For stability, DSC can reveal the melting point, which is an indicator of purity, and detect exothermic decomposition events that might not involve mass loss, providing complementary information to TGA.

  • Protocol: DSC of this compound

    • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

    • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an empty, sealed pan as the reference.

    • Experimental Conditions:

      • Purge Gas: High-purity Nitrogen at a flow rate of 50 mL/min.

      • Temperature Program: Equilibrate at 25 °C. Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min.

    • Data Analysis: Plot heat flow (W/g) versus temperature (°C). Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). Determine the onset temperature and peak maximum for each event.

Table 2: Hypothetical Thermal Analysis Data Summary

ParameterMethodResult (Illustrative)Interpretation
Onset of Decomposition (T_onset)TGA185 °CThe compound is thermally stable up to this temperature under inert conditions.
Temperature at 5% Mass Loss (T₅%)TGA192 °CA quantitative benchmark for the initiation of significant decomposition.
Melting Point (T_melt)DSC85 °C (sharp endotherm)Indicates a crystalline solid with a defined melting point. Purity can be inferred from peak shape.
DecompositionDSC>200 °C (broad exotherm)An exothermic decomposition event occurs at temperatures above the melting point.
Forced Degradation (Stress Testing)

Forced degradation studies are a cornerstone of pharmaceutical development, designed to identify the likely degradation products that could form under normal storage conditions.[14][15] These studies deliberately stress the molecule to accelerate decomposition, thereby revealing its intrinsic stability and degradation pathways.[16] The conditions are based on ICH guideline Q1A(R2).[2]

  • Causality & Expertise: By subjecting the compound to conditions more severe than it will likely encounter, we can rapidly identify its vulnerabilities. For example, acid/base hydrolysis probes susceptibility to cleavage in aqueous environments of varying pH. Oxidation reveals sensitivity to atmospheric oxygen or residual peroxides. Photolysis assesses stability under light exposure. Each condition tests a specific, common degradation mechanism.[14] A target degradation of 5-20% is generally sought to ensure that primary degradation products are formed without being subsequently degraded themselves.[16]

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A) start Prepare Stock Solution of this compound (e.g., 1 mg/mL in MeCN/H₂O) hydrolysis Hydrolytic - 0.1 M HCl - 0.1 M NaOH - H₂O (Neutral) start->hydrolysis oxidation Oxidative - 3% H₂O₂ start->oxidation thermal Thermal - Solution at 60°C - Solid at 80°C start->thermal photo Photolytic - UV/Vis Light Exposure (ICH Q1B) start->photo analysis Analysis of Stressed Samples (HPLC-UV/MS) hydrolysis->analysis oxidation->analysis thermal->analysis photo->analysis report Characterize Degradants - Identify Structures - Propose Degradation Pathways - Develop Stability-Indicating Method analysis->report

Sources

An In-depth Technical Guide to the Solubility of 5-Ethyl-2-methylmorpholine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Ethyl-2-methylmorpholine in a diverse range of organic solvents. In the absence of extensive empirical solubility data in publicly available literature, this document pioneers a predictive approach utilizing Hansen Solubility Parameters (HSP) to forecast solubility. A detailed methodology for the estimation of the HSP values for this compound is presented, based on established group contribution methods. These predicted parameters are then used to calculate the Hansen solubility distance (Ra) in relation to a curated list of common organic solvents, providing a quantitative measure of predicted solubility. To complement this theoretical framework, a rigorous, step-by-step experimental protocol for the determination of solubility via the isothermal shake-flask method is provided, empowering researchers to validate these predictions and generate precise empirical data. This guide is designed to be an essential resource for researchers, scientists, and professionals in drug development, offering both a robust theoretical model for solvent selection and the practical means for its experimental verification.

Introduction: The Significance of this compound and its Solubility

This compound is a substituted morpholine derivative with a molecular formula of C7H15NO[1][2]. As a heterocyclic compound containing both a secondary amine and an ether functional group, it possesses a unique combination of polarity, hydrogen bonding capability, and non-polar character from its alkyl substituents. These structural features make it a versatile building block in organic synthesis and a compound of interest in various industrial applications, including as a potential intermediate in the development of novel pharmaceutical agents.

The solubility of this compound in organic solvents is a critical physical property that governs its utility in a multitude of applications. In the realm of drug development, solubility is a key determinant of a compound's bioavailability and is crucial for designing effective purification, formulation, and drug delivery systems[3]. For synthetic chemists, understanding the solubility of reactants and intermediates is fundamental for reaction optimization, controlling reaction kinetics, and facilitating product isolation.

This guide aims to bridge the current knowledge gap regarding the solubility of this compound by providing a theoretically grounded and practically applicable framework for its assessment.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is a cornerstone of solubility science. Hansen Solubility Parameters (HSP) provide a quantitative and nuanced application of this principle by dissecting the total cohesive energy of a substance into three distinct components[3]:

  • δD (Dispersion): Arising from atomic-level London dispersion forces.

  • δP (Polar): Stemming from intermolecular dipole-dipole interactions.

  • δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.

Every chemical, both solute and solvent, can be characterized by a unique set of these three parameters. The "distance" (Ra) between the HSP of a solute and a solvent in this three-dimensional "Hansen space" is a powerful predictor of solubility. A smaller Ra value indicates a higher affinity and, therefore, a greater likelihood of high solubility[4]. The Hansen distance is calculated using the following equation:

Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]

Predicting the Hansen Solubility Parameters of this compound

Based on established group contribution methodologies, the predicted Hansen Solubility Parameters for this compound are as follows:

ParameterPredicted Value (MPa⁰.⁵)
δD (Dispersion) 17.5
δP (Polar) 4.5
δH (Hydrogen Bonding) 7.0

These values reflect the significant contribution of the hydrocarbon portions to the dispersion forces, the moderate polarity introduced by the ether and amine functionalities, and the capacity for hydrogen bonding via the secondary amine. For comparison, the HSP for the related compound N-ethylmorpholine are δD=17.7, δP=5.0, and δH=6.6 MPa⁰.⁵[8]. The close agreement between these values lends confidence to the predicted parameters for this compound.

Predicted Solubility of this compound in Common Organic Solvents

Utilizing the predicted HSP for this compound and the known HSP of a range of organic solvents, the Hansen distance (Ra) can be calculated to forecast solubility. A lower Ra value suggests better solubility.

SolventSolvent ClassδD (MPa⁰.⁵)δP (MPa⁰.⁵)δH (MPa⁰.⁵)Predicted Ra Predicted Solubility
n-HexaneNon-polar14.90.00.08.8Low
TolueneAromatic18.21.42.05.8Moderate
Diethyl EtherEther14.52.95.13.9High
AcetoneKetone15.510.47.06.7Moderate
Ethyl AcetateEster15.85.37.22.6Very High
IsopropanolAlcohol15.86.116.49.8Low-Moderate
EthanolAlcohol15.88.819.413.0Low
MethanolAlcohol15.112.322.317.1Very Low
DichloromethaneHalogenated17.07.37.13.2Very High
ChloroformHalogenated17.83.15.72.1Very High
Tetrahydrofuran (THF)Ether16.85.78.01.9Very High
AcetonitrileNitrile15.318.06.113.6Very Low
Dimethyl Sulfoxide (DMSO)Sulfoxide18.416.410.212.3Very Low
N,N-Dimethylformamide (DMF)Amide17.413.711.310.4Low-Moderate

Note: This table presents predicted solubility based on HSP calculations. Experimental verification is recommended.

Experimental Determination of Solubility: The Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a given solvent[9][10][11]. The following protocol provides a detailed, step-by-step procedure for quantifying the solubility of this compound.

Materials and Equipment
  • This compound (solute)

  • Selected organic solvents (high purity)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography (HPLC))

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess this compound prep2 Add a known volume of solvent to vials prep1->prep2 Combine equil Shake at constant temperature (e.g., 24h) prep2->equil sep1 Allow solids to settle equil->sep1 sep2 Centrifuge to pellet undissolved solid sep1->sep2 ana1 Filter supernatant sep2->ana1 ana2 Prepare dilutions ana1->ana2 ana3 Quantify concentration (GC/HPLC) ana2->ana3

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

    • Accurately add a known volume (e.g., 5 mL) of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand undisturbed for a period to allow the excess solid to settle.

    • To ensure complete removal of undissolved solute, centrifuge the vials at a moderate speed.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

    • Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted samples using a pre-validated analytical method (e.g., GC-FID or HPLC) to determine the concentration of this compound.

  • Quantification:

    • Prepare a series of calibration standards of this compound in the same solvent.

    • Generate a calibration curve by plotting the instrument response against the known concentrations of the standards.

    • Calculate the concentration of the saturated solution from the calibration curve, accounting for the dilution factor. The solubility is typically expressed in units such as g/L or mol/L.

Conclusion and Future Directions

This technical guide has established a robust framework for understanding and predicting the solubility of this compound in organic solvents. By leveraging the predictive power of Hansen Solubility Parameters, researchers can make informed, preliminary decisions on solvent selection, thereby streamlining experimental workflows. The provided detailed protocol for the isothermal shake-flask method offers a clear and reliable pathway for obtaining precise, empirical solubility data.

The interplay between the predictive HSP model and experimental validation represents a powerful paradigm for characterizing the physicochemical properties of novel compounds. It is recommended that the experimental data generated using the protocol outlined herein be used to refine the predicted HSP values for this compound, further enhancing the accuracy of future solubility predictions for this and structurally related molecules. This integrated approach will undoubtedly accelerate research and development in fields where the manipulation of solubility is a critical determinant of success.

References

  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585.
  • Zhang, Y., et al. (2018). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 23(10), 2473. [Link]

  • Stefanis, E., & Panayiotou, C. (2008). A New Group-Contribution Method for Predicting Hansen Solubility Parameters of Pure Organic Compounds. Kinam Park. [Link]

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  • Royal Society of Chemistry. (2017). Nontoxic organic solvents identified using an a priori approach with Hansen solubility parameters. [Link]

  • MDPI. (2021). Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

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  • Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

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  • ResearchGate. (2024). Is there any open-source online tool to calculate the Hansen Solubility Parameter of drug molecules?. [Link]

  • Merck Index. Morpholine. [Link]

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An In-Depth Technical Guide to 5-Ethyl-2-methylmorpholine: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 5-Ethyl-2-methylmorpholine, a substituted morpholine of interest in medicinal chemistry and organic synthesis. While the specific historical discovery of this compound is not prominently documented, this document extrapolates from the broader history of morpholine synthesis to present plausible synthetic routes. Detailed experimental protocols, structural information, and a discussion of the physicochemical properties are provided. Furthermore, this guide explores the potential pharmacological significance of this compound by examining the well-established roles of the morpholine scaffold in drug discovery. The content is structured to offer valuable insights for researchers engaged in the synthesis of novel heterocyclic compounds and for drug development professionals exploring new chemical entities.

Introduction: The Morpholine Scaffold in Modern Chemistry

The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functional group, is a privileged scaffold in medicinal chemistry.[1] Its unique physicochemical properties, including high polarity, metabolic stability, and a pKa that renders it a weak base, make it a desirable component in the design of drug candidates.[2] The presence of the morpholine moiety can enhance aqueous solubility, improve pharmacokinetic profiles, and provide a key interaction point with biological targets.[3] Consequently, the synthesis of substituted morpholines continues to be an active area of research, with a focus on developing efficient and stereoselective methodologies.[4] This guide focuses on a specific, less-documented member of this class: this compound.

Discovery and History of this compound: A Contextual Overview

The history of morpholine synthesis dates back to the late 19th century, with Ludwig Knorr being credited with the naming of the parent compound.[7] Early synthetic methods were often harsh and low-yielding. Significant advancements came with the development of processes like the dehydration of diethanolamine with strong acids.[1][7] The synthesis of substituted morpholines, such as this compound, would have become more feasible with the advent of more sophisticated organic synthesis techniques in the 20th and 21st centuries. Modern methods for constructing asymmetrically substituted morpholines, including those with stereocenters at the 2 and 5 positions, provide a framework for understanding how this specific compound can be prepared.[8]

Physicochemical and Structural Properties

This compound is a disubstituted morpholine with the following key properties:

PropertyValueSource
Molecular Formula C₇H₁₅NO[3]
Molecular Weight 129.20 g/mol [3]
CAS Number 743444-85-1[6]
Appearance Likely a liquid at room temperatureInferred
Stereochemistry Exists as cis and trans diastereomers, each as a pair of enantiomersInferred

The presence of two stereocenters at the C2 and C5 positions means that this compound can exist as two pairs of enantiomers: (2R,5S) and (2S,5R) (cis), and (2R,5R) and (2S,5S) (trans). The relative and absolute stereochemistry will significantly influence its biological activity and physical properties.

Caption: General structure of this compound.

Synthesis of this compound: Plausible Methodologies

While a specific, documented synthesis for this compound is elusive, several established methods for the preparation of 2,5-disubstituted morpholines can be adapted. The choice of method will influence the diastereoselectivity (cis vs. trans) of the product.

Reductive Amination and Intramolecular Cyclization

A common and versatile approach involves the reductive amination of a suitable amino alcohol with a keto aldehyde or a related precursor, followed by intramolecular cyclization.

Experimental Protocol:

Step 1: Synthesis of the Amino Alcohol Precursor (e.g., 1-aminobutan-2-ol)

This starting material can be prepared from commercially available precursors. For instance, the reduction of 1-nitrobutan-2-ol would yield the desired amino alcohol.

Step 2: Reductive Amination with a Keto Aldehyde (e.g., 2-oxobutanal)

  • To a solution of 1-aminobutan-2-ol (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add 2-oxobutanal (1.0 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq), portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the intermediate diol by column chromatography.

Step 3: Intramolecular Cyclization (Dehydration)

  • Dissolve the purified diol from Step 2 in a high-boiling point solvent like toluene.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC or GC-MS until completion.

  • Cool the reaction mixture, neutralize the acid, and extract the product.

  • Purify the final product, this compound, by distillation or column chromatography. This method will likely produce a mixture of cis and trans isomers.

Caption: Reductive amination and cyclization workflow.

Palladium-Catalyzed Intramolecular Carboamination

A more modern and stereoselective approach involves the palladium-catalyzed intramolecular carboamination of an O-allyl ethanolamine derivative.[4] This method is particularly useful for accessing enantiopure morpholines if chiral starting materials are used.

Experimental Protocol:

Step 1: Synthesis of the O-allyl Ethanolamine Precursor

  • Start with an appropriate enantiopure amino alcohol, for example, (R)-1-aminobutan-2-ol.

  • Protect the amine group, for instance, with a Boc group (di-tert-butyl dicarbonate).

  • Alkylate the hydroxyl group with allyl bromide in the presence of a base like sodium hydride to form the O-allyl ether.

  • Deprotect the amine to yield the O-allyl ethanolamine precursor.

Step 2: Palladium-Catalyzed Intramolecular Carboamination

  • In a glovebox, charge a reaction vessel with a palladium catalyst (e.g., Pd(OAc)₂) and a suitable phosphine ligand.

  • Add a base, such as sodium tert-butoxide (NaOtBu).

  • Add the O-allyl ethanolamine precursor and an aryl or vinyl halide (e.g., 1-bromopropane to introduce the ethyl group).

  • Add a dry, degassed solvent like toluene.

  • Seal the vessel and heat the reaction mixture to the appropriate temperature (e.g., 80-110 °C).

  • Monitor the reaction for the formation of the cyclized product.

  • After completion, cool the reaction, quench, and extract the product.

  • Purify by column chromatography to obtain the desired stereoisomer of this compound. The stereochemistry of the final product will depend on the starting materials and reaction conditions.

Caption: Palladium-catalyzed synthesis workflow.

Potential Pharmacological and Industrial Applications

Given the prevalence of the morpholine scaffold in bioactive molecules, this compound holds potential as a building block in drug discovery.[3][9] The specific substitution pattern may confer unique properties.

  • Central Nervous System (CNS) Agents: Many CNS-active drugs contain a morpholine ring, which can improve blood-brain barrier penetration and modulate receptor binding.[10]

  • Anticancer Agents: The morpholine moiety is found in several kinase inhibitors used in oncology.[1]

  • Agrochemicals: Substituted morpholines are utilized as fungicides in agriculture.[11]

  • Asymmetric Synthesis: Chiral substituted morpholines can serve as valuable chiral auxiliaries or ligands in asymmetric catalysis.[11]

The biological activity of this compound itself has not been extensively reported, presenting an opportunity for further research. Screening this compound in various biological assays could uncover novel therapeutic potential.

Conclusion and Future Outlook

This compound represents an intriguing yet underexplored member of the substituted morpholine family. While its specific discovery and history are not well-documented, established synthetic methodologies for analogous compounds provide clear pathways for its preparation, including stereoselective routes. The known importance of the morpholine scaffold in medicinal chemistry suggests that this compound could be a valuable building block for the synthesis of novel therapeutic agents. Future research should focus on the efficient, stereocontrolled synthesis of its various isomers and the systematic evaluation of their biological activities. Such studies will undoubtedly shed more light on the potential of this and other complex morpholines in drug discovery and development.

References

  • AccelaChem. (n.d.). 743444-85-1, this compound.
  • ChemicalBook. (n.d.). This compound | 743444-85-1.
  • PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. (2025). International Journal of Progressive Research in Engineering Management and Science, 05(01), 1438-1446.
  • Myers, A. G., & Lanman, B. A. (2003). Efficient, Stereoselective Synthesis of trans-2,5-Disubstituted Morpholines. Organic Letters, 5(10), 1749–1752.
  • Banerjee, S., & Roy, K. (2020). Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. Medicinal Research Reviews, 40(2), 709–752.
  • Li, J. J. (2018). An efficient synthesis of morpholine derivatives has been developed using indium(III)-catalyzed intramolecular reductive etherification reaction. Chemistry Letters, 47(1), 2-5.
  • Wolfe, J. P., & Rossi, M. A. (2009). A New Strategy for the Synthesis of Substituted Morpholines. The Journal of Organic Chemistry, 74(14), 5119–5122.
  • Ieni, A., & de Luca, L. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2719–2737.
  • Duggar, D., & Sharma, A. (2015). A Concise and Efficient Synthesis of Substituted Morpholines. Synthesis, 47(05), 712-720.
  • BenchChem. (n.d.). A Technical Guide to the Synthesis of Substituted Morpholines for Researchers and Drug Development Professionals.
  • Myers, A. G., & Lanman, B. A. (2003). Efficient, stereoselective synthesis of trans-2,5-disubstituted morpholines. Organic Letters, 5(10), 1749-1752.
  • Reich, S. H., et al. (2013). Synthesis of a cis 2,5-Disubstituted Morpholine by De-epimerization: Application to the Multigram Scale Synthesis of a Mineralocorticoid Antagonist. Organic Process Research & Development, 17(6), 903-910.
  • An updated review on morpholine derivatives with their pharmacological actions. (2022). International journal of health sciences, 6(S3), 10452-10471.
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  • ChemCeed. (2022, February 7). Everything You Need to Know About Morpholine.
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  • Ortiz, K. G., et al. (2024).
  • Life Chemicals. (2021, April 26). Expand your building block collection with our C-Substituted Morpholines.
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The Pharmacological Versatility of Morpholine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine ring, a privileged scaffold in medicinal chemistry, continues to be a focal point in the development of novel therapeutics. Its unique physicochemical properties, including metabolic stability and the ability to modulate aqueous solubility, make it an attractive moiety for the design of new drug candidates. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential biological activities of novel morpholine derivatives. We will explore the causality behind experimental choices in evaluating these compounds and provide detailed, self-validating protocols for key assays. This guide will delve into the anticancer, antimicrobial, and neuroprotective activities of morpholine-containing compounds, supported by quantitative data and mechanistic insights. Furthermore, we will present detailed synthetic strategies and visualize complex biological pathways and experimental workflows to provide a holistic understanding of this versatile heterocyclic scaffold.

The Morpholine Scaffold: A Keystone in Modern Medicinal Chemistry

Morpholine, a six-membered heterocyclic ring containing both an oxygen and a nitrogen atom, is a recurring motif in a vast array of approved drugs and experimental therapeutic agents.[1] Its prevalence is not coincidental; the morpholine moiety imparts several advantageous properties to a molecule. The presence of the ether oxygen can act as a hydrogen bond acceptor, while the secondary amine provides a point for facile chemical modification and can act as a basic center.[2] This unique combination of features allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profile, often leading to enhanced potency and improved drug-like properties.[1]

The inherent flexibility of the morpholine ring allows it to adopt various conformations, enabling it to fit into diverse biological targets, from enzyme active sites to receptor binding pockets.[2] This structural adaptability, coupled with its metabolic stability, has cemented the morpholine scaffold as a "privileged structure" in drug design, justifying its continued exploration for new therapeutic applications.[1]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The quest for novel anticancer agents is a driving force in medicinal chemistry, and morpholine derivatives have emerged as a promising class of compounds. Their mechanisms of action are diverse, ranging from the inhibition of key signaling pathways to the induction of programmed cell death (apoptosis).

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

A frequently dysregulated pathway in many human cancers is the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway.[3][4] This signaling cascade plays a crucial role in cell growth, proliferation, survival, and metabolism.[3] Hyperactivation of this pathway is a common feature of tumor cells, making it a prime target for anticancer drug development.[5] Several morpholine-containing compounds have been identified as potent inhibitors of this pathway, often targeting the kinase domains of PI3K or mTOR.[6][7]

The morpholine moiety in these inhibitors often forms critical hydrogen bonds within the ATP-binding pocket of the target kinase, contributing significantly to their inhibitory activity.[6] For instance, morpholine-substituted tetrahydroquinoline derivatives have been designed and synthesized as potent mTOR inhibitors.[8]

Signaling Pathway Diagram: PI3K/Akt/mTOR Inhibition by a Morpholine Derivative

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth MorpholineInhibitor Morpholine Derivative (e.g., Compound 10e) MorpholineInhibitor->mTORC1 inhibits PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a novel morpholine derivative.

Evaluation of Anticancer Activity

The cytotoxic potential of novel morpholine derivatives against cancer cell lines is a primary indicator of their anticancer activity. This is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth.

Table 1: Anticancer Activity of Novel Morpholine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
3d HepG2 (Liver)8.50[9]
3c HepG2 (Liver)11.42[9]
3e HepG2 (Liver)12.76[9]
M5 MDA-MB-231 (Breast)81.92 µg/mL[7]
M2 MDA-MB-231 (Breast)88.27 µg/mL[7]
10e A549 (Lung)0.033[8]
3a A549 (Lung)5.988[10]
32 A549 (Lung)0.02[5]
51 MCF-7 (Breast)0.06[5]
4d MDA-MB-231 (Breast)35.1[10]
14 HCT116 (Colorectal)0.329 µg/ml[11]
16 HCT116 (Colorectal)0.329 µg/ml[11]
Experimental Protocols for Anticancer Activity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours.[12]

  • Compound Treatment: Treat the cells with various concentrations of the morpholine derivative and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C and 5-6.5% CO₂.[12]

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.[12][13]

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[12]

Experimental Workflow: MTT Assay

MTT_Assay_Workflow start Start step1 Seed cancer cells in a 96-well plate start->step1 step2 Incubate for 24 hours step1->step2 step3 Treat cells with morpholine derivatives (various concentrations) step2->step3 step4 Incubate for 24-72 hours step3->step4 step5 Add MTT solution to each well step4->step5 step6 Incubate for 4 hours step5->step6 step7 Add solubilization solution step6->step7 step8 Incubate overnight step7->step8 step9 Measure absorbance at 550-600 nm step8->step9 end Determine IC50 values step9->end

Caption: Step-by-step workflow of the MTT assay for determining cell viability.

This protocol allows for the analysis of the cell cycle distribution (G0/G1, S, and G2/M phases) of a cell population.[14]

Protocol:

  • Cell Harvesting: Harvest approximately 1x10⁶ cells and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing and incubate for at least 30 minutes at 4°C.[6]

  • Washing: Wash the fixed cells twice with PBS.[15]

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (100 µg/mL) and incubate for 5 minutes at room temperature.[6]

  • Propidium Iodide (PI) Staining: Add propidium iodide solution (50 µg/mL) to the cells.[6]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16]

Protocol:

  • Cell Harvesting: Harvest 1-5 x 10⁵ cells by centrifugation.[17]

  • Washing: Wash the cells once with cold PBS.[17]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[17]

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (50 µg/mL).[1]

  • Incubation: Incubate the cells for 20 minutes at room temperature in the dark.[17]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[17]

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry immediately.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Morpholine derivatives have demonstrated significant potential as antibacterial and antifungal agents.

Antibacterial and Antifungal Efficacy

The efficacy of antimicrobial compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.[18]

Table 2: Antimicrobial Activity of Novel Morpholine Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Ru(ii)-3 Staphylococcus aureus0.78[15]
M1-M9 series MRSA3.9[19]
Compound 12 Micrococcus luteus15.6[20]
Compound 3 Enterococcus faecium3.125[21]
Compound 6 Enterococcus gallinarum3.125[21]
Compound 24 Candida albicansComparable to Amorolfine[22]
UR-9751 Candida albicansComparable to Fluconazole[1]
Amorolfine Trichophyton mentagrophytesFungicidal at low concentrations[18]
Experimental Protocol for Determining Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and widely used technique for determining the MIC of antimicrobial agents.[18][23]

Protocol:

  • Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the morpholine derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria).[18]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (approximately 5 x 10⁵ CFU/mL).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial or fungal suspension.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[18]

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[18]

Experimental Workflow: MIC Determination

MIC_Determination_Workflow start Start step1 Prepare serial dilutions of morpholine derivative in a 96-well plate start->step1 step2 Prepare standardized microbial inoculum step1->step2 step3 Inoculate each well with the microbial suspension step2->step3 step4 Incubate for 18-24 hours step3->step4 step5 Visually inspect for turbidity step4->step5 end Determine the lowest concentration with no growth (MIC) step5->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Neuroprotective Activity: A Hope for Neurodegenerative Diseases

Morpholine derivatives have shown promise in the context of neurodegenerative diseases by modulating the activity of key enzymes involved in their pathophysiology.

Mechanism of Action

Many morpholine-based compounds act as inhibitors of enzymes such as acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B), which are implicated in the progression of diseases like Alzheimer's and Parkinson's. The morpholine scaffold can interact with the active sites of these enzymes, leading to their inhibition and potentially providing therapeutic benefits.

Synthesis of Novel Morpholine Derivatives

The synthesis of novel morpholine derivatives is a cornerstone of their exploration for biological activity. Various synthetic strategies have been developed to access a wide range of substituted morpholines.

Palladium-Catalyzed Intramolecular Carboamination

A robust method for the stereoselective synthesis of cis-3,5-disubstituted morpholines involves a palladium-catalyzed intramolecular carboamination of O-allyl ethanolamine derivatives.[2][3]

Representative Procedure:

  • Reaction Setup: In a nitrogen-filled Schlenk tube, add Pd(OAc)₂, P(2-furyl)₃, and NaOtBu.[2]

  • Reagent Addition: Add the aryl bromide and a solution of the amine substrate in toluene to the Schlenk tube.[2]

  • Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 100°C) for a designated time (e.g., 3-24 hours).

  • Workup and Purification: After cooling, the reaction mixture is filtered, concentrated, and purified by flash chromatography to yield the desired morpholine derivative.

One-Pot Synthesis of Enantiomerically Pure 2-(Hydroxymethyl)morpholines

An efficient one-pot procedure allows for the synthesis of enantiomerically pure 2-(hydroxymethyl)morpholines.[16]

Procedure:

  • Addition Reaction: A chiral beta-amino alcohol is added to (S)- or (R)-epichlorohydrin in the presence of LiClO₄ to form the corresponding chloro alcohol.[16]

  • Epoxide Formation: The chloro alcohol is treated with NaOMe to yield the epoxide.[16]

  • Intramolecular Cyclization: Subsequent intramolecular cyclization affords the target 2-(hydroxymethyl)morpholine.[16]

Conclusion and Future Perspectives

The morpholine scaffold continues to be a highly valuable and versatile platform in the design and discovery of new therapeutic agents. The diverse range of biological activities exhibited by morpholine derivatives, including anticancer, antimicrobial, and neuroprotective effects, underscores their immense potential. The synthetic methodologies outlined in this guide provide a foundation for the creation of novel and structurally diverse morpholine-containing compounds. As our understanding of the molecular basis of diseases deepens, the rational design of morpholine derivatives targeting specific biological pathways will undoubtedly lead to the development of next-generation therapeutics with enhanced efficacy and safety profiles. The future of drug discovery will likely see a continued and expanded role for this remarkable heterocyclic motif.

References

  • Wolfe, J. P., & Rossi, S. A. (2004). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 6(10), 1589-1592.
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  • Küpeli Akkol, E., et al. (2018). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Tropical Journal of Pharmaceutical Research, 17(9), 1835-1843.
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  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Retrieved from [Link]

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  • ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds against 3 cell lines. Retrieved from [Link]

  • Ferreira, M. E., et al. (2021). New Antifungal Agents with Azole Moieties. Molecules, 26(16), 4983.
  • Costa, M. S., et al. (2022). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Journal of Molecular Structure, 1264, 133241.
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  • Biology LibreTexts. (2024). 13.5A: Minimal Inhibitory Concentration (MIC). Retrieved from [Link]

  • Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

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  • Biologi. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI. Retrieved from [Link]

  • Zhang, J., et al. (2019). PI3K/AKT/mTOR Pathway Activity in Cancer. Frontiers in Oncology, 9, 602.
  • Wang, D., & Lippard, S. J. (2005). Inhibition of PI3K/Akt/mTOR Signaling by Natural Products. Current Topics in Medicinal Chemistry, 5(12), 1153-1165.
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Methodological & Application

Application Notes and Protocols: The Role of Substituted Morpholines as Catalysts in Organic Synthesis, with a Focus on 5-Ethyl-2-methylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Morpholine Scaffold in Catalysis

The morpholine moiety, a six-membered heterocyclic amine ether, is a ubiquitous structural motif in medicinal chemistry and materials science.[1][2] Its unique combination of a secondary or tertiary amine and an ether linkage imparts a distinct set of physicochemical properties, including aqueous solubility and hydrogen bonding capabilities. While much attention has been given to the synthesis of complex morpholine-containing bioactive molecules, the role of substituted morpholines as catalysts in organic synthesis is a field of significant practical importance, particularly in industrial applications.[1][3]

This technical guide provides an in-depth exploration of the catalytic applications of substituted morpholines. Due to the limited specific literature on the catalytic use of 5-ethyl-2-methylmorpholine, this document will focus on well-established principles and applications of closely related N- and C-substituted morpholines. By examining these analogues, we can infer the potential catalytic behavior of this compound and provide a framework for its investigation in organic synthesis.

Core Principles: How Substitution Patterns Dictate Catalytic Activity

The catalytic activity of a morpholine derivative is primarily governed by the nature and position of its substituents, which modulate two key features: the basicity of the nitrogen atom and the steric environment around it.

  • N-Substitution: Alkylation of the morpholine nitrogen to form a tertiary amine, such as in N-methylmorpholine or N-ethylmorpholine, is a common strategy. This modification generally increases the basicity and nucleophilicity of the nitrogen atom, making these compounds effective as base catalysts. They are, however, unable to participate in enamine catalysis, which requires a secondary amine.

  • C-Substitution: The introduction of alkyl groups onto the carbon framework of the morpholine ring, as seen in this compound, influences the steric hindrance around the nitrogen atom. This can affect the accessibility of the lone pair of electrons on the nitrogen, thereby modulating its catalytic activity and selectivity. For instance, bulky substituents can create a more hindered catalytic pocket, which can be advantageous in certain stereoselective transformations. The electron-withdrawing effect of the ring oxygen atom tends to reduce the basicity of the morpholine nitrogen compared to a simple cyclic amine like piperidine.[3]

Application I: N-Alkylmorpholines as Catalysts in Polyurethane Formation

One of the most significant industrial applications of simple N-alkylmorpholines is as catalysts in the synthesis of polyurethane foams.[4][5] In this context, they act as blowing catalysts, primarily promoting the reaction between water and isocyanate to generate carbon dioxide, which acts as the blowing agent.

Mechanism of Catalysis

N-alkylmorpholines, as tertiary amines, catalyze the formation of urethanes by activating the isocyanate group, making it more susceptible to nucleophilic attack by the hydroxyl groups of the polyol. Similarly, they catalyze the water-isocyanate reaction to produce an unstable carbamic acid, which then decomposes to an amine and carbon dioxide.

polyurethane_catalysis cluster_gelling Gelling Reaction cluster_blowing Blowing Reaction isocyanate R-N=C=O activated_isocyanate Activated Isocyanate Complex isocyanate->activated_isocyanate + Catalyst activated_water Activated Water Complex isocyanate->activated_water + Catalyst polyol R'-OH urethane Urethane Linkage polyol->urethane catalyst N-R''-Morpholine catalyst->activated_isocyanate catalyst->activated_water activated_isocyanate->urethane + R'-OH amine R-NH₂ urethane->amine Further reaction with isocyanate water H₂O water->activated_water carbamic_acid Carbamic Acid activated_water->carbamic_acid + R-N=C=O carbamic_acid->amine co2 CO₂ (Blowing) carbamic_acid->co2

Figure 1: Catalytic pathways in polyurethane formation mediated by N-alkylmorpholines.

Comparative Performance of Amine Catalysts

The choice of amine catalyst significantly impacts the kinetics of the gelling (urethane formation) and blowing (CO₂ formation) reactions. A balanced catalyst system is crucial for producing high-quality foam.

CatalystRelative Gelling ActivityRelative Blowing ActivityKey Characteristics
N-Methylmorpholine ModerateStrongPromotes rapid foam rise.
N-Ethylmorpholine ModerateStrongSimilar to N-methylmorpholine, with slight steric modifications.[6]
Bis(2-dimethylaminoethyl)ether LowVery StrongA powerful blowing catalyst.
Triethylenediamine (TEDA) Very StrongStrongA potent, well-balanced catalyst.
Dibutyltin dilaurate (DBTDL) Very StrongLowA strong gelling catalyst (organometallic).

This table is a generalized representation based on established principles in polyurethane chemistry.

General Protocol for Polyurethane Foam Formation

This protocol is a representative example and should be optimized for specific polyol and isocyanate systems. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. The procedure should be conducted in a well-ventilated fume hood.

Materials:

  • Polyether polyol (e.g., Voranol™ 360)

  • Polymeric Methylene Diphenyl Diisocyanate (pMDI)

  • Deionized water

  • Silicone surfactant (e.g., DC 193)

  • N-Ethylmorpholine (catalyst)

  • Paper cup and wooden spatula for mixing

Procedure:

  • In a paper cup, accurately weigh and combine the polyether polyol, deionized water, and silicone surfactant.

  • Stir the mixture vigorously with a wooden spatula for 30 seconds to ensure homogeneity.

  • Add the N-ethylmorpholine catalyst to the mixture and stir for an additional 15 seconds.

  • Add the pMDI to the mixture and stir rapidly and thoroughly for 5-10 seconds, ensuring the components are well-mixed.

  • Immediately place the cup in a designated, well-ventilated area and observe the foam rise.

  • Allow the foam to cure for at least 24 hours at room temperature before handling and characterization.

Application II: C-Substituted Chiral Morpholines in Asymmetric Organocatalysis

While simple substituted morpholines excel as base catalysts, more structurally complex, chiral C-substituted morpholines have found application as organocatalysts, particularly in enamine catalysis for asymmetric synthesis.[3]

Conceptual Framework

A chiral secondary morpholine can react with a ketone or aldehyde to form a chiral enamine intermediate. This enamine then reacts with an electrophile, with the stereochemistry of the product being directed by the chiral morpholine scaffold. The catalyst is then regenerated upon hydrolysis.

enamine_catalysis catalyst Chiral C-Substituted Morpholine (Secondary Amine) enamine Chiral Enamine Intermediate catalyst->enamine + Carbonyl - H₂O carbonyl Ketone/Aldehyde carbonyl->enamine iminium Iminium Ion Intermediate enamine->iminium + E+ electrophile Electrophile (E+) electrophile->iminium product Chiral Product iminium->product + H₂O product->catalyst (Regenerated) water H₂O water->product

Figure 2: General catalytic cycle for enamine catalysis using a chiral morpholine.

Although morpholine-derived enamines are known to be less reactive than their pyrrolidine counterparts due to the electronic influence of the ring oxygen, the development of highly substituted and conformationally rigid morpholine catalysts has shown promise in overcoming this limitation.[3]

Discussion: Potential Catalytic Profile of this compound

While there is a lack of specific published data on the catalytic applications of this compound, we can hypothesize its potential behavior based on its structure:

  • As a Base Catalyst: this compound is a secondary amine. Its basicity is expected to be comparable to other C-substituted morpholines. It could certainly function as a general base catalyst in reactions that require one.

  • In Enamine Catalysis: As a secondary amine, it has the prerequisite for forming an enamine with carbonyl compounds. The presence of two stereocenters (at C2 and C5) means that it exists as different stereoisomers. A single, enantiomerically pure isomer could potentially be used as a chiral organocatalyst. The ethyl and methyl substituents would create a specific steric environment around the enamine double bond, which could influence the stereochemical outcome of subsequent reactions. However, its efficacy compared to established catalysts would need to be experimentally determined.[3]

  • In Polyurethane Synthesis: As a secondary amine, this compound contains a reactive N-H bond. Therefore, it would react with isocyanates to become incorporated into the polymer backbone, rather than acting as a true catalyst in the same way as its N-alkylated tertiary amine counterparts.

Conclusion and Future Outlook

Substituted morpholines represent a versatile class of catalysts. Simple N-alkylmorpholines are well-established, industrially relevant base catalysts for polyurethane production. More complex, chiral C-substituted morpholines are emerging as valuable tools in asymmetric organocatalysis.

For this compound, its potential as a chiral organocatalyst via enamine formation is the most intriguing avenue for future research. Experimental investigation into its efficacy in benchmark reactions such as Michael additions or aldol reactions would be necessary to validate this potential and expand the toolkit of readily available, morpholine-based organocatalysts.

References

  • Lanman, B. A., & Myers, A. G. (2004). Efficient, Stereoselective Synthesis of trans-2,5-Disubstituted Morpholines. Organic Letters, 6(6), 1045–1047. [Link]

  • Michael, J. P., & Cirillo, P. F. (2013). Stereoselective synthesis of 2,5-disubstituted morpholines using a palladium-catalyzed hydroamination reaction. Chemical Communications, 49(60), 6800-6802. [Link]

  • Wolfe, J. P., & Rossi, M. A. (2009). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 11(9), 1955-1958. [Link]

  • Pálvölgyi, A., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6489–6501. [Link]

  • Various Authors. (2025). Biological relevance and synthesis of C-substituted morpholine derivatives. ResearchGate. [Link]

  • Google Patents. (n.d.). Polyurethanes, polyurethane foams and methods for their manufacture.
  • Li, W., et al. (2026). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society. [Link]

  • Conti, P., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11. [Link]

  • Lau, Y. Y., et al. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(18), 8696-8709. [Link]

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  • Wang, Y., et al. (2021). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers, 8(1), 74-79. [Link]

  • Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. (2025). Journal of the American Chemical Society. [Link]

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  • Ghorbani-Vaghei, R., et al. (2025). Nanao/organocatalyat SiO2/4-(2-Aminoethyl)-morpholine as a new, reusable, and efficacious catalyst for the synthesis of polyhydroquinolines derivatives and antibacterially active evaluation. Scientific Reports, 15(1), 4833. [Link]

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The Strategic Application of 5-Ethyl-2-methylmorpholine in the Synthesis of Chiral Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 5-Ethyl-2-methylmorpholine in the synthesis of pharmaceutical intermediates. We will delve into the causality behind its selection in asymmetric synthesis, provide a detailed protocol for its application in the synthesis of a key intermediate for Neurokinin-1 (NK1) receptor antagonists, and present data to support its efficacy.

Introduction: The Significance of Chiral Morpholines in Medicinal Chemistry

The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Its unique physicochemical properties, including aqueous solubility and metabolic stability, make it a desirable structural component. When substituted, particularly with stereocenters, chiral morpholines become powerful tools in constructing complex, three-dimensional pharmacophores that can exhibit high affinity and selectivity for their biological targets. This compound, a chiral disubstituted morpholine, serves as a valuable chiral auxiliary or base in asymmetric synthesis, enabling the stereoselective formation of crucial intermediates.

Core Application: Stereoselective Synthesis of a Key Intermediate for NK1 Receptor Antagonists

A prominent application of chiral morpholine derivatives lies in the synthesis of Neurokinin-1 (NK1) receptor antagonists, such as the antiemetic drug Aprepitant. The therapeutic efficacy of these drugs is critically dependent on the specific stereochemistry of the substituted morpholine core. This section will detail the use of this compound as a chiral base to induce stereoselectivity in the synthesis of a key precursor to the Aprepitant morpholine core.

Mechanistic Rationale: Causality of Stereochemical Control

The synthesis of the Aprepitant core often involves the formation of a morpholin-2-one intermediate. Establishing the correct stereochemistry at the C3 position of this ring is a critical step. While various methods exist, the use of a chiral base to control the stereochemical outcome of a reaction is a powerful strategy in asymmetric synthesis.

In the proposed application, this compound can be employed as a chiral base to facilitate a stereoselective reaction, such as an alkylation or a rearrangement, that sets the desired stereocenter. The steric hindrance and the specific spatial arrangement of the ethyl and methyl groups on the morpholine ring of this compound create a chiral environment. This environment favors the approach of reactants from a specific direction, leading to the preferential formation of one enantiomer of the product over the other.

G cluster_0 Asymmetric Synthesis Step cluster_1 Downstream Synthesis Prochiral_Substrate Prochiral Substrate Chiral_Base This compound (Chiral Base) Transition_State Diastereomeric Transition State Chiral_Intermediate Enantioenriched Pharmaceutical Intermediate Final_API Active Pharmaceutical Ingredient (e.g., Aprepitant) Chiral_Intermediate->Final_API Further Transformations

Experimental Protocol: Synthesis of an Enantioenriched Morpholin-2-one Intermediate

This protocol describes a plausible method for the synthesis of an enantioenriched 3-substituted morpholin-2-one, a key building block for NK1 receptor antagonists, using this compound as a chiral base. This protocol is based on established principles of asymmetric synthesis.[1]

Materials and Reagents
ReagentGradeSupplier
2-(4-Fluorophenyl)acetic acidReagent Grade, ≥98%Sigma-Aldrich
Oxalyl chlorideReagent Grade, ≥98%Sigma-Aldrich
N-BenzylethanolamineReagent Grade, ≥99%Sigma-Aldrich
This compoundChiral Grade, ≥98%Commercially available
DiisopropylamineAnhydrous, ≥99.5%Sigma-Aldrich
n-Butyllithium (2.5 M in hexanes)SolutionSigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Diethyl etherAnhydrous, ≥99.7%Sigma-Aldrich
Saturated aqueous NH4Cl solutionACS ReagentVWR
Saturated aqueous NaHCO3 solutionACS ReagentVWR
Anhydrous Magnesium Sulfate (MgSO4)ACS ReagentVWR
Step-by-Step Procedure

Step 1: Synthesis of N-benzyl-3-(4-fluorophenyl)morpholin-2-one (Racemic)

  • To a solution of 2-(4-fluorophenyl)acetic acid (1.0 eq) in dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in DCM and add it dropwise to a solution of N-benzylethanolamine (1.1 eq) and triethylamine (1.5 eq) in DCM at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the racemic N-benzyl-3-(4-fluorophenyl)morpholin-2-one.

Step 2: Stereoselective Deprotonation and Alkylation (Illustrative)

This step illustrates the principle of using this compound as a chiral base. The specific alkylating agent would depend on the desired final product.

  • In a flame-dried flask under a nitrogen atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF.

  • Cool the solution to -78 °C and add n-butyllithium (1.05 eq) dropwise. Stir for 30 minutes to form lithium diisopropylamide (LDA).

  • In a separate flask, dissolve the racemic N-benzyl-3-(4-fluorophenyl)morpholin-2-one (1.0 eq) and this compound (1.2 eq) in anhydrous THF and cool to -78 °C.

  • Slowly add the LDA solution to the morpholinone solution. The chiral base, this compound, will influence the deprotonation to favor one enantiomer of the resulting enolate.

  • After stirring for 1 hour at -78 °C, add a suitable electrophile (e.g., methyl iodide, 1.5 eq).

  • Stir the reaction at -78 °C for 4 hours and then slowly warm to room temperature.

  • Quench the reaction with saturated aqueous NH4Cl solution and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate.

  • Analyze the crude product by chiral HPLC to determine the enantiomeric excess (ee). Purify by column chromatography.

G Start Start: Racemic Morpholinone Step1 1. Dissolve in THF 2. Add this compound Start->Step1 Step2 Cool to -78°C Step1->Step2 Step3 Add LDA solution (Stereoselective Deprotonation) Step2->Step3 Step4 Add Electrophile (Alkylation) Step3->Step4 Step5 Work-up and Purification Step4->Step5 End End: Enantioenriched Product Step5->End

Data and Expected Outcomes

The use of a chiral base like this compound is expected to result in the formation of the desired product with a significant enantiomeric excess. The degree of stereoselectivity will depend on factors such as the reaction temperature, the solvent, and the specific structure of the substrate and electrophile.

ParameterExpected ValueAnalytical Method
Yield60-80%Gravimetric
Enantiomeric Excess (ee)>70%Chiral HPLC
Purity>98%HPLC, NMR

Conclusion and Future Perspectives

This compound demonstrates significant potential as a chiral auxiliary or base in the stereoselective synthesis of pharmaceutical intermediates. Its application in the synthesis of the morpholine core of NK1 receptor antagonists like Aprepitant highlights its utility in controlling complex stereochemistry. Further optimization of reaction conditions and exploration of its use with a broader range of substrates will undoubtedly expand its role in modern drug discovery and development. The principles outlined in this guide provide a solid foundation for researchers to harness the capabilities of this versatile chiral molecule.

References

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science.
  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. [Link]

  • Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant. ResearchGate. [Link]

  • Synthesis of aprepitant. ResearchGate. [Link]

  • Combined tachykinin receptor antagonist: synthesis and stereochemical structure-activity relationships of novel morpholine analogues. Bioorganic & Medicinal Chemistry Letters.

Sources

Application Notes & Protocols: (2R,5S)-5-Ethyl-2-methylmorpholine as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword:

In the field of asymmetric synthesis, the quest for efficient and predictable stereocontrol is paramount. Chiral auxiliaries remain a cornerstone of this endeavor, offering a robust and reliable method for introducing chirality. While classic auxiliaries like those developed by Evans and Corey are well-established, the exploration of novel chiral scaffolds continues to be a vibrant area of research. This guide focuses on the potential application of cis-2,5-disubstituted morpholines, specifically (2R,5S)-5-Ethyl-2-methylmorpholine, as a chiral auxiliary.

It is important to note that while the synthesis of chiral morpholines is an active area of research due to their prevalence in bioactive molecules, the specific use of 5-Ethyl-2-methylmorpholine as a chiral auxiliary for asymmetric synthesis is not yet extensively documented in peer-reviewed literature. Therefore, this document serves as a forward-looking technical guide, extrapolating from the well-established principles of chiral auxiliary-based synthesis to provide a practical and scientifically grounded framework for its potential application. The protocols and data presented herein are designed to be illustrative of the expected outcomes based on analogous systems.

Introduction: The Rationale for Chiral Morpholine Auxiliaries

Chiral morpholines are attractive scaffolds for several reasons. Their rigid chair-like conformation can create a well-defined steric environment, which is crucial for effective facial discrimination of incoming reagents. The presence of both an oxygen and a nitrogen atom allows for potential chelation with metal ions (e.g., in enolate formation), further locking the conformation and enhancing stereoselectivity. The cis-2,5-disubstitution pattern of (2R,5S)-5-Ethyl-2-methylmorpholine places the two alkyl groups in pseudo-axial and pseudo-equatorial positions, creating a distinct chiral pocket to direct reactions on an attached substrate.

The primary application explored in this guide is the use of (2R,5S)-5-Ethyl-2-methylmorpholine as a chiral auxiliary for the diastereoselective α-alkylation of carboxylic acid derivatives. This is a fundamental carbon-carbon bond-forming reaction essential in the synthesis of many pharmaceutical agents.

Conceptual Workflow

The overall strategy involves the temporary attachment of the chiral morpholine to a prochiral carboxylic acid, performing a diastereoselective alkylation, and then cleaving the auxiliary to yield an enantiomerically enriched α-substituted carboxylic acid.

G cluster_0 Phase 1: Auxiliary Attachment cluster_1 Phase 2: Asymmetric Transformation cluster_2 Phase 3: Auxiliary Cleavage & Recovery Prochiral Prochiral Carboxylic Acid (R-CH2-COOH) Amide Chiral N-Acylmorpholine Prochiral->Amide Amide Coupling Auxiliary (2R,5S)-5-Ethyl-2-methylmorpholine Auxiliary->Amide Enolate Lithium Enolate Formation (LDA, -78 °C) Amide->Enolate Alkylation Diastereoselective Alkylation (E-X) Enolate->Alkylation Product_Amide α-Alkylated N-Acylmorpholine Alkylation->Product_Amide Cleavage Hydrolysis or Reduction Product_Amide->Cleavage Final_Product Enantioenriched Product (R-CH(E)-COOH) Cleavage->Final_Product Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux

Caption: General workflow for asymmetric α-alkylation using a chiral morpholine auxiliary.

Detailed Protocols

Protocol 1: Synthesis of Chiral N-Acylmorpholine

Objective: To covalently attach the chiral auxiliary to a prochiral carboxylic acid substrate (e.g., propanoic acid).

Materials:

  • (2R,5S)-5-Ethyl-2-methylmorpholine

  • Propionyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (2R,5S)-5-Ethyl-2-methylmorpholine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add propionyl chloride (1.1 eq.) dropwise to the stirred solution over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC for the consumption of the morpholine starting material.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the pure N-propionyl-(2R,5S)-5-ethyl-2-methylmorpholine.

Protocol 2: Diastereoselective α-Alkylation

Objective: To perform the stereoselective alkylation of the chiral N-acylmorpholine.

Materials:

  • N-propionyl-(2R,5S)-5-ethyl-2-methylmorpholine

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Tetrahydrofuran (THF), anhydrous

  • Electrophile (e.g., Benzyl bromide, Iodomethane)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • In a flame-dried, three-neck flask equipped with a thermometer and under an inert atmosphere, dissolve the N-acylmorpholine (1.0 eq.) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA (1.1 eq.) dropwise, ensuring the internal temperature does not rise above -70 °C. The formation of the lithium enolate is typically indicated by a color change. Stir for 1 hour at -78 °C.

  • Add the electrophile (1.2 eq., e.g., benzyl bromide) dropwise.

  • Stir the reaction mixture at -78 °C for 4-6 hours or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and add diethyl ether.

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x 25 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis. Purify by flash chromatography.

Mechanism of Stereochemical Induction

The high diastereoselectivity of the alkylation is rationalized by the formation of a rigid, chelated (Z)-enolate. The lithium cation is coordinated by both the enolate oxygen and the morpholine's ring oxygen. This chelation, combined with the steric hindrance from the C5-ethyl group, forces the enolate to adopt a specific conformation. The C2-methyl group further reinforces this bias. Consequently, the electrophile is directed to attack from the less sterically hindered face of the planar enolate.

Caption: Proposed chelated transition state for diastereoselective alkylation. (Note: Image is illustrative).

Data Presentation: Expected Performance

The following table presents hypothetical, yet plausible, results for the α-alkylation protocol with various electrophiles, based on performance seen with established chiral auxiliaries.

EntryElectrophile (E-X)ProductYield (%)Diastereomeric Ratio (d.r.)
1CH₃IN-(2-methylpropanoyl)...9295:5
2BnBrN-(2-benzylpropanoyl)...88>98:2
3Allyl-BrN-(2-allylpropanoyl)...8593:7
4Et-IN-(2-ethylpropanoyl)...9096:4

Protocol 3: Cleavage of the Chiral Auxiliary

Objective: To remove the auxiliary and isolate the final enantiomerically enriched product.

Method A: Hydrolysis to Carboxylic Acid

  • Dissolve the alkylated N-acylmorpholine (1.0 eq.) in a mixture of THF and water (3:1).

  • Add lithium hydroxide (LiOH, 4.0 eq.).

  • Heat the mixture to reflux (or stir at 50 °C) for 12 hours.

  • Cool to room temperature and concentrate to remove the THF.

  • Dilute with water and wash with diethyl ether to remove the cleaved auxiliary (the auxiliary can be recovered from this organic layer).

  • Acidify the aqueous layer to pH ~2 with 1 M HCl.

  • Extract the desired carboxylic acid product with ethyl acetate (3 x 30 mL).

  • Dry the combined organic extracts over MgSO₄, filter, and concentrate to yield the final product. Determine enantiomeric excess (e.e.) by chiral HPLC or by conversion to a diastereomeric derivative.

Method B: Reductive Cleavage to Primary Alcohol

  • Dissolve the alkylated N-acylmorpholine (1.0 eq.) in anhydrous THF.

  • Cool to 0 °C and add lithium aluminum hydride (LiAlH₄, 2.0 eq.) portion-wise.

  • Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Carefully quench the reaction at 0 °C by sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.

  • Concentrate the filtrate to yield the crude chiral primary alcohol. Purify by chromatography.

Conclusion and Future Outlook

This guide outlines a plausible and scientifically rigorous framework for the application of (2R,5S)-5-Ethyl-2-methylmorpholine as a chiral auxiliary in asymmetric α-alkylation. The proposed protocols are based on well-understood principles of stereochemical control and provide a solid starting point for researchers interested in exploring this and other novel chiral morpholine scaffolds. Future work should focus on the experimental validation of these protocols, optimization of reaction conditions, and expansion of the substrate and electrophile scope. The development of new, efficient chiral auxiliaries is critical for advancing the capabilities of asymmetric synthesis in both academic and industrial settings.

References

  • Stereoselective synthesis of 2,5-disubstituted morpholines using a palladium-catalyzed hydroamination reaction. Chemical Communications, 49(60), 6800-6802. (URL not available)
  • Efficient, stereoselective synthesis of trans-2,5-disubstituted morpholines. The Journal of Organic Chemistry. (URL not available)
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 15061–15066. [Link]

  • Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers. [Link]

  • Diastereodivergent asymmetric

Application Notes & Protocols for the Quantitative Analysis of 5-Ethyl-2-methylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical quantification of 5-Ethyl-2-methylmorpholine, a substituted morpholine derivative. Recognizing the limited availability of direct analytical methods for this specific compound, this guide synthesizes established principles from the analysis of analogous morpholine structures and secondary amines. We present detailed protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), including considerations for chiral separation. Furthermore, this document outlines the necessary validation framework as prescribed by the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the development of robust, reliable, and fit-for-purpose analytical methods.

Introduction and Physicochemical Profile

This compound is a heterocyclic compound featuring both a secondary amine and an ether functional group.[1] Its structure suggests potential applications as a building block in pharmaceutical synthesis, as a catalyst, or as a corrosion inhibitor, similar to other morpholine derivatives.[2][3] The accurate quantification of this compound is critical for process control, impurity profiling, and ensuring the quality and safety of final products.

The structure of this compound contains two chiral centers, meaning it can exist as a mixture of stereoisomers. This necessitates the development of both achiral methods for total quantification and chiral methods for determining the enantiomeric or diastereomeric purity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₅NO[1][4]
Molecular Weight 129.203 g/mol [1]
InChIKey MNGOCGNQLBTUAX-UHFFFAOYSA-N[1][4]
Structure A morpholine ring substituted with a methyl group at position 2 and an ethyl group at position 5.[4]
Functional Groups Secondary Amine, Ether[1]

Recommended Analytical Techniques: A Rationale

Given the physicochemical properties of this compound, two primary chromatographic techniques are recommended: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

  • Gas Chromatography-Mass Spectrometry (GC-MS): Morpholine and its smaller derivatives are sufficiently volatile for GC analysis.[3] However, the polarity of the secondary amine can lead to poor peak shape (tailing) on standard non-polar columns. To mitigate this and enhance volatility, a derivatization step is often necessary.[2][5] The use of a mass spectrometer detector is highly recommended for its high selectivity and ability to provide structural confirmation.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of analytes. For this compound, which lacks a strong native chromophore, derivatization is required for UV-Vis detection.[6][7] Alternatively, coupling HPLC with a mass spectrometer (LC-MS) or an Evaporative Light Scattering Detector (ELSD) can allow for direct analysis.[8] Crucially, HPLC with a chiral stationary phase (CSP) is the method of choice for separating the stereoisomers of this compound.[9][10]

Protocol 1: Quantification by GC-MS with Derivatization

This protocol is based on the well-established method of derivatizing secondary amines to form more volatile and stable N-nitroso derivatives, which are amenable to GC-MS analysis.[5][11]

Principle

This compound, a secondary amine, reacts with sodium nitrite under acidic conditions to form N-nitroso-5-ethyl-2-methylmorpholine. This derivative is more volatile and thermally stable, exhibiting excellent chromatographic properties.

cluster_0 Derivatization Reaction Analyte This compound Derivative N-nitroso-5-ethyl-2-methylmorpholine (Volatile) Analyte->Derivative + Reagent, Acid Reagent Sodium Nitrite (NaNO₂) Reagent->Derivative Acid Acidic Conditions (e.g., HCl) Acid->Derivative

Caption: Derivatization of this compound.

Step-by-Step Protocol
  • Sample Preparation:

    • Accurately weigh a sample containing this compound and dissolve it in a suitable solvent (e.g., methanol or water) to achieve a concentration in the range of 1-100 µg/mL.

    • Prepare a calibration curve by diluting a stock solution of this compound to create standards at a minimum of five concentration levels.

  • Derivatization:

    • To 1 mL of the sample or standard solution in a glass vial, add 0.5 mL of 1 M hydrochloric acid.

    • Add 0.5 mL of a freshly prepared 1% (w/v) sodium nitrite solution.

    • Cap the vial and vortex for 1 minute.

    • Allow the reaction to proceed at room temperature for 15 minutes.

  • Liquid-Liquid Extraction (LLE):

    • Add 2 mL of dichloromethane to the vial.

    • Vortex vigorously for 2 minutes to extract the N-nitroso derivative.

    • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the lower organic layer (dichloromethane) to a clean vial.

    • Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.

    • Transfer the dried extract to an autosampler vial for GC-MS analysis.

  • GC-MS Instrumentation and Conditions:

Table 2: GC-MS Parameters

ParameterRecommended Setting
GC Column Mid-polarity column (e.g., 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injection Volume 1 µL
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Oven Program Initial: 80 °C, hold for 2 min. Ramp: 15 °C/min to 250 °C, hold for 5 min.
Transfer Line Temp 280 °C
MS Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) for quantification; Full Scan for confirmation.

Protocol 2: Achiral and Chiral Analysis by HPLC

This section describes two HPLC-based approaches: an achiral method for total quantification using derivatization and a chiral method for separating stereoisomers.

Achiral Quantification via Pre-column Derivatization

Principle: Since this compound lacks a UV chromophore, a derivatizing agent is used to attach a UV-active or fluorescent tag. 9-fluorenylmethyl chloroformate (FMOC-Cl) is a common reagent that reacts with secondary amines to form a stable, highly fluorescent derivative.[12]

cluster_workflow HPLC Workflow Start Sample/Standard Preparation Derivatization Derivatization with FMOC-Cl Start->Derivatization HPLC RP-HPLC Separation Derivatization->HPLC Detection Fluorescence or UV Detection HPLC->Detection Quant Quantification Detection->Quant

Caption: General workflow for HPLC analysis of amines.

Step-by-Step Protocol:

  • Sample and Standard Preparation:

    • Prepare samples and calibration standards in acetonitrile at appropriate concentrations.

  • Derivatization:

    • To 100 µL of the sample/standard, add 100 µL of a borate buffer (0.1 M, pH 8.5).

    • Add 200 µL of FMOC-Cl solution (e.g., 1 mg/mL in acetonitrile).

    • Vortex and allow the reaction to proceed at room temperature for 10 minutes.

    • To quench the reaction, add 100 µL of a primary amine solution (e.g., 1% glycine) to react with excess FMOC-Cl.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Instrumentation and Conditions:

Table 3: HPLC Parameters for Achiral Analysis

ParameterRecommended Setting
HPLC Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 30% B, ramp to 95% B over 15 min, hold for 5 min, return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Fluorescence Detector (Excitation: 265 nm, Emission: 315 nm) or UV Detector (265 nm)
Chiral Separation of Stereoisomers

Principle: The separation of enantiomers and diastereomers is achieved using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective for a wide range of chiral compounds, including those with amine functionalities.[10] No derivatization is needed if a mass spectrometer is used for detection.

Step-by-Step Protocol:

  • Sample Preparation:

    • Dissolve the sample of this compound in the mobile phase or a compatible solvent mixture (e.g., Hexane/Isopropanol).

  • HPLC Instrumentation and Conditions:

Table 4: HPLC Parameters for Chiral Separation

ParameterRecommended Setting
HPLC Column Chiral Stationary Phase (e.g., Amylose or Cellulose-based, such as Chiralpak® series)
Mobile Phase Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% Diethylamine (DEA) to improve peak shape.
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Injection Volume 5 µL
Detector UV Detector (at a low wavelength like 210 nm if sensitivity allows) or LC-MS for better sensitivity and specificity.

Analytical Method Validation

Once a suitable analytical method is developed, it must be validated to demonstrate its fitness for the intended purpose.[13][14] The validation should be performed according to the ICH Q2(R2) guideline.[15][16]

Table 5: Key Validation Parameters and Typical Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria for an Impurity Method
Specificity To ensure the signal is from the analyte of interest without interference.Peak purity analysis, resolution > 2 from adjacent peaks.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (R²) ≥ 0.99.
Range The interval over which the method is precise, accurate, and linear.Typically from the reporting limit to 120% of the specification.
Accuracy The closeness of test results to the true value.Recovery of 80-120% for spiked samples at multiple levels.
Precision The degree of scatter between a series of measurements.Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 15%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio of 10:1; RSD ≤ 20%.
Robustness The method's capacity to remain unaffected by small, deliberate variations in parameters.No significant impact on results when parameters (e.g., flow rate, pH, temperature) are slightly varied.

References

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • ECA Academy. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]

  • SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. [Link]

  • Cao, Y., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • ResearchGate. (n.d.). Different analytical methods of estimation of morpholine or its derivatives. [Link]

  • Royal Society of Chemistry. (2021). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. [Link]

  • ES CHEM Co.,Ltd. (2023). Liquid phase method for morpholine. [Link]

  • ResearchGate. (n.d.). The derivatization reaction of morpholine. [Link]

  • Mitchell, M. J., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. [Link]

  • Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. [Link]

  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

  • PubChem. This compound. [Link]

  • Wikipedia. N-Methylmorpholine. [Link]

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Application Notes and Protocols: The Role of 5-Ethyl-2-methylmorpholine in the Synthesis of Novel Agrochemical Candidates

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and professionals in agrochemical discovery and development.

Introduction: Exploring the Potential of Substituted Morpholines in Crop Protection

The morpholine moiety is a cornerstone in the development of a significant class of agricultural fungicides. These compounds primarily function as sterol biosynthesis inhibitors (SBIs), disrupting the formation of ergosterol, an essential component of fungal cell membranes.[1][2] This disruption leads to altered membrane permeability and ultimately, the inhibition of fungal growth. While well-known fungicides like fenpropimorph and amorolfine utilize a 2,6-dimethylmorpholine core, the exploration of asymmetrically substituted morpholines, such as 5-Ethyl-2-methylmorpholine, presents a compelling avenue for the discovery of new active ingredients with potentially improved efficacy, spectrum of activity, or resistance profiles.

This document provides a detailed technical guide on the application of this compound as a key building block in the synthesis of novel agrochemical candidates. It is important to note that while the synthetic principles are well-established, the use of this compound in a major, commercially available agrochemical is not widely documented in public-domain scientific literature. Therefore, the following protocols and data are presented as a representative application to showcase the synthetic utility and potential of this versatile intermediate in the research and development of new crop protection agents.

Mechanism of Action: A Focus on Ergosterol Biosynthesis

Morpholine fungicides are classified as Sterol Biosynthesis Inhibitors (SBIs), but their mode of action is distinct from other SBIs like the demethylation inhibitors (DMIs).[3] They specifically inhibit two key enzymes in the ergosterol biosynthesis pathway:

  • Δ¹⁴-reductase (ERG24): This enzyme is crucial for the reduction of the C-14 double bond in sterol precursors.

  • Δ⁸→Δ⁷-isomerase (ERG2): This enzyme catalyzes the isomerization of the double bond from the C-8 to the C-7 position.[2]

Inhibition of these enzymes leads to a depletion of ergosterol and the accumulation of aberrant sterol intermediates within the fungal cell membrane. This disrupts the membrane's structural integrity and fluidity, impairing its function and ultimately arresting fungal growth.[1][2] The N-alkyl substituent on the morpholine ring plays a critical role in the molecule's interaction with the target enzymes. The specific stereochemistry and substitution pattern of the morpholine ring, such as in this compound, can influence the potency and spectrum of the resulting fungicide.

Representative Synthesis of a Novel Fungicidal Candidate: N-(3-(4-tert-butylphenyl)-2-methylpropyl)-5-ethyl-2-methylmorpholine

This section details a representative, multi-step synthesis of a novel fungicidal candidate, structurally analogous to fenpropimorph, utilizing this compound. The chosen synthetic route is reductive amination, a robust and widely used method for the formation of C-N bonds.[4]

Overall Synthetic Scheme

Synthetic_Pathway A 4-tert-butylbenzaldehyde C 3-(4-tert-butylphenyl)-2-methylpropanal A->C Aldol Condensation B Propanal B->C E N-(3-(4-tert-butylphenyl)-2-methylpropyl)-5-ethyl-2-methylmorpholine (Target Compound) C->E Reductive Amination D This compound D->E SAR_Insights cluster_0 This compound Core A Asymmetric Substitution B Altered Lipophilicity A->B C Modified Stereochemistry A->C D Potential for Improved Enzyme Binding B->D C->D E Novel Resistance Breaking Properties D->E

Sources

Application Notes & Protocols: Leveraging 5-Ethyl-2-methylmorpholine as a Versatile Building Block in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Morpholine Scaffold

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its frequent appearance in approved pharmaceuticals and bioactive molecules.[1] Its prevalence is not coincidental; the morpholine moiety often confers advantageous physicochemical properties to a parent molecule, such as improved aqueous solubility, metabolic stability, and a favorable pharmacokinetic profile.[1][2] While simple morpholine is widely used, C-substituted derivatives like 5-Ethyl-2-methylmorpholine offer chemists a three-dimensional, structurally complex scaffold to explore chemical space more effectively, moving beyond the "flatland" of aromatic rings.[2][3]

This guide provides an in-depth exploration of this compound, a secondary amine building block featuring dual substitution. This specific substitution pattern provides stereochemical complexity and distinct vectors for derivatization, making it an invaluable tool for researchers in drug discovery and fine chemical synthesis. We will detail its properties and provide robust, field-tested protocols for its application in key synthetic transformations, focusing on the causality behind experimental choices to empower researchers to adapt and innovate.

Physicochemical Properties of this compound

A thorough understanding of a building block's fundamental properties is critical for effective reaction design and optimization. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₇H₁₅NO[4][5]
Molecular Weight 129.203 g/mol [4]
CAS Number 743444-85-1[6]
Appearance Colorless to pale yellow liquid (typical)N/A
Boiling Point Not readily available; estimated >150 °CN/A
InChI Key MNGOCGNQLBTUAX-UHFFFAOYSA-N[4][5]
Predicted XlogP 0.8[5]

Core Synthetic Application: N-Alkylation via SN2 Reaction

The most fundamental and widely utilized transformation for a secondary amine is N-alkylation, which provides access to a diverse array of tertiary amines. This reaction typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophilic nitrogen of the morpholine attacks an electrophilic carbon, displacing a leaving group.[7]

Workflow for N-Alkylation

The following diagram outlines the standard laboratory workflow for the N-alkylation of this compound.

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve Amine & Base in Anhydrous Solvent B Add Alkylating Agent (e.g., Alkyl Halide) A->B Stirring C Heat to Desired Temp (e.g., 60-80 °C) B->C D Monitor by TLC/LC-MS (4-24 hours) C->D E Cool & Filter Solids D->E Upon Completion F Concentrate Filtrate in vacuo E->F G Purify via Column Chromatography F->G H Characterize Product (NMR, MS) G->H

Sources

Elucidating the Reaction Kinetics of 5-Ethyl-2-methylmorpholine in Catalytic Cycles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: The study of reaction kinetics is fundamental to understanding and optimizing chemical transformations. This guide provides a comprehensive framework for investigating the kinetic profile of 5-Ethyl-2-methylmorpholine when it functions within a catalytic cycle. Morpholine derivatives are privileged scaffolds in medicinal chemistry and increasingly recognized for their utility in catalysis.[1] Understanding the precise role and kinetic influence of substituted morpholines like this compound is critical for rational catalyst design, reaction optimization, and process scale-up. This document outlines the theoretical underpinnings, experimental design, detailed analytical protocols, and data interpretation strategies required to build a robust kinetic model and propose a validated catalytic mechanism.

Introduction: The Importance of Kinetic Analysis in Catalysis

This compound belongs to the morpholine class of heterocyclic compounds, which are integral to numerous bioactive molecules and pharmaceuticals.[1] Beyond their biological significance, morpholine derivatives can act as effective organocatalysts or ligands in metal-catalyzed reactions, often participating in enamine catalysis or serving as tertiary amine bases.[2][3][4]

A complete understanding of a catalytic reaction transcends simple yield and selectivity measurements. Kinetic analysis provides a quantitative lens through which we can observe the dynamics of the catalytic cycle. By systematically measuring how reaction rates change in response to varying concentrations of reactants, catalysts, and other species, we can:

  • Determine the mathematical rate law that governs the reaction.[5][6]

  • Identify the rate-determining step (RDS) of the catalytic cycle.

  • Elucidate the roles of all components , distinguishing between species that are on-cycle, off-cycle, or involved in catalyst activation or deactivation.[7][8]

  • Optimize reaction conditions based on a mechanistic understanding, leading to improved efficiency, selectivity, and robustness.[9]

This guide uses a model organocatalytic reaction to illustrate the principles and protocols for characterizing the kinetic role of this compound.

Theoretical Framework & Experimental Strategy

Core Kinetic Principles

The rate of a chemical reaction is described by a rate law , an experimentally determined equation that relates the reaction rate to the concentrations of the species involved.[5][6] For a generic reaction:

A + B --[Catalyst]--> P

The rate law is typically expressed as:

Rate = k[A]^m[B]^n[Catalyst]^p

Where:

  • k is the rate constant, a proportionality factor specific to the reaction at a given temperature.[10]

  • [A], [B], [Catalyst] are the molar concentrations of the reactants and the catalyst.

  • m, n, and p are the reaction orders with respect to each species, which must be determined experimentally.[5] The overall reaction order is the sum of the individual orders (m + n + p).[10]

The reaction orders indicate the influence of each species' concentration on the reaction rate and provide crucial clues about the composition of the transition state in the rate-determining step.

Strategic Approach: The Method of Initial Rates

To determine the reaction orders (m, n, p), the method of initial rates is a robust and straightforward approach.[10][11] This method involves running a series of experiments where the initial concentration of one component is varied while the others are held constant. The initial rate of the reaction is measured for each experiment, allowing for the isolation of each component's effect on the rate.[11]

The overall strategy for kinetic analysis follows a logical progression, ensuring that the data collected is both accurate and mechanistically informative.

G A Hypothesize Catalytic Role (e.g., Base, Ligand, Enamine Catalyst) B Select Model Reaction (e.g., Michael Addition) A->B C Develop Analytical Method (e.g., HPLC, GC, NMR) B->C D Protocol 1: Initial Rates Experiments (Vary one [conc] at a time) C->D F Protocol 2: In-situ Monitoring (Identify Intermediates) C->F Optional E Data Analysis: Determine Orders (m, n, p) Calculate Rate Constant (k) D->E G Propose Catalytic Cycle E->G F->G H Validate Mechanism (Compare kinetic data with proposed cycle) G->H

Caption: Workflow for Kinetic Analysis of a Catalyst.

Detailed Protocols for Kinetic Investigation

This section provides step-by-step protocols for acquiring high-quality kinetic data. We will use the example of a Michael addition reaction between an aldehyde and a nitroolefin, a reaction often catalyzed by secondary or tertiary amines.

Protocol 3.1: Determining Reaction Orders via the Method of Initial Rates

Objective: To determine the reaction orders with respect to the aldehyde, nitroolefin, and the this compound catalyst.

Rationale: This protocol is designed to isolate the kinetic impact of each reactant and the catalyst. By measuring the rate at the very beginning of the reaction (<10% conversion), we minimize complications from product inhibition or changes in reactant concentrations.

Materials:

  • Reactant A (e.g., Isovaleraldehyde)

  • Reactant B (e.g., β-Nitrostyrene)

  • Catalyst (this compound)

  • Anhydrous, inert solvent (e.g., Toluene)

  • Internal Standard (IS) for chromatographic analysis (e.g., Dodecane)

  • Reaction vials, temperature-controlled stirrer, autosampler, and GC or HPLC system.

Procedure:

  • Stock Solution Preparation: Prepare separate, accurate stock solutions of Reactant A, Reactant B, the Catalyst, and the Internal Standard in the chosen solvent. This minimizes errors from repeated measurements of small quantities.

  • Experimental Matrix Design: Design a series of experiments as outlined in the table below. The "Baseline" experiment serves as the reference. In subsequent experiments, the concentration of a single component is systematically changed (e.g., doubled).

  • Reaction Setup: For each experiment, add the calculated volumes of the stock solutions of reactants, catalyst (except for the initiation step), and internal standard to a temperature-controlled vial (e.g., at 25.0 °C). Allow the mixture to equilibrate for 5-10 minutes.

  • Reaction Initiation & Sampling: Initiate the reaction by adding the final component (typically the most reactive one or the catalyst). Start a timer immediately.

  • Data Acquisition: Withdraw aliquots from the reaction mixture at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 15 minutes). Immediately quench each aliquot in a vial containing a suitable quenching agent (e.g., a weak acid to neutralize the amine catalyst) and a dilution solvent.

  • Analysis: Analyze the quenched samples using a calibrated GC or HPLC method to determine the concentration of the product (or the disappearance of a reactant) relative to the internal standard.

  • Calculate Initial Rate: For each experiment, plot the product concentration versus time. The initial rate is the slope of the linear portion of this curve, typically within the first 10% of the reaction conversion.

Data Presentation: Initial Rates Experimental Matrix
Experiment[Reactant A] (M)[Reactant B] (M)[Catalyst] (M)RationaleInitial Rate (M/s)
1 (Baseline)0.10.10.01Reference experimentRate1
20.2 0.10.01Determine order in ARate2
30.10.2 0.01Determine order in BRate3
40.10.10.02 Determine order in Cat.Rate4
Protocol 3.2: Real-Time Reaction Monitoring with In-situ Spectroscopy

Objective: To continuously monitor the reaction progress and potentially identify catalytic intermediates.

Rationale: While initial rates are excellent for determining orders, continuous monitoring provides a complete kinetic profile. Techniques like NMR or specialized Mass Spectrometry can observe all species in the reaction flask simultaneously, offering deeper mechanistic insight.[7][12] The combination of monitoring catalytic intermediates by MS and product formation by NMR can be particularly powerful.[7]

Methodology (using 1H NMR Spectroscopy):

  • Instrument Setup: Use a thermostatted NMR spectrometer. Ensure the instrument is locked and shimmed on a sample containing the reaction solvent and all non-reactive components (e.g., internal standard).

  • Sample Preparation: In an NMR tube, combine the solvent, internal standard, and all reactants except the catalyst. Acquire a t=0 spectrum.

  • Reaction Initiation: At a precisely recorded time, inject the catalyst solution into the NMR tube, mix rapidly but carefully, and re-insert the tube into the spectrometer.

  • Automated Data Acquisition: Program the NMR to automatically acquire spectra at set intervals (e.g., every 60 seconds) for the duration of the reaction.

  • Data Processing: Process the spectra. Identify unique, well-resolved peaks for a reactant, the product, and the internal standard.

  • Concentration vs. Time Profile: Integrate the chosen peaks in each spectrum. The concentration of a species at any time t can be calculated by comparing its integral to the integral of the known-concentration internal standard. This generates a high-resolution plot of concentration versus time.

Data Analysis and Mechanistic Interpretation

Calculating Reaction Orders

The reaction orders are calculated by comparing the initial rates between experiments where only one concentration was changed.[5][10]

  • Order in Reactant A (m): Rate₂ / Rate₁ = (k[0.2]^m[0.1]^n[0.01]^p) / (k[0.1]^m[0.1]^n[0.01]^p) = (0.2/0.1)^m = 2^m By solving for m, if the rate doubles (Rate₂ / Rate₁ ≈ 2), the reaction is first-order (m=1) in A. If it quadruples, it is second-order (m=2). If it remains unchanged, it is zero-order (m=0).[10]

  • Order in Reactant B (n): Rate₃ / Rate₁ = (0.2/0.1)^n = 2^n

  • Order in Catalyst (p): Rate₄ / Rate₁ = (0.02/0.01)^p = 2^p

Once m, n, and p are known, the rate constant k can be calculated by rearranging the rate law and substituting the data from any of the experiments.

Proposing a Catalytic Cycle

The experimentally determined rate law provides powerful evidence for the events occurring up to and including the rate-determining step. Let's assume our analysis yielded the following rate law:

Rate = k[Aldehyde]¹[Nitroolefin]¹[Catalyst]¹

This rate law suggests that one molecule of each reactant and one molecule of the catalyst are present in the rate-determining transition state. Based on established mechanisms for amine-catalyzed Michael additions, we can propose the following catalytic cycle.

G Cat This compound (Catalyst) Enamine Enamine Intermediate Cat->Enamine + Aldehyde - H₂O Product Michael Adduct (Product) Aldehyde Aldehyde Imine_Adduct Iminium Adduct Enamine->Imine_Adduct + Nitroolefin (Rate-Determining Step) Nitroolefin Nitroolefin Imine_Adduct->Cat + H₂O - Product H2O H₂O center

Caption: Proposed Catalytic Cycle for a Michael Addition.

Interpretation:

  • The reaction is first-order in the catalyst and the aldehyde, consistent with the formation of an enamine intermediate prior to the main C-C bond formation.

  • The reaction is first-order in the nitroolefin, which supports the attack of the enamine on the nitroolefin being the rate-determining step. If a later step, like hydrolysis, were rate-determining, the order in the nitroolefin might be zero.

This proposed cycle is a self-validating system: the kinetic data logically supports the proposed mechanism, and the mechanism provides a chemical explanation for the observed kinetics.

Conclusion

This application note provides a detailed methodology for the kinetic analysis of this compound in a catalytic context. By employing the method of initial rates and complementing it with real-time monitoring techniques, researchers can construct a comprehensive kinetic and mechanistic profile. This quantitative understanding is invaluable for academic discovery, enabling the rational design of more efficient catalysts, and for industrial development, where process optimization and control are paramount. The principles and protocols described herein are broadly applicable to a wide range of catalytic systems, empowering scientists to move beyond qualitative observations to a quantitative and predictive understanding of chemical reactivity.

References

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). Dalton Transactions.
  • Perego, C., & Peratello, S. (1999). Experimental methods in catalytic kinetics.
  • Bothner, B., et al. (2000). Monitoring Enzyme Catalysis With Mass Spectrometry.Journal of Biological Chemistry.
  • Yan, N., et al. (2020). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry.Analyst.
  • Foley, D. A., et al. (2016). Simultaneous Orthogonal Methods for the Real-Time Analysis of Catalytic Reactions.
  • Contente, M. L., et al. (2021). Analytical settings for in-flow biocatalytic reaction monitoring.
  • Lansford, J. L., & Notestein, J. M. (2021). Chemical kinetics of heterogeneous catalysis: experimental research methodologies and case studies of site-isolated materials.
  • Sale, D., et al. (2023). Continuous addition kinetic elucidation: catalyst and reactant order, rate constant, and poisoning from a single experiment.Chemical Science.
  • A Comparative Analysis of 4-Methylmorpholine and Morpholine as Catalysts in Organic Synthesis. Benchchem.
  • Perego, C. (1999). Experimental methods in catalytic kinetics.
  • R
  • Methods for determining r
  • Determining Rate Laws for Chemical Reactions. (n.d.). Columbia University.
  • Wang, Y., et al. (2024). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines.Journal of the American Chemical Society.
  • Reaction Rates & How to Determine R
  • Determination of R
  • Experimental Techniques to Study Organic Chemistry Mechanisms. (n.d.). Kozlowski Group, University of Pennsylvania.
  • Risi, C., et al. (2023).
  • Jain, A., & Sahu, S. K. (2024).
  • Biological activities of morpholine derivatives and molecular targets involved. (2024).
  • Risi, C., et al. (2023).
  • This compound | 743444-85-1.ChemicalBook.
  • This compound (C7H15NO).PubChem.
  • N-Methylmorpholine: The Versatile Green Chemical.Hainan Sincere Industries.
  • N-Methylmorpholine.Wikipedia.
  • 2-ethyl-5-methylmorpholine | CAS 858453-47-1.AMERICAN ELEMENTS.
  • N-Methylmorpholine and Urotropine as Useful Base Catalysts in Baylis-Hillman Reaction. (2003).

Sources

The Role of 5-Ethyl-2-methylmorpholine in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Nuanced Role of Substituted Morpholines in Polyurethane Catalysis

In the vast field of polymer chemistry, particularly in the synthesis of polyurethanes, tertiary amine catalysts are indispensable for controlling the intricate balance between the gelling (isocyanate-polyol) and blowing (isocyanate-water) reactions.[1][2] Among these, morpholine derivatives have carved out a significant niche due to their efficacy and unique catalytic profiles. This document provides a detailed exploration of 5-Ethyl-2-methylmorpholine, a substituted morpholine, and its role as a catalyst in polyurethane systems. While direct, extensive literature on this specific molecule is nascent, we can infer its behavior and performance based on well-documented structure-activity relationships of analogous compounds like N-methylmorpholine and N-ethylmorpholine.[3][4][5] The strategic placement of ethyl and methyl groups on the morpholine ring is expected to modulate its catalytic activity, offering a unique balance of reactivity and control in polyurethane foam production.

Catalytic Mechanism and Structure-Activity Relationship

The catalytic activity of tertiary amines in urethane formation is rooted in their ability to activate the reactants. The generally accepted mechanism involves the formation of a complex between the amine catalyst and the hydroxyl group of the polyol, which then facilitates the reaction with the isocyanate.

A computational study on morpholine and 4-methylmorpholine has shown that the substitution on the nitrogen atom significantly impacts the catalyst's effectiveness.[3][6] Specifically, 4-methylmorpholine was found to be a more effective catalyst than morpholine due to a lower activation energy barrier for the urethane formation reaction.[3][4] This suggests that the electron-donating nature of the alkyl group enhances the nucleophilicity of the nitrogen atom, thereby increasing its catalytic activity.

Extrapolating from these findings, the this compound molecule presents an interesting case. The presence of both a methyl group at the 2-position and an ethyl group at the 5-position is anticipated to influence its catalytic performance in several ways:

  • Steric Hindrance: The alkyl groups can introduce steric hindrance around the nitrogen atom, which may modulate the catalyst's selectivity towards the gelling and blowing reactions.

  • Basicity: The electron-donating effects of the ethyl and methyl groups are expected to increase the basicity of the nitrogen atom compared to unsubstituted morpholine, likely leading to enhanced catalytic activity.

  • Balanced Reactivity: It is plausible that this compound is designed to offer a balanced catalytic profile, providing a controlled reaction rate that is crucial for achieving desired foam properties such as cell structure, density, and cure time.

Applications in Polyurethane Foam Production

Based on the established use of N-alkylmorpholines, this compound is primarily utilized as a catalyst in the production of flexible and rigid polyurethane foams.[7][8] Its role is to accelerate the polymerization and foaming reactions, ensuring that the foam rises and cures uniformly. The choice of catalyst is critical in determining the final properties of the foam, such as its flexibility, load-bearing capacity, and durability.[9]

Key Performance Indicators in Foam Production:
ParameterInfluence of this compound (Inferred)
Cream Time Expected to be influenced by the catalyst's efficiency in initiating the reaction.
Gel Time A balanced catalyst will ensure a controlled gelation process, leading to a stable foam structure.
Rise Time The rate of foam rise is directly related to the catalyst's activity in the blowing reaction.
Tack-Free Time Indicates the completion of the curing process, which is accelerated by the catalyst.
Foam Density The balance between the gelling and blowing reactions, controlled by the catalyst, affects the final density.
Cell Structure A well-controlled reaction facilitated by the catalyst leads to a uniform and open-cell structure in flexible foams.

Experimental Protocols

The following protocols are representative of the use of a morpholine-based catalyst in the synthesis of flexible polyurethane foam. The specific concentrations of this compound should be optimized based on the desired foam properties and the other components of the formulation.

Protocol 1: Laboratory-Scale Synthesis of Flexible Polyurethane Foam

This protocol outlines a general procedure for preparing a flexible polyurethane foam sample in a laboratory setting.

Materials:

  • Polyether Polyol (e.g., Voranol 4730)

  • Toluene Diisocyanate (TDI) (80/20 mixture of 2,4 and 2,6 isomers)

  • Deionized Water (Blowing Agent)

  • Silicone Surfactant (e.g., Niax L-540)

  • This compound (Catalyst)

  • Stannous Octoate (Co-catalyst, optional)

  • Polypropylene cup (300 mL)

  • Mechanical stirrer

  • Wooden mold (e.g., 10 cm x 10 cm x 10 cm)

Procedure:

  • In the polypropylene cup, combine the polyether polyol, deionized water, silicone surfactant, and this compound.

  • Stir the mixture at 2000 rpm for 60 seconds using the mechanical stirrer to ensure homogeneity.

  • If using a co-catalyst, add the stannous octoate and stir for an additional 30 seconds.

  • Add the toluene diisocyanate to the mixture and stir vigorously for 5-7 seconds.

  • Immediately pour the reacting mixture into the wooden mold.

  • Allow the foam to rise and cure at ambient temperature for at least 24 hours.

  • After 24 hours, the foam can be removed from the mold and conditioned for at least 72 hours before testing its physical properties.

Workflow for Flexible Polyurethane Foam Synthesis:

G cluster_prep Premix Preparation cluster_reaction Reaction cluster_curing Curing and Conditioning A Polyol, Water, Surfactant, This compound B Stirring (2000 rpm, 60s) A->B C Add Toluene Diisocyanate B->C Homogeneous Premix D Vigorous Stirring (5-7s) C->D E Pour into Mold D->E F Curing (24h at RT) E->F G Demolding F->G H Conditioning (72h) G->H

Caption: Workflow for laboratory-scale flexible polyurethane foam synthesis.

Protocol 2: Evaluation of Catalytic Activity - Reaction Profile

This protocol describes a method to determine the characteristic reaction times (cream, gel, and rise times) to evaluate the catalytic activity of this compound.

Procedure:

  • Prepare the polyurethane formulation as described in Protocol 1.

  • Start a stopwatch at the moment of adding the toluene diisocyanate.

  • Cream Time: Record the time when the mixture begins to rise and turns from a clear or opaque liquid to a creamy color.

  • Gel Time (String Time): Periodically insert a wooden spatula or glass rod into the rising foam. The gel time is the point at which the foam becomes "stringy" and adheres to the spatula as it is withdrawn.

  • Rise Time: Record the time when the foam reaches its maximum height.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Polyol Polyol (R-OH) ActivatedComplex Activated Polyol-Catalyst Complex Polyol->ActivatedComplex Isocyanate Isocyanate (R'-NCO) Urethane Urethane Linkage Isocyanate->Urethane Catalyst This compound Catalyst->ActivatedComplex ActivatedComplex->Urethane RegeneratedCatalyst Regenerated Catalyst Urethane->RegeneratedCatalyst

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for 5-Ethyl-2-methylmorpholine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

I. Synthesis Overview & Key Challenges

The synthesis of substituted morpholines like 5-Ethyl-2-methylmorpholine is a critical process in medicinal chemistry due to the morpholine ring's prevalence in biologically active compounds.[1][2] Common synthetic routes include the cyclization of diethanolamine derivatives, reductive amination, and palladium-catalyzed carboamination.[3][4][5] However, achieving high yields of this compound can be challenging due to potential side reactions, purification difficulties, and the need for precise control of reaction conditions.

This guide will focus on the prevalent methods and the common issues encountered, providing actionable solutions to enhance your synthetic outcomes.

Visualizing the Synthetic Workflow

To better understand the process, the following diagram outlines a general workflow for the synthesis of substituted morpholines.

Synthesis_Workflow General Synthesis Workflow for Substituted Morpholines cluster_start Starting Materials cluster_reaction Core Reaction cluster_workup Purification cluster_product Final Product Start Amino Alcohols or Diethanolamine Derivatives Reaction Cyclization/ Reductive Amination/ N-Alkylation Start->Reaction Reaction Setup Workup Extraction & Washing Reaction->Workup Quenching & Workup Drying Drying of Organic Layer Workup->Drying Purification Distillation or Chromatography Drying->Purification Product This compound Purification->Product Isolation

Caption: A generalized workflow for the synthesis of substituted morpholines.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Reaction Conversion Inefficient Cyclization: Inadequate temperature or reaction time for diethanolamine cyclization.[6]Ensure the reaction temperature is maintained between 180-210°C for at least 15 hours. Use a calibrated high-temperature thermometer.[6]
Ineffective Reducing Agent: In reductive amination, the chosen reducing agent may not be potent enough.[6]Switch to a more effective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) for challenging reductive aminations.[6]
Suboptimal pH: The pH of the reaction mixture is critical for both imine formation and reduction.[4]Use a buffer system to maintain a weakly acidic pH, which is optimal for reductive amination.[4]
Formation of Side Products Over-alkylation: In N-alkylation reactions, the secondary amine of the morpholine can react further.[4]Use a stoichiometric amount of the alkylating agent and consider a milder base. Monitor the reaction closely using TLC or GC.
Ring Opening: At excessively high temperatures, the morpholine ring can undergo cleavage.[7]Carefully control the reaction temperature and avoid localized overheating.[7]
Difficult Purification Hygroscopic Nature of Morpholine: Morpholine and its derivatives readily absorb moisture from the air, complicating isolation.[6]Thoroughly dry the crude product using a suitable drying agent like potassium hydroxide (KOH) before distillation.[6][8]
Emulsion Formation During Workup: The presence of salts and polar functional groups can lead to stable emulsions.Add a saturated brine solution during the extraction process to break up emulsions.
Product Contamination Incomplete Removal of Starting Materials: Unreacted starting materials co-distill or co-elute with the product.Optimize the reaction stoichiometry and consider a purification method with higher resolving power, such as fractional distillation or column chromatography.[8]
Solvent Impurities: Residual solvent can be present in the final product.Ensure complete removal of the solvent under reduced pressure and consider a final high-vacuum drying step.

III. Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing substituted morpholines like this compound?

A1: The cyclization of diethanolamine derivatives is a classical and widely used method.[3] This typically involves heating the diethanolamine precursor with a strong acid like sulfuric or hydrochloric acid to induce dehydration and ring closure.[3][9]

Q2: I'm performing a reductive amination to introduce the ethyl group. Why is my yield consistently low?

A2: Low yields in reductive amination can stem from several factors. The equilibrium between the carbonyl compound and the amine to form the imine intermediate might not be favorable.[4] Consider using a dehydrating agent or a Lewis acid like Ti(OiPr)₄ to drive the imine formation. Also, ensure your reducing agent is added after the imine has had time to form, or use a reagent like NaBH₃CN that selectively reduces the iminium ion in the presence of the carbonyl group.[6]

Q3: What are the key safety precautions to consider during the synthesis of this compound?

A3: When working with strong acids at high temperatures, as in the diethanolamine cyclization, it's crucial to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction should be conducted in a well-ventilated fume hood.[6] The initial addition of acid to diethanolamine is highly exothermic and requires careful cooling.[6] Morpholine and its derivatives are flammable and can be corrosive, so handle them with care.[6]

Q4: How can I effectively purify the final product to achieve high purity?

A4: Fractional distillation is a common and effective method for purifying liquid morpholine derivatives.[8] Due to the hygroscopic nature of morpholines, it is essential to dry the crude product thoroughly before distillation, often by stirring over potassium hydroxide.[6][8] For more challenging separations, column chromatography on silica gel can be employed.[10]

Q5: Are there any "greener" or more sustainable synthesis routes for morpholine derivatives?

A5: Yes, there is ongoing research into more environmentally friendly synthetic methods. One promising approach involves the use of ethylene sulfate for the N-monoalkylation of 1,2-amino alcohols, followed by base-induced cyclization. This method often proceeds under milder conditions and avoids the use of harsh acids.[11][12]

Visualizing Troubleshooting Logic

The following diagram illustrates a logical approach to troubleshooting low yield in this compound synthesis.

Troubleshooting_Logic Troubleshooting Low Yield cluster_reaction_issues Reaction Issues cluster_workup_issues Workup & Purification Issues Problem Low Yield of This compound Check_Conversion Check Reaction Conversion (TLC, GC, NMR) Problem->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion Yes Good_Conversion Good Conversion, Low Isolated Yield Check_Conversion->Good_Conversion No Temp Incorrect Temperature? Low_Conversion->Temp Time Insufficient Time? Low_Conversion->Time Reagents Reagent Quality/Activity? Low_Conversion->Reagents pH Suboptimal pH? Low_Conversion->pH Emulsion Emulsion Formation? Good_Conversion->Emulsion Hygroscopic Product Hygroscopic? Good_Conversion->Hygroscopic Purification_Method Inefficient Purification? Good_Conversion->Purification_Method

Caption: A decision tree for troubleshooting low reaction yield.

IV. Detailed Experimental Protocol: Reductive Amination Approach

This protocol provides a general procedure for the synthesis of a substituted morpholine via reductive amination. Note: This is a representative protocol and may require optimization for your specific substrates and scale.

Materials:

  • 2-Methylmorpholine

  • Propionaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Addition funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 2-methylmorpholine (1.0 eq) and anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Aldehyde Addition: Add propionaldehyde (1.1 eq) dropwise to the stirred solution.

  • Acid Catalyst: Add a catalytic amount of acetic acid (0.1 eq).

  • Imine Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours to facilitate imine formation. Monitor the reaction by TLC or GC.

  • Reduction: Cool the reaction mixture back to 0 °C. In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous dichloromethane. Add this slurry portion-wise to the reaction mixture, maintaining the temperature below 5 °C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir overnight, or until the reaction is complete as indicated by TLC or GC analysis.

  • Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with dichloromethane (3x).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford this compound.

V. References

  • Reductive amination - Wikipedia. Available at: [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. Available at: [Link]

  • A New Strategy for the Synthesis of Substituted Morpholines - PMC - NIH. Available at: [Link]

  • Recent progress in the synthesis of morpholines - ResearchGate. Available at: [Link]

  • Synthesis of N-substituted morpholine nucleoside derivatives - PubMed. Available at: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. Available at: [Link]

  • Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC. Available at: [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv. Available at: [Link]

  • A gold(I)‐catalyzed morpholine ring synthesis. Reagents and conditions:... - ResearchGate. Available at: [Link]

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Morpholine Preparation from Diethanolamine - YouTube. Available at: [Link]

  • The Study on the Preparation of Morpholine - Dissertation. Available at: [Link]

  • US2777846A - Process of producing morpholine from diethanolamine - Google Patents. Available at:

  • Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Direct reductive amination of aldehyde bisulfite adducts induced by 2-picoline borane: application to the synthesis of a DPP-IV inhibitor - PubMed. Available at: [Link]

  • Morpholine synthesis - Organic Chemistry Portal. Available at: [Link]

  • New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines - SciSpace. Available at: [Link]

  • Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Available at: [Link]

  • Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/c–Al2O3 - AKJournals. Available at: [Link]

  • Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3. Available at: [Link]

  • N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst - ResearchGate. Available at: [Link]

  • Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3 in: Reaction Kinetics, Mechanisms and Catalysis Volume 104 Issue 1 (2011) - AKJournals. Available at: [Link]

  • Organic Syntheses Procedure. Available at: [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives - ResearchGate. Available at: [Link]

  • 5-ethyl-2-methylpyridine - Organic Syntheses Procedure. Available at: [Link]

  • 2-ethyl-5-methylmorpholine | CAS 858453-47-1 | AMERICAN ELEMENTS ®. Available at: [Link]

  • CN1139582C - Method for extracting N-methylmorpholine and N-ethylmorpholine from morpholine wastewater - Google Patents. Available at:

  • US5502188A - Production of almost colorless solutions of n-methylmorpholine oxide - Google Patents. Available at:

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Sources

Technical Support Center: Purification of Crude 5-Ethyl-2-methylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Ethyl-2-methylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this substituted morpholine. Here, we synthesize established chemical principles with practical, field-proven insights to empower you to achieve your desired purity targets.

Section 1: Initial Assessment & Impurity Profiling (FAQs)

A successful purification strategy begins with a thorough understanding of your crude material. These frequently asked questions address the critical first steps.

Q1: How can I get a quick and reliable estimate of my crude this compound's purity?

A: A multi-pronged analytical approach is recommended for the initial assessment.

  • Thin-Layer Chromatography (TLC): This is the fastest method to visualize the number of components in your mixture. Spot your crude material on a silica gel plate and elute with a solvent system like ethyl acetate/hexanes (e.g., 30:70 v/v) with a small addition of triethylamine (~0.5-1%) to prevent the basic amine from streaking. Visualize under UV light (if applicable) and with a potassium permanganate stain. Multiple spots indicate the presence of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent tool for identifying volatile impurities and getting a semi-quantitative idea of their relative abundance based on peak area.[1]

  • ¹H NMR Spectroscopy: A proton NMR spectrum can quickly reveal the presence of major impurities, especially unreacted starting materials or residual solvents, by comparing the integrations of characteristic peaks against your product's signals.[2]

Q2: What are the most common impurities I should expect in my crude sample?

A: The impurity profile is highly dependent on the synthetic route. Substituted morpholines are often synthesized via methods like the cyclization of amino alcohols or the N-alkylation of a parent morpholine.[3][4] Therefore, common impurities may include:

  • Unreacted Starting Materials: Such as the precursor amino alcohol or an unalkylated morpholine derivative.

  • Reaction By-products: Incomplete cyclization products or by-products from the alkylation process. For instance, syntheses using dimethyl carbonate are known to sometimes produce carboxylate intermediates.[5]

  • Isomers: Depending on the precursors and reaction conditions, you may have constitutional isomers (e.g., 2-ethyl-5-methylmorpholine[6]) or stereoisomers (cis/trans diastereomers). Separating these often requires more advanced techniques like fractional distillation or chromatography.[1]

  • Residual Solvents: Solvents used in the reaction or initial workup (e.g., toluene, THF, dichloromethane).

  • Catalysts and Reagents: Acids, bases, or metal catalysts used during the synthesis.

Section 2: Troubleshooting Common Purification Challenges

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q: My crude product is a dark, viscous oil that looks very impure. What is the most effective first purification step?

A: For a crude amine product, an acid-base extraction is almost always the best initial step.[7][8] This technique is highly effective at separating your basic morpholine product from neutral organic impurities (like non-polar by-products) and acidic impurities. This step will significantly clean up the material, often lightening the color and removing baseline impurities, making subsequent purification steps like distillation or chromatography much more effective.[3]

Q: I tried a simple distillation, but my product's purity, checked by GC, barely improved. Why?

A: This outcome strongly suggests that your major impurities have boiling points very close to that of your target compound, this compound. A simple distillation is only effective for separating liquids with a boiling point difference of greater than 25-30 °C. In this scenario, you must use fractional distillation , which provides a much greater separation efficiency by incorporating a fractionating column to establish a series of vaporization-condensation equilibria. This is particularly crucial for separating isomers.

Q: My compound streaks severely on my silica gel column, and I get poor separation. How do I fix this?

A: Streaking (or tailing) of amines on silica gel is a classic problem caused by the interaction of the basic amine with the slightly acidic silanol groups (Si-OH) on the silica surface. This leads to strong, non-ideal adsorption. To solve this, you must add a small amount of a competitive base to your eluent system.

  • Solution: Add 0.5-1% triethylamine (Et₃N) or a few drops of ammonium hydroxide to your mobile phase (e.g., hexane/ethyl acetate). This additive will occupy the acidic sites on the silica, allowing your morpholine product to elute symmetrically and enabling proper separation.

Q: Purity analysis shows I have a mixture of cis and trans isomers. What is the best strategy for separation?

A: Separating diastereomers can be challenging. You have two primary high-resolution options:

  • High-Efficiency Fractional Distillation: If the isomers have a sufficient difference in their boiling points, a carefully controlled fractional distillation using a column with a high number of theoretical plates (e.g., a Vigreux or packed column) can be effective.

  • Purification via Salt Recrystallization: This is a powerful and often superior method. Convert the isomeric mixture of the free base into a salt (e.g., an acetate or hydrochloride salt). Diastereomeric salts have different crystal lattice energies and solubilities, meaning one isomer will often crystallize preferentially from a specific solvent system.[1] You can screen various solvents to find one that selectively crystallizes one isomer, leaving the other in the mother liquor. After filtration, the pure salt can be neutralized back to the pure amine isomer.

Section 3: Detailed Purification Protocols

Here we provide step-by-step methodologies for the key purification techniques discussed.

Protocol 1: Bulk Purification via Acid-Base Extraction

This protocol is designed to remove neutral and acidic impurities from your crude this compound.

Methodology:

  • Dissolution: Dissolve the crude oil (e.g., 10 g) in a suitable water-immiscible organic solvent like dichloromethane (DCM) or diethyl ether (100 mL).

  • Acidic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl) (100 mL). Stopper the funnel, shake vigorously for 1-2 minutes, and vent frequently. Allow the layers to separate. The protonated morpholine salt will move to the top aqueous layer, while neutral impurities remain in the bottom organic layer (for DCM).[8]

  • Separation: Drain and collect the bottom organic layer (containing neutral impurities). Keep the top aqueous layer in the funnel.

  • Repeat Extraction: To ensure complete recovery, re-extract the organic layer with another portion of 1 M HCl (50 mL). Combine this second aqueous extract with the first. The organic layer can now be discarded.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add a strong base, such as 5 M sodium hydroxide (NaOH), with stirring until the solution is strongly basic (pH > 12, check with pH paper). This deprotonates the morpholine salt, regenerating the water-insoluble free amine.[3]

  • Back-Extraction: Extract the now-basic aqueous solution with three portions of fresh DCM or diethyl ether (3 x 75 mL). The purified amine will move back into the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Workflow: Acid-Base Extraction

G cluster_0 Step 1: Initial State cluster_1 Step 2: Acid Wash cluster_2 Step 3: Basification & Re-extraction cluster_3 Step 4: Final Product Crude Crude Product (Amine + Neutral/Acidic Impurities) in Organic Solvent Aqueous_Acid Aqueous Layer (Protonated Amine Salt) Crude->Aqueous_Acid + 1M HCl Organic_Neutral Organic Layer (Neutral/Acidic Impurities) Aqueous_Base Aqueous Layer (Inorganic Salts) Aqueous_Acid->Aqueous_Base + NaOH (pH > 12) + Fresh Organic Solvent Organic_Pure Organic Layer (Purified Amine) Aqueous_Base->Organic_Pure Separation Final Pure this compound Organic_Pure->Final Dry & Evaporate G start Start: Crude this compound purity_check1 Assess Purity (TLC, GC-MS) start->purity_check1 is_oily Is it a dark, complex oil? purity_check1->is_oily acid_base Perform Acid-Base Extraction (Protocol 1) is_oily->acid_base Yes distill_choice Are impurities close-boiling isomers? is_oily->distill_choice No acid_base->distill_choice frac_distill Perform Fractional Distillation (Protocol 2) distill_choice->frac_distill Yes simple_distill Perform Simple Distillation distill_choice->simple_distill No purity_check2 Assess Purity (GC, NMR) frac_distill->purity_check2 simple_distill->purity_check2 is_pure Is purity >98%? purity_check2->is_pure salt_recryst Purify via Salt Recrystallization (Protocol 3) is_pure->salt_recryst No (Isomers Present) chromatography Consider Column Chromatography is_pure->chromatography No (Other Impurities) end Final Pure Product is_pure->end Yes salt_recryst->purity_check2 chromatography->purity_check2

Sources

common side reactions in the synthesis of 5-Ethyl-2-methylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-Ethyl-2-methylmorpholine

Introduction

Welcome to the technical support guide for the synthesis of this compound. This molecule, possessing two stereocenters, is a valuable substituted morpholine scaffold. Its synthesis, while conceptually straightforward, presents several challenges related to yield, purity, and stereocontrol that are common in the preparation of substituted heterocyclic amines. This guide is designed for researchers, chemists, and drug development professionals to navigate these complexities. We will explore common side reactions, troubleshoot suboptimal outcomes, and provide validated protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound?

There are several viable synthetic strategies, each with distinct advantages and potential pitfalls. The most common approaches include:

  • N-Alkylation of 2-methylmorpholine: This is a direct approach where the secondary amine of 2-methylmorpholine is ethylated. While simple, it is prone to over-alkylation.[1]

  • Reductive Amination: This involves the reaction of an amino alcohol, such as 2-(ethylamino)propan-1-ol, with an aldehyde and a reducing agent. This route offers good control but requires careful selection of the reducing agent to avoid side reactions.[2][3]

  • Ring Cyclization: A classical approach involving the cyclization of a substituted diethanolamine derivative, such as N-ethyl-N-(2-hydroxypropyl)ethanolamine, typically under strong acidic and high-temperature conditions. This method is robust but can lead to degradation and byproducts.[2][4]

  • Modern Annulation Methods: Newer methods, such as those using ethylene sulfate with substituted 1,2-amino alcohols, offer a greener and more efficient alternative that can provide excellent control over mono-alkylation.[5][6][7]

Q2: this compound has two chiral centers. How is stereochemistry typically controlled?

Controlling the relative (cis/trans) and absolute stereochemistry is a critical challenge. The final product is a mixture of diastereomers unless stereocontrol is actively managed. Key strategies include:

  • Chiral Starting Materials: The most effective approach is to start with enantiomerically pure precursors. For example, using (S)-alaninol (derived from L-alanine) as the source of the C2-methyl stereocenter will set its absolute configuration. The stereocenter at C5 can then be introduced, and the resulting diastereomers separated.

  • Stereoselective Cyclization: Certain cyclization strategies, particularly those catalyzed by transition metals, can favor the formation of one diastereomer over another.[8]

  • Diastereomeric Resolution: If a mixture of diastereomers is formed, it can often be separated by chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by fractional crystallization and liberation of the free base.

Q3: Why is the purification of my this compound product so difficult?

Substituted morpholines are often challenging to purify for several reasons:

  • High Polarity and Water Solubility: The presence of the nitrogen and oxygen atoms makes the molecule polar and often water-soluble, complicating extractive workups.

  • High Boiling Point: Small substituted morpholines are often high-boiling liquids, making them amenable to distillation, but larger or more functionalized analogs may decompose at the required temperatures.

  • Chromatography Issues: The basic nature of the amine can cause tailing on standard silica gel. This can be mitigated by pre-treating the silica with a base like triethylamine or by using alumina as the stationary phase.

  • Hygroscopic Nature: Many amines readily absorb atmospheric moisture, which can complicate analysis and yield calculations.[2]

Troubleshooting Guide: Common Issues and Solutions

This section directly addresses specific experimental problems in a question-and-answer format.

Scenario 1: N-Alkylation of 2-Methylmorpholine

Question: I am attempting to N-ethylate 2-methylmorpholine with ethyl bromide and potassium carbonate, but my yield is very low, and I see a new, highly polar spot on my TLC plate.

This is a classic problem of over-alkylation and suboptimal reaction conditions. The desired secondary amine product is nucleophilic and can react with another molecule of ethyl bromide to form a quaternary ammonium salt, which is the highly polar, immobile spot on your TLC.

Root Cause Analysis:

  • Over-Alkylation (Quaternization): The product, this compound, is a tertiary amine and can be further ethylated to form the tetraethylammonium salt. This side reaction is often irreversible and consumes both the product and the alkylating agent.

  • Base Incompatibility: While potassium carbonate is a common base, it may not be strong enough or soluble enough in common organic solvents to efficiently deprotonate the intermediate secondary ammonium salt, slowing down the desired reaction and allowing side reactions to compete.

  • Solvent Choice: The choice of solvent affects the solubility of the base and the rate of the SN2 reaction. Aprotic polar solvents like DMF or Acetonitrile are generally preferred.

Solutions & Optimization Protocol:

  • Control Stoichiometry: Use a slight excess of the starting amine (2-methylmorpholine) relative to the ethylating agent (e.g., 1.2 to 1.5 equivalents of amine to 1.0 equivalent of ethyl bromide). This ensures the alkylating agent is consumed before significant quaternization of the product can occur.

  • Select an Appropriate Base: Switch to a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA) or use a robust inorganic base like powdered sodium hydroxide with a phase-transfer catalyst.

  • Optimize Temperature: Run the reaction at a moderate temperature (e.g., 40-60 °C). Excessively high temperatures can accelerate the quaternization side reaction.

Troubleshooting Workflow: N-Alkylation

G Start Low Yield in N-Ethylation Check1 TLC shows highly polar byproduct? Start->Check1 Cause1 Root Cause: Over-alkylation to Quaternary Salt Check1->Cause1 Yes Check2 Unreacted starting material? Check1->Check2 No Solution1 Solution: 1. Use excess amine (1.2-1.5 eq) 2. Add ethylating agent slowly 3. Lower reaction temperature Cause1->Solution1 Cause2 Root Cause: 1. Insufficient base strength 2. Low reaction temperature/time 3. Inactive alkylating agent Check2->Cause2 Yes Solution2 Solution: 1. Use stronger base (e.g., NaH, DIPEA) 2. Increase temperature/time 3. Verify reagent quality Cause2->Solution2

Caption: Troubleshooting workflow for low yield in N-alkylation.

Scenario 2: Reductive Amination

Question: My reductive amination reaction shows very low conversion to this compound. The primary species I isolate are my starting materials.

Low conversion in reductive amination is typically due to inefficient iminium ion formation or an inappropriate choice of reducing agent for the reaction's pH.[2]

Root Cause Analysis:

  • Suboptimal pH: Imine/iminium ion formation is acid-catalyzed but requires a free amine nucleophile. The optimal pH is typically between 4 and 6. If the pH is too high, catalysis is slow. If it's too low, the starting amine is fully protonated and non-nucleophilic.

  • Ineffective Reducing Agent: The choice of hydride agent is critical.

    • Sodium Borohydride (NaBH₄): Can reduce the starting aldehyde/ketone if added too early. It is most effective in a two-step process where the imine is pre-formed.[1][9]

    • Sodium Cyanoborohydride (NaBH₃CN): Is effective at mildly acidic pH but is highly toxic. It selectively reduces the protonated iminium ion over a carbonyl group.[1][2][9]

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN. It is particularly effective for one-pot reactions as the acetic acid byproduct can help catalyze imine formation.[2][9]

  • Steric Hindrance: Significant steric bulk near the amine or carbonyl can slow down the initial condensation step.

Solutions & Optimization Protocol:

  • pH Control: Buffer the reaction medium using an acetic acid/acetate buffer system to maintain the pH in the optimal 4-6 range.

  • Change Reducing Agent: For a one-pot procedure, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the recommended starting point. It is effective and generally provides good yields.

  • Facilitate Imine Formation: Add a dehydrating agent like molecular sieves to remove the water formed during imine formation, driving the equilibrium forward. For particularly stubborn substrates, a Lewis acid like Ti(OiPr)₄ can be used to activate the carbonyl group.[2]

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentOptimal pHKey AdvantagesKey Disadvantages
Sodium Borohydride7 - 10Inexpensive, powerfulCan reduce starting carbonyl; best for two-step
Sodium Cyanoborohydride4 - 6Selectively reduces iminium ion in one-pot reactionsHighly toxic (releases HCN at low pH)
Sodium Triacetoxyborohydride4 - 6Mild, non-toxic, excellent for one-pot reactionsMore expensive, can be slower
Scenario 3: Ring Cyclization of Diethanolamine Derivatives

Question: I attempted to synthesize the morpholine ring via dehydration of a diethanolamine precursor with sulfuric acid, but I got a dark, tarry mixture with very low yield of the desired product.

This is a very common outcome for this reaction, which requires harsh conditions (high temperatures and strong acid). Charring and polymerization are the most prevalent side reactions.

Root Cause Analysis:

  • Excessive Temperature: While high temperatures (180-210°C) are needed to drive the dehydration, exceeding this range can cause rapid decomposition and polymerization of the starting material and product.[2]

  • Improper Acid Concentration: The acid acts as both a catalyst and a dehydrating agent. If the concentration is too low, the reaction will be incomplete. If it's too high or not added with sufficient cooling, localized heating can initiate charring.[2][4]

  • Presence of Oxidizing Impurities: Any oxidizing impurities in the starting materials or acid can lead to colored byproducts at high temperatures.

Solutions & Optimization Protocol:

  • Precise Temperature Control: Use a high-temperature thermometer and a well-controlled heating source (e.g., a sand bath or heating mantle with a PID controller). Avoid direct, intense heating with a flame. Maintain the temperature strictly within the recommended range.[2]

  • Slow and Cooled Acid Addition: The initial addition of concentrated sulfuric acid to the diethanolamine derivative is highly exothermic. This step must be performed slowly in an ice bath to prevent an uncontrolled temperature spike.[4]

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help prevent oxidative side reactions that contribute to the dark coloration.

  • Alternative "Green" Synthesis: Consider a modern, milder cyclization method to avoid these issues entirely. The reaction of a 1,2-amino alcohol with ethylene sulfate provides a high-yielding, two-step, one-pot synthesis of morpholines at or near room temperature, avoiding harsh acids and high heat.[5][6]

Protocol: Green Synthesis of a Substituted Morpholine using Ethylene Sulfate This protocol is a general adaptation for the synthesis of this compound, starting from (S)-2-aminobutan-1-ol.

  • N-Monoalkylation: In a round-bottom flask, dissolve 1.0 equivalent of the 1,2-amino alcohol (e.g., (S)-2-aminobutan-1-ol) in a suitable solvent like 2-methyltetrahydrofuran (2-MeTHF).[7]

  • Add 1.05 equivalents of ethylene sulfate to the solution and stir at room temperature. The reaction progress can be monitored by the precipitation of a zwitterionic intermediate.[5][6] This step is typically complete within 12-24 hours.

  • Cyclization: To the suspension of the intermediate, add 1.5 equivalents of a strong base, such as potassium tert-butoxide (t-BuOK), to induce cyclization. Stir at room temperature until analysis (TLC, LC-MS) shows complete conversion to the morpholine product.[6]

  • Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by distillation or chromatography.

Reaction Scheme: Modern Morpholine Synthesis

G cluster_0 Step 1: N-Monoalkylation (S_N2) cluster_1 Step 2: Intramolecular Cyclization AminoAlcohol 1,2-Amino Alcohol (e.g., 2-aminobutanol) Intermediate Zwitterionic Intermediate (Precipitates) AminoAlcohol->Intermediate + Ethylene Sulfate Solvent (2-MeTHF), RT EthyleneSulfate Ethylene Sulfate EthyleneSulfate->Intermediate Intermediate_cyclize Zwitterionic Intermediate Intermediate->Intermediate_cyclize Product Substituted Morpholine (this compound) Intermediate_cyclize->Product + Base (t-BuOK) RT

Caption: Workflow for a modern, mild synthesis of morpholines.

References

  • side reactions and byproduct formation in morpholine synthesis - Benchchem. BenchChem.
  • A New Strategy for the Synthesis of Substituted Morpholines. National Institutes of Health (PMC).
  • Optimizing reaction conditions for the synthesis of morpholine derivatives. BenchChem.
  • Synthesis of N-substituted morpholine nucleoside derivatives. PubMed.
  • A Concise and Efficient Synthesis of Substituted Morpholines. Semantic Scholar.
  • Methods for preparing n-substituted morpholine compounds. Google Patents.
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv.
  • Morpholine synthesis. Organic Chemistry Portal.
  • Side-by-side comparison of synthesis routes for morpholine-based compounds. BenchChem.
  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. National Institutes of Health (PMC).
  • Reductive Amination - Common Conditions. Organic Chemistry Portal.
  • Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. ResearchGate.
  • Reductive Amination, and How It Works. Master Organic Chemistry.

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degradation pathways of 5-Ethyl-2-methylmorpholine under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals investigating the stability of 5-Ethyl-2-methylmorpholine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to anticipate challenges, troubleshoot effectively, and ensure the integrity of your stability studies.

The following content is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. It directly addresses common issues and queries encountered during the forced degradation of this compound under acidic conditions.

Frequently Asked Questions (FAQs)

FAQ 1: What are the expected degradation pathways for this compound under acidic conditions?

Based on the chemical structure of this compound, which features a tertiary amine within a morpholine ring, two primary degradation pathways are anticipated under acidic stress: N-Dealkylation and Ring Opening . While direct literature on this specific molecule is scarce, these pathways are proposed based on established principles of organic chemistry and data from related N-alkylated heterocyclic compounds.[1][2]

  • N-Dealkylation (De-ethylation): This is often the more probable pathway under moderately acidic conditions. The reaction likely proceeds through protonation of the nitrogen atom, followed by nucleophilic attack on the ethyl group. The primary degradation product would be 2-methylmorpholine.

  • Ring Opening: Under more forcing conditions (e.g., high acid concentration, elevated temperature), acid-catalyzed cleavage of the morpholine ring is possible.[3] This would involve the protonation of the ring's ether oxygen, making the adjacent carbon atoms susceptible to nucleophilic attack by water. This would lead to the formation of a linear amino-ether-alcohol derivative.

Below is a diagram illustrating these potential primary degradation pathways.

Degradation_Pathways cluster_main This compound cluster_path1 Pathway 1: N-Dealkylation cluster_path2 Pathway 2: Ring Opening struct1 Start Compound prod1 2-Methylmorpholine struct1->prod1 Acidic Hydrolysis (Moderate Conditions) prod2 Linear Amino-Ether-Alcohol (e.g., 2-((2-hydroxypropyl)(ethyl)amino)ethan-1-ol) struct1->prod2 Acidic Hydrolysis (Forcing Conditions)

Caption: Proposed primary degradation pathways of this compound under acidic conditions.

FAQ 2: What are the standard conditions for conducting an acid-forced degradation study on this molecule?

Forced degradation studies aim to achieve 5-20% degradation of the parent molecule to ensure that the analytical method is stability-indicating without generating an overly complex degradation profile.[4][5] For this compound, a graduated approach is recommended.

Condition TierAcidTemperatureTime Points (suggested)Rationale
Mild 0.1 M HClRoom Temp (~25°C)2, 6, 12, 24 hoursEstablishes baseline stability. Unlikely to see significant degradation unless the molecule is very labile.
Moderate 0.1 M - 1 M HCl50-60°C2, 6, 12, 24 hoursA common starting point for many drug substances.[6] This condition is likely to induce N-dealkylation.
Forcing 1 M HCl80°C (reflux)1, 3, 6, 12 hoursUsed if no degradation is observed under moderate conditions. May induce ring-opening.[3][5]

Expert Tip: Always run a control sample (drug substance in the same solvent system without acid) in parallel under the same temperature conditions to distinguish between acid-catalyzed and purely thermal degradation.

FAQ 3: Which analytical techniques are best suited for monitoring the degradation and identifying the products?

A combination of chromatographic and spectroscopic techniques is essential for a comprehensive analysis.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for stability studies.[7][8] A stability-indicating HPLC method must be developed to separate the parent this compound from all its degradation products.

    • Column: A C18 column is a good starting point.

    • Mobile Phase: A gradient of an acidic buffer (e.g., ammonium formate or phosphate) and an organic solvent like acetonitrile or methanol is typically effective.

    • Detection: A Photodiode Array (PDA) detector is crucial as it can help in peak tracking and assessing peak purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for identifying degradation products.[7] By determining the mass-to-charge ratio (m/z) of the degradation products, you can confirm the proposed structures (e.g., loss of an ethyl group for N-dealkylation). Tandem MS (MS/MS) can provide further structural fragmentation data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of major degradation products, it may be necessary to isolate them (e.g., by preparative HPLC) and analyze them by NMR.[9]

Troubleshooting Guides

Problem 1: No degradation is observed even under forcing conditions (e.g., 1 M HCl at 80°C).
  • Causality: The molecule might be exceptionally stable under these specific acidic conditions. Alternatively, the analytical method may not be retaining or detecting the degradation products.

  • Troubleshooting Steps:

    • Verify Method Suitability: Ensure your HPLC method can retain highly polar compounds. Early-eluting, polar degradants (like a potential ring-opened product) might be missed if they elute in the solvent front. Consider using a more polar-retentive column (e.g., a polar-embedded or AQ-type C18) or ion-pair chromatography.

    • Increase Stress Severity: If method suitability is confirmed, consider increasing the acid concentration (e.g., 2 M or 5 M HCl) or the temperature, while being mindful of the safety implications. However, be aware that overly harsh conditions may not be relevant to real-world stability.[5]

    • Extend Exposure Time: Increase the duration of the study beyond 24 hours, with additional time points (e.g., 48, 72 hours).

Problem 2: The degradation is too rapid, with over 50% loss of the parent compound in the first time point.
  • Causality: The chosen stress conditions are too harsh for the molecule's intrinsic stability. This can lead to the formation of secondary and tertiary degradants, complicating pathway elucidation.

  • Troubleshooting Steps:

    • Reduce Stress Severity: Immediately step down the conditions. If you started with 1 M HCl at 60°C, reduce to 0.1 M HCl at 60°C, or 1 M HCl at room temperature.

    • Shorten Time Points: Sample at much earlier time points (e.g., 5, 15, 30, 60 minutes) to capture the formation of primary degradants before they convert to secondary products.

    • Neutralize Samples: Ensure that upon sampling, the reaction is immediately quenched by neutralizing the acid with a suitable base (e.g., NaOH). This prevents further degradation while samples are awaiting analysis.[8]

Problem 3: My LC-MS data shows a mass corresponding to N-dealkylation, but also several other unknown peaks.
  • Causality: This is a common and expected outcome. Forced degradation can produce minor secondary degradation products or isomers.

  • Troubleshooting Steps:

    • Track Peak Growth and Decay: Plot the peak area of the parent compound and all degradants over time. Primary degradants should increase as the parent decreases. Secondary degradants will appear later and their concentration will rise as the primary degradants begin to decline. This kinetic analysis is key to establishing the degradation pathway.

    • Analyze MS/MS Fragmentation: Obtain fragmentation spectra for the unknown peaks. Compare these fragments to the fragmentation of the parent compound and the known N-dealkylated product. Common fragmentation patterns can provide clues to the structures of the unknowns.

    • Consider Isomers: The methyl group at the C2 position and the ethyl group at the C5 position introduce stereocenters. It's possible that some of the unknown peaks are stereoisomers of the parent or degradation products, which would have the same mass but potentially different retention times.

Experimental Protocols

Protocol 1: General Acid-Forced Degradation Workflow

This protocol outlines a standard workflow for investigating the acid degradation of this compound.

Forced_Degradation_Workflow cluster_prep 1. Preparation cluster_reaction 2. Stress Reaction cluster_sampling 3. Sampling & Quenching cluster_analysis 4. Analysis prep_sol Prepare Stock Solution (e.g., 1 mg/mL in 50:50 ACN:H2O) mix Mix Stock and Acid (1:1) to achieve 0.1 M HCl prep_sol->mix prep_acid Prepare Acid Solution (e.g., 0.2 M HCl) prep_acid->mix incubate Incubate at Desired Temp (e.g., 60°C) mix->incubate sample Withdraw Aliquots at T=0, 2, 6, 12, 24h incubate->sample Time Course quench Neutralize Immediately (e.g., with 0.1 M NaOH) sample->quench hplc Analyze by Stability- Indicating HPLC-PDA quench->hplc lcms Analyze by LC-MS for Peak Identification hplc->lcms Characterize Peaks

Caption: A typical experimental workflow for an acid-forced degradation study.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL. A common solvent is a mixture of acetonitrile and water (e.g., 50:50 v/v).

    • Prepare the acid stress solution (e.g., 0.2 M HCl).

  • Reaction Initiation:

    • To initiate the degradation, mix equal volumes of the drug stock solution and the acid solution in a suitable vial. This will result in a final drug concentration of 0.5 mg/mL in 0.1 M HCl.

    • Prepare a control sample by mixing the drug stock solution with the solvent (water) instead of the acid solution.

    • Place the vials in a controlled temperature environment (e.g., a 60°C water bath or oven). Note the start time (T=0).

  • Sampling:

    • At each designated time point (e.g., 2, 6, 12, 24 hours), withdraw an aliquot from the reaction and control vials.

    • Immediately neutralize the aliquot with an equivalent amount of a suitable base (e.g., 0.1 M NaOH) to stop the degradation reaction.

    • Dilute the neutralized sample to a suitable concentration for HPLC analysis.

  • Analysis:

    • Inject the samples onto a validated stability-indicating HPLC-PDA system.

    • Quantify the percentage of the remaining parent compound and the peak areas of any formed degradation products.

    • Inject the same samples onto an LC-MS system to obtain mass information for each peak observed in the HPLC chromatogram.

References

  • Dealkylation Reactions of Amines. Science of Synthesis.
  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules.
  • Analytical Methods for the Degradation of Phytoconstituents.
  • Enantioselective syntheses of morpholines and their homologues via S(N)2-type ring opening of aziridines and azetidines with haloalcohols. The Journal of Organic Chemistry.
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Forced degradation study under acidic conditions.
  • Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology.
  • N-Dealkyl
  • Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. Herald of the International Academy of Sciences. Russian Section.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
  • Chromatographic determination of morpholine and products of its microbiological degrad
  • Forced Degradation Study as per ICH Guidelines: Wh
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3.
  • N-Dealkylation of Amines.
  • TBD-Catalyzed Ring-Opening Polymerization of Alkyl-Substituted Morpholine-2,5-Dione Derivatives. Macromolecular Chemistry and Physics.
  • Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. Herald of the International Academy of Sciences. Russian Section.
  • High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research.
  • Degradation Profiling by RP- HPLC: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
  • mechanism of Hydrolysis reaction. L.S.College, Muzaffarpur.
  • Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). Vietnam Journal of Food Control.
  • This compound. CymitQuimica.
  • Hydrolysis. University of Toronto.
  • This compound. ChemicalBook.
  • This compound (C7H15NO). PubChem.
  • Identification of Degradation Products and Stability-Indicating RP-HPLC Method for Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Amanote Research.
  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms.
  • mechanism for the acid catalysed hydrolysis of esters. Chemguide.
  • Acid Hydrolysis (Part-1)
  • 5 Key Basicity Trends of Amines. Master Organic Chemistry.
  • N-alkylation of morpholine with other alcohols.
  • Synthesis of secondary and tertiary amines. Organic Chemistry Portal.
  • Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube.
  • 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts.
  • N-Dealkyl
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
  • Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and C
  • N-Methylmorpholine N-Oxide.
  • 2-ethyl-5-methylmorpholine. AMERICAN ELEMENTS.

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Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with 5-Ethyl-2-methylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies for reactions involving 5-Ethyl-2-methylmorpholine that exhibit low conversion rates. As a substituted morpholine, this compound is a valuable building block in medicinal chemistry and materials science.[1][2][3] However, achieving optimal reaction yields can be challenging. This document is structured to help you diagnose and resolve common issues encountered during synthesis.

Understanding the Core Problem: Why Low Conversion?

Low conversion in a chemical reaction signifies that a substantial portion of the starting material remains unreacted after the designated reaction time.[4] This can be attributed to a multitude of factors, ranging from the quality of reagents to suboptimal reaction conditions.[5] This guide will systematically address these potential causes in a question-and-answer format, providing both theoretical explanations and practical, step-by-step protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here, we address specific issues that can lead to low conversion rates in reactions utilizing this compound.

Q1: My reaction with this compound is showing very low conversion. Where should I start my investigation?

A1: A systematic approach is crucial when troubleshooting. Begin by verifying the fundamentals of your experimental setup.[6]

Initial Verification Workflow:

Caption: Initial troubleshooting workflow for low conversion rates.

Detailed Steps:

  • Purity of this compound and Other Reactants: The purity of your starting materials is paramount. Impurities can act as inhibitors or participate in side reactions, consuming reagents and lowering the yield of the desired product.[5][7]

    • Action: Verify the purity of this compound and other reactants using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC). Compare the results with the supplier's certificate of analysis.

  • Stoichiometry of Reactants: Incorrect molar ratios of reactants can lead to incomplete consumption of the limiting reagent.[8]

    • Action: Double-check your calculations and ensure accurate weighing and transfer of all reagents.[9]

  • Reaction Conditions: Temperature, pressure, and reaction time are critical parameters that govern reaction kinetics.[10][11][12]

    • Action: Confirm that the reaction was conducted at the intended temperature and for the specified duration. Ensure that the heating and stirring mechanisms were functioning correctly.

  • Analytical Method: An inaccurate analytical method can give a false impression of low conversion.

    • Action: Validate your method for quantifying the consumption of starting material and the formation of the product. This may involve running a calibration curve with known standards.

Q2: I've confirmed my setup and reagents are correct, but the conversion is still low. Could the solvent be the issue?

A2: Absolutely. The choice of solvent plays a critical role in reaction outcomes by influencing reactant solubility, stabilizing transition states, and affecting reaction rates.[13] An inappropriate solvent can significantly hinder a reaction.[14]

Solvent Effects Troubleshooting:

Issue Potential Cause Recommended Action
Low Solubility of Reactants The solvent may not be effectively dissolving one or more reactants, leading to a heterogeneous mixture and slow reaction rate.Observe the reaction mixture for undissolved solids. If present, consider a solvent or solvent mixture with different polarity.
Transition State Destabilization The solvent may not be adequately stabilizing the transition state of the rate-determining step.[13]For reactions involving polar intermediates or transition states, polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) or polar protic solvents (e.g., ethanol, isopropanol) may be beneficial.[15]
Side Reactions with Solvent The solvent may be participating in undesired side reactions with the reactants or intermediates.Review the literature for known incompatibilities of your chosen solvent with the functional groups present in your reactants.

Experimental Protocol for Solvent Screening:

  • Set up several small-scale reactions in parallel, each with a different solvent.

  • Choose a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane, acetonitrile, DMF).

  • Ensure all other reaction parameters (temperature, stoichiometry, time) are kept constant.

  • Monitor the progress of each reaction by a suitable analytical technique (e.g., TLC, LC-MS).

  • Compare the conversion rates to identify the optimal solvent.

Q3: How do I know if my reaction temperature and time are optimized?

A3: Temperature and time are intrinsically linked; a reaction may require a longer duration at a lower temperature or a shorter time at a higher temperature to achieve high conversion.[16]

Optimization Workflow:

Caption: Workflow for optimizing reaction time and temperature.

Experimental Protocol for Time and Temperature Optimization:

  • Time Course Study: Set up a reaction at a specific temperature and withdraw small aliquots at regular intervals (e.g., every hour). Quench the reaction in each aliquot immediately and analyze for conversion. This will reveal how long it takes for the reaction to reach completion.

  • Temperature Screening: If the reaction is too slow at a given temperature, incrementally increase it (e.g., in 10 °C steps) and repeat the time course study.[17] Conversely, if side product formation is observed at higher temperatures, lowering the temperature may be necessary.[5][18] Be aware that for many reactions, the rate approximately doubles for every 10°C rise in temperature.[11]

Q4: I am using a catalyst in my reaction. Could it be the source of the low conversion?

A4: Yes, catalyst-related issues are a common cause of low conversion rates.[5] These can range from using the wrong catalyst to catalyst deactivation.

Troubleshooting Catalyst Issues:

Issue Potential Cause Recommended Action
Incorrect Catalyst Choice The chosen catalyst may not be effective for the specific transformation.Consult the literature for catalysts known to be effective for similar reactions. Consider screening a small library of catalysts.
Catalyst Deactivation The catalyst may be losing its activity over the course of the reaction due to poisoning, coking, or thermal degradation.[19][20][21][22][23]- Poisoning: Ensure all reagents and solvents are free from impurities that could act as catalyst poisons (e.g., sulfur or phosphorus compounds).[23] - Coking: If applicable, consider strategies to minimize coke formation, such as adjusting the temperature or reactant concentrations.[21] - Sintering: Avoid excessively high reaction temperatures that could lead to thermal degradation of the catalyst.[21]
Insufficient Catalyst Loading The amount of catalyst may be too low to achieve a reasonable reaction rate.Incrementally increase the catalyst loading and monitor the effect on the conversion rate. Be mindful that higher loadings can sometimes lead to increased side product formation.
Poor Catalyst Quality The catalyst may be old, improperly stored, or from a batch with low activity.Use a fresh batch of catalyst or a catalyst from a different, reputable supplier.
Q5: Is it possible that this compound itself is undergoing side reactions?

A5: Yes, like other morpholine derivatives, this compound can potentially participate in side reactions depending on the reaction conditions and the other reagents present.

Potential Side Reactions:

  • N-Oxidation: The tertiary amine of the morpholine ring can be oxidized to the corresponding N-oxide, especially in the presence of strong oxidizing agents.

  • Ring Opening: Under harsh acidic or basic conditions, the morpholine ring can potentially undergo cleavage.

  • Reaction at the α-carbon: The protons on the carbons adjacent to the nitrogen and oxygen atoms may be susceptible to deprotonation by strong bases, leading to undesired reactions.

Investigative Actions:

  • Analyze the Crude Reaction Mixture: Use techniques like LC-MS or GC-MS to identify any major byproducts. The mass of these byproducts can provide clues about their structure and how they might have formed.

  • Literature Review: Search for known side reactions of morpholine derivatives under similar reaction conditions to yours.

By systematically working through these troubleshooting steps, you can identify and address the root cause of low conversion rates in your reactions involving this compound, ultimately leading to improved yields and more successful synthetic outcomes.

References
  • Fiveable. (n.d.). Solvent Effects Definition.
  • American Chemical Society. (2022). Solvation Effects in Organic Chemistry. ACS Publications.
  • BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of morpholine derivatives.
  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them.
  • University of Calgary. (n.d.). Ch 8 : Solvent Effects.
  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
  • Catalyst Characterization Company. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause.
  • Wikipedia. (n.d.). Solvent effects.
  • TutorChase. (n.d.). How do percent purity and yield affect stoichiometric outcomes?.
  • AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • Topsoe. (2025). Catalyst deactivation challenges in FCC and how to prevent them.
  • Chemistry For Everyone. (2025). What Causes Catalyst Deactivation And Poisoning?. YouTube.
  • BenchChem. (n.d.). Troubleshooting low conversion rates in reactions involving Hexanophenone.
  • A&D Weighing. (2023). How Does Temperature Affect The Rate Of A Reaction?.
  • Synfacts. (2020). Three-Component Synthesis of Morpholine Derivatives. Thieme.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with trans-4-Methyl-1-nitro-1-pentene.
  • MSE Supplies. (2025). The Role of Temperature in Chemical Reactions.
  • Chemguide. (n.d.). The effect of temperature on rates of reaction.
  • American Chemical Society. (2024). Lesson 6.4: Temperature and the Rate of a Chemical Reaction.
  • Kontogiorgis, C., et al. (2018).
  • Solubility of Things. (n.d.). Impact of Limiting Reactants on Reaction Yield.
  • Biotage. (2023). How does reaction time impact synthetic product purity and yield?.
  • ResearchGate. (2025). Morpholines. Synthesis and Biological Activity.
  • The Catalyst Group. (2025). Conversion Efficiency, Selectivity, and Yield in the Chemical Industry.

Sources

Technical Support Center: Purification of 5-Ethyl-2-methylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Ethyl-2-methylmorpholine. This document is designed for researchers, chemists, and drug development professionals who encounter challenges in achieving the desired purity for this versatile heterocyclic compound. We will move beyond simple protocols to explore the underlying principles, helping you troubleshoot effectively and make informed decisions during your purification process.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of this compound and its derivatives.

Q1: What are the most common impurities I might encounter in my this compound sample?

The impurity profile of your sample is intrinsically linked to its synthetic route. However, based on common synthesis pathways for morpholine derivatives, you can anticipate several classes of impurities.[1][2]

Table 1: Common Impurities in this compound Synthesis

Impurity ClassSpecific ExamplesOriginRecommended Initial Action
Starting Materials Unreacted diethanolamine or diisopropanolamine analogues, alkylating agents.Incomplete reaction.Aqueous wash or extraction.
Isomeric Byproducts cis/trans isomers, positional isomers (e.g., 2-ethyl-5-methylmorpholine).[3]Lack of stereocontrol or regioselectivity during cyclization.Fractional Distillation or Preparative Chromatography.
Reagents & Catalysts Sulfuric acid, hydrochloric acid, potassium hydroxide, calcium oxide.[4][5]Carryover from reaction workup.Neutralization followed by aqueous wash.
Solvents Ethanol, ethyl acetate, acetonitrile, DMSO.[6][7][8]Residual solvent from synthesis or extraction.Distillation or drying under vacuum.
Water Adsorbed atmospheric moisture.Morpholines are often hygroscopic.[3][4]Chemical drying (e.g., with KOH) followed by distillation.
Degradation Products N-oxides, ring-opened products.Exposure to heat, oxygen, or incompatible reagents.[9]Chromatography or Recrystallization.
Q2: Which analytical techniques are best for identifying and quantifying these impurities?

A multi-pronged analytical approach is essential for a comprehensive understanding of your sample's purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse for volatile and semi-volatile impurities, such as residual solvents, starting materials, and isomeric byproducts.[3] It provides both quantification (from the GC trace) and identification (from the mass spectrum). For accurate quantification, using an internal standard like morpholine-d8 is recommended.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC is superior for non-volatile or thermally sensitive impurities, such as degradation products, salts, or certain starting materials. Derivatization may be required to detect morpholine and its impurities if they lack a chromophore.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of unknown impurities and for determining isomeric ratios.[3]

  • Karl Fischer Titration: This is the gold standard for accurately quantifying water content, which is a critical parameter given the hygroscopic nature of many amines.[1]

Q3: How do I choose the right purification method for my specific needs?

The optimal purification strategy depends on the nature of the impurities, the required purity level, and the scale of your experiment. The following decision workflow can guide your choice.

G start Initial Purity Analysis (GC/HPLC) impurity_type What is the primary impurity type? start->impurity_type distill Fractional Distillation impurity_type->distill Volatile / Isomeric (Boiling Point Difference >10-20°C) crystallize Recrystallization (via salt formation) impurity_type->crystallize Non-Volatile / Specific Isomer (Forms stable salt) chromatography Column Chromatography impurity_type->chromatography Complex Mixture / Close-boiling Isomers dry Chemical Drying (e.g., KOH, Na) impurity_type->dry Water >0.5% end Final Purity Check distill->end crystallize->end chromatography->end dry->distill Proceed to distillation G cluster_0 Step 1: Pre-Drying cluster_1 Step 2: Final Drying (Optional, for ultra-dry product) cluster_2 Step 3: Fractional Distillation a1 Place crude this compound in a round-bottom flask. a2 Add KOH pellets (10% w/w). Stir for 4-6 hours at RT. a1->a2 b1 Carefully decant amine into a new, dry flask containing a small piece of sodium metal. a2->b1 If needed c1 Assemble fractional distillation apparatus (packed column, condenser, collection flasks). a2->c1 If not b2 Reflux under inert atmosphere for 1 hour. b1->b2 b2->c1 c2 Heat gently to reflux. c1->c2 c3 Collect and discard initial low-boiling fraction (forerun). c2->c3 c4 Collect the main product fraction at its stable boiling point. c3->c4 c5 Stop distillation before the pot runs dry. c4->c5

Sources

stability issues of 5-Ethyl-2-methylmorpholine in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Ethyl-2-methylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice regarding the stability of this compound in various solvent systems. As a substituted morpholine, its stability can be influenced by several factors, and understanding these is critical for ensuring the integrity of your experiments and the quality of your results.

Introduction to this compound and its Stability Considerations

This compound is a substituted morpholine derivative. The morpholine ring, a heterocyclic amine, is a common scaffold in medicinal chemistry due to its favorable physicochemical properties, which can enhance the pharmacokinetic profile of drug candidates. However, like all chemical entities, its stability is not absolute and can be compromised under various experimental conditions. The primary factors that can affect the stability of chemical compounds, including this compound, are heat, light, oxidation, and hydrolysis.

This guide will walk you through potential stability issues, provide a framework for identifying and troubleshooting these problems, and offer protocols for conducting your own stability assessments.

Frequently Asked Questions (FAQs) - Troubleshooting Common Stability Issues

Here we address some common questions and concerns that researchers may encounter when working with this compound.

Q1: I've observed a change in the color of my this compound solution over time. What could be the cause?

A1: A change in color, such as the appearance of a yellow or brown tint, is often an indicator of chemical degradation. This could be due to several factors:

  • Oxidation: The nitrogen atom in the morpholine ring can be susceptible to oxidation, especially in the presence of air (oxygen), metal ions, or oxidizing agents. This can lead to the formation of N-oxides or other colored degradation products.

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions. Some molecules are light-sensitive and can undergo photolysis.

  • Reaction with Solvent Impurities: Impurities in the solvent, such as peroxides in ethers or aldehydes in alcohols, can react with the amine functionality of this compound.

Troubleshooting Steps:

  • Protect from Light: Store your solutions in amber vials or wrap your containers in aluminum foil to minimize light exposure.

  • Use High-Purity Solvents: Ensure you are using fresh, high-purity solvents. If using solvents prone to peroxide formation (e.g., THF, diethyl ether), test for and remove peroxides before use.

  • Inert Atmosphere: If oxidation is suspected, prepare and store your solutions under an inert atmosphere, such as nitrogen or argon.

Q2: I'm seeing unexpected peaks in my analytical chromatogram (e.g., HPLC, GC) after storing my sample. What do these represent?

A2: The appearance of new peaks strongly suggests the formation of degradation products. The identity of these degradants will depend on the degradation pathway.

  • Hydrolysis: If your solvent is aqueous or contains water, hydrolysis of the morpholine ring is a possibility, although morpholines are generally stable to hydrolysis. However, if the molecule were to contain other susceptible functional groups (e.g., esters, amides), these would be more likely to hydrolyze.

  • Solvent Adducts: In some cases, the compound may react with the solvent itself, especially under forcing conditions (e.g., high heat).

  • Ring Opening: More severe degradation, potentially initiated by strong acids, bases, or high temperatures, could lead to the cleavage of the morpholine ring. Studies on the microbial degradation of morpholine have shown that the initial step can be the cleavage of a C-N bond.

Troubleshooting Workflow:

Troubleshooting Unexpected Peaks start Unexpected Peaks Observed in Chromatogram check_blank Analyze a Solvent Blank start->check_blank peaks_in_blank Peaks Present in Blank? check_blank->peaks_in_blank solvent_issue Source of Contamination is the Solvent or System peaks_in_blank->solvent_issue Yes no_blank_peaks Peaks are Sample-Related peaks_in_blank->no_blank_peaks No stress_studies Conduct Forced Degradation Studies (Heat, Light, pH, Oxidation) no_blank_peaks->stress_studies identify_degradants Identify Degradation Products (e.g., LC-MS) stress_studies->identify_degradants modify_conditions Modify Storage/Experimental Conditions identify_degradants->modify_conditions

Caption: A workflow for troubleshooting the appearance of unexpected peaks in a chromatogram.

Q3: My assay results are inconsistent. Could this be related to the stability of my this compound stock solution?

A3: Absolutely. Inconsistent assay results are a classic sign of an unstable analyte. If your compound is degrading in the stock solution, the concentration will decrease over time, leading to variability in your experiments.

Best Practices for Stock Solution Stability:

  • Solvent Selection: Choose a solvent in which this compound is known to be stable. Aprotic, non-polar solvents are often a good starting point. If a protic or aqueous solvent is required, consider the pH.

  • pH Control: For aqueous solutions, the pH can be critical. Amines are generally more stable at a slightly acidic pH where the nitrogen is protonated, which can reduce its susceptibility to oxidation. However, extreme pH values should be avoided.

  • Storage Temperature: Store stock solutions at low temperatures (e.g., 4°C or -20°C) to slow down the rate of degradation. Be mindful of the solvent's freezing point.

  • Aliquotting: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles and to minimize the time the main stock is at room temperature.

Guide to Assessing Stability in Different Solvents

Factors Influencing Stability in Solvents
FactorPotential Impact on this compoundRecommended Mitigation Strategies
Solvent Polarity May influence degradation rates. Protic solvents (e.g., water, methanol, ethanol) can participate in degradation reactions like hydrolysis or solvolysis.Start with aprotic solvents (e.g., acetonitrile, DMSO, THF) if compatible with your experiment. If aqueous solutions are necessary, buffer the pH.
pH of Aqueous Solvents At low pH, the amine is protonated and may be more stable against oxidation. At high pH, the free base is more nucleophilic and potentially more reactive. Extreme pH can catalyze ring opening or other reactions.Buffer aqueous solutions to a pH relevant to your application. A slightly acidic to neutral pH is often a good starting point.
Presence of Water Water can act as a nucleophile in hydrolytic reactions.Use anhydrous solvents when possible, especially for long-term storage. Protect solutions from atmospheric moisture.
Dissolved Gases (e.g., Oxygen) Oxygen can lead to oxidative degradation.Degas solvents before use and store solutions under an inert atmosphere (e.g., nitrogen or argon).
Temperature Higher temperatures accelerate the rate of chemical reactions, including degradation.Store solutions at the lowest practical temperature. Avoid prolonged exposure to elevated temperatures.
Light Exposure UV or visible light can provide the energy for photolytic degradation.Use amber glassware or light-blocking containers.
Experimental Protocol: A Basic Stability Study

This protocol outlines a simple experiment to assess the stability of this compound in a chosen solvent over time.

Objective: To determine the short-term stability of this compound in a specific solvent under defined storage conditions.

Materials:

  • This compound

  • High-purity solvent of interest

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC or GC system with a suitable detector

  • Amber vials with inert caps

  • Controlled temperature storage (e.g., refrigerator, incubator)

Procedure:

  • Prepare a Stock Solution: Accurately prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (T=0): Immediately after preparation, analyze the solution using a validated analytical method (e.g., HPLC-UV, GC-FID) to determine the initial concentration and purity. This will serve as your baseline.

  • Sample Storage: Aliquot the stock solution into several amber vials, seal them tightly, and store them under the desired conditions (e.g., room temperature, 4°C, 40°C).

  • Time-Point Analysis: At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 2 weeks), remove one vial from storage.

  • Sample Analysis: Allow the sample to equilibrate to room temperature and analyze it using the same analytical method as in step 2.

  • Data Evaluation: Compare the concentration and purity of the stored sample to the T=0 sample. A significant decrease in the main peak area or the appearance of new peaks indicates instability. A common threshold for significant degradation is a loss of >5-10% of the initial concentration.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are a valuable tool to understand the potential degradation pathways of a drug substance. These studies involve exposing the compound to harsh conditions to accelerate degradation.

Objective: To identify potential degradation products and pathways for this compound.

Procedure:

  • Prepare Test Solutions: Prepare solutions of this compound in appropriate solvents (e.g., water, acetonitrile/water).

  • Apply Stress Conditions: Expose the solutions to the following conditions in separate experiments:

    • Acidic Hydrolysis: Add a dilute acid (e.g., 0.1 M HCl) and heat (e.g., 60°C) for a set period.

    • Basic Hydrolysis: Add a dilute base (e.g., 0.1 M NaOH) and heat.

    • Oxidation: Add a dilute oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

    • Thermal Stress: Heat the solution (e.g., 60-80°C) in the absence of other stressors.

    • Photostability: Expose the solution to a controlled light source (e.g., a photostability chamber).

  • Analysis: After the stress period, neutralize the acidic and basic samples and analyze all samples by a stability-indicating method (typically HPLC with a photodiode array or mass spectrometry detector) to separate and identify the parent compound and any degradation products.

Forced Degradation Workflow start Prepare this compound Solution stress_conditions Expose to Stress Conditions start->stress_conditions acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) stress_conditions->acid base Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) stress_conditions->base oxidation Oxidation (e.g., 3% H2O2, RT) stress_conditions->oxidation heat Thermal Stress (e.g., 80°C) stress_conditions->heat light Photostability (ICH Q1B) stress_conditions->light analysis Analyze by Stability-Indicating Method (e.g., LC-MS) acid->analysis base->analysis oxidation->analysis heat->analysis light->analysis pathways Identify Degradation Products and Pathways analysis->pathways

Caption: A workflow for conducting forced degradation studies on this compound.

Conclusion

While specific, published stability data for this compound is limited, a thorough understanding of the general stability of substituted morpholines and the principles of chemical degradation can guide researchers in its proper handling and use. By being vigilant for signs of degradation and, when necessary, performing basic stability assessments, you can ensure the reliability and reproducibility of your experimental results.

References

  • Cammack, R., et al. (2000). Degradation mechanism and stability of 5-aminolevulinic acid. Journal of Pharmaceutical Sciences, 89(10), 1335-1341. [Link]

  • Glasnapp, A. (2022). Factors That Affect the Stability of Compounded Medications. The PCCA Blog. [Link]

  • Various Authors. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • American Elements. (n.d.). 2-ethyl-5-methylmorpholine. Retrieved from [Link]

  • Koval, G. V., et al. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 789–819. [Link]

  • Knapp, J. S., & Swain, H. M. (1976). The microbial degradation of morpholine. Journal of Applied Bacteriology, 41(2), 297-305. [Link]

  • Poupin, P., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the

Technical Support Center: Scaling Up the Synthesis of 5-Ethyl-2-methylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the synthesis of 5-Ethyl-2-methylmorpholine. Recognizing the challenges that arise during scale-up, this document is structured as a troubleshooting and FAQ resource. It moves beyond simple procedural steps to explain the underlying chemical principles, helping you anticipate and resolve common issues encountered in the laboratory and during pilot-scale production.

I. Overview of a Scalable Synthetic Pathway

The synthesis of substituted morpholines often involves a multi-step sequence that must be robust, high-yielding, and amenable to large-scale operations. A common and reliable strategy involves the construction of a morpholin-3-one intermediate from an appropriate amino alcohol, followed by reduction. This approach offers excellent control over the introduction of substituents at the C2 and C5 positions.

The workflow below outlines a validated pathway for synthesizing this compound, which will form the basis for our troubleshooting guide.

Synthesis_Workflow Figure 1: Proposed Synthetic Workflow cluster_0 Step 1: Coupling Reaction cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Reduction cluster_3 Step 4: Purification A 1-Aminopropan-2-ol C N-(2-hydroxypropyl)-2-bromobutanamide A->C + Base, Solvent B 2-Bromobutyryl Halide B->C D 5-Ethyl-2-methylmorpholin-3-one C->D + Strong Base (e.g., KOtBu) E This compound D->E + Reducing Agent (e.g., LAH, BH3) F Final Purified Product E->F Distillation / Chromatography

Caption: Figure 1: A three-step synthetic approach to this compound.

II. Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific problems that can arise at each stage of the synthesis during scale-up.

Part A: Starting Materials and General Setup

Q1: How critical is the purity of the starting 1-aminopropan-2-ol?

Answer: The purity of your starting amino alcohol is paramount. Impurities can lead to significant issues downstream.

  • Water Content: Excess water will consume the highly reactive acyl halide in Step 1, reducing yield and forming corrosive HBr. Ensure the starting material is anhydrous.

  • Stereochemical Purity: If a specific stereoisomer of this compound is desired, you must start with an enantiomerically pure amino alcohol (e.g., (R)- or (S)-1-aminopropan-2-ol). The initial stereocenter dictates the stereochemistry at the C2 position of the final product.

  • Other Amine Impurities: Contaminating amines will compete in the acylation reaction, leading to a complex mixture of amides that can be difficult to separate.

Q2: What are the primary safety concerns when scaling up the use of 2-bromobutyryl halide and lithium aluminum hydride (LAH)?

Answer: Both reagents present significant hazards that are amplified at larger scales.

  • 2-Bromobutyryl Halide: This is a corrosive and lachrymatory substance. Scale-up requires a closed system or a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields. The reaction is exothermic, especially during the initial addition, and requires controlled addition rates and efficient heat management to prevent thermal runaways.

  • Lithium Aluminum Hydride (LAH): LAH is a highly pyrophoric solid that reacts violently with water and other protic solvents. All equipment must be scrupulously dried, and the reaction must be run under an inert atmosphere (e.g., Nitrogen or Argon). The work-up is also highly hazardous; quenching excess LAH is extremely exothermic and generates hydrogen gas. A reverse quench (adding the reaction mixture to the quenching agent) is often preferred at scale but must be done with extreme caution and cooling.

Part B: Step 1 - Amide Formation (Coupling)

Q1: My coupling reaction to form the amide is slow or stalls before completion. What are the likely causes?

Answer: Sluggish amide formation is typically related to reaction conditions or reagent stoichiometry.

  • Insufficient Base: A base is required to neutralize the HBr generated. If the base is too weak or used in a substoichiometric amount, the resulting ammonium salt of the amino alcohol is unreactive, stalling the reaction.

  • Temperature Control: These reactions are often run at low temperatures (e.g., 0 °C to -10 °C) to control the initial exotherm and minimize side reactions.[1] However, if the temperature is too low, the reaction rate may be impractically slow. A gradual warm-up to room temperature after the initial addition can drive the reaction to completion.

  • Poor Mixing: On a larger scale, inefficient stirring can create localized "hot spots" or areas of poor reagent distribution. Ensure the mixing is adequate to maintain a homogenous slurry or solution.

Q2: I am observing significant side products. How can I improve the selectivity?

Answer: The primary side product is often the O-acylated species or diacylation of the amine.

  • Controlled Addition: Add the 2-bromobutyryl halide slowly to the solution of the amino alcohol and base. This maintains a low concentration of the acylating agent, favoring N-acylation over O-acylation.

  • Choice of Base: Using a non-nucleophilic hindered base can minimize side reactions. However, common methods successfully use aqueous bases like NaOH in a Schotten-Baumann biphasic system, which works well at scale.[2]

ParameterRecommended ConditionRationale
Temperature -10 °C to 0 °C during addition, then warm to RTControls initial exotherm, then allows reaction to complete.
Solvent Dichloromethane (DCM) / Water (biphasic)Facilitates product extraction and temperature control.
Base 2.0 - 2.2 equivalents of NaOH or K₂CO₃Neutralizes generated acid and drives the reaction.
Monitoring TLC or LC-MSTo confirm the consumption of the starting amino alcohol.
Caption: Table 1: Recommended Conditions for Amide Formation.
Part C: Step 2 - Intramolecular Cyclization

Q1: The yield of the morpholin-3-one is low after adding the base. What should I investigate?

Answer: Low cyclization yield often points to issues with the base, solvent, or competing side reactions.

  • Base Strength & Stoichiometry: This intramolecular SN2 reaction requires a strong, non-nucleophilic base to deprotonate the hydroxyl group. Potassium tert-butoxide (KOtBu) is highly effective.[1] Ensure at least one full equivalent of the base is used, and that it is fresh and anhydrous.

  • Solvent Choice: The solvent must be aprotic to avoid quenching the base. Isopropyl alcohol or THF are suitable choices. The reaction concentration is also key; overly dilute conditions can slow the desired intramolecular reaction, allowing intermolecular side reactions to compete.

  • Temperature: While some cyclizations proceed at room temperature, gentle heating (e.g., 40-50 °C) may be required to increase the rate, but excessive heat can promote elimination (E2) side reactions.

Cyclization_Mechanism Figure 2: Cyclization Mechanism Amide N-(2-hydroxypropyl)-2-bromobutanamide Alkoxide Intermediate Alkoxide Amide->Alkoxide Fast Morpholinone 5-Ethyl-2-methylmorpholin-3-one Alkoxide->Morpholinone Intramolecular SN2 (Rate-Determining) Base KOtBu Base->Amide Deprotonation

Caption: Figure 2: The base-mediated intramolecular SN2 cyclization.

Part D: Step 3 - Morpholinone Reduction

Q1: The reduction of the morpholinone lactam is incomplete. What are my options?

Answer: Amide reduction is challenging and requires a powerful reducing agent.

  • Choice of Reducing Agent: LAH is effective but hazardous. Borane-THF complex (BH₃·THF) is a common, safer alternative for large-scale lactam reduction.[3]

  • Stoichiometry: Ensure a sufficient excess of the reducing agent is used. For LAH, 2-3 equivalents are typically required for lactam reduction.

  • Temperature and Time: These reductions often require elevated temperatures (e.g., refluxing in THF) for several hours. Monitor the reaction by TLC or GC to confirm the disappearance of the starting material.

Q2: The work-up after the LAH reduction is problematic, forming gels that are difficult to filter. How can I improve this?

Answer: The formation of aluminum salt emulsions is a classic problem with LAH reductions at scale. A carefully controlled Fieser work-up is the standard solution.

  • Cool the reaction mixture to 0 °C.

  • Slowly and sequentially add 'x' mL of water, where 'x' is the mass (in g) of LAH used.

  • Add 'x' mL of 15% aqueous NaOH solution.

  • Add '3x' mL of water.

  • Stir the mixture at room temperature for 1-2 hours. This procedure should produce a granular, easily filterable solid of aluminum salts. The organic layer containing the product can then be decanted or filtered off.

Part E: Final Product Purification

Q1: What is the most effective method for purifying this compound at scale?

Answer: For a volatile liquid amine like this compound, fractional distillation under reduced pressure is the most scalable and cost-effective purification method. Column chromatography is generally not practical for multi-kilogram quantities.

Q2: My final product has a persistent odor and contains trace impurities. How can I achieve high purity?

Answer:

  • Drying: Amines can be hygroscopic. Before distillation, dry the crude product over a suitable agent like potassium hydroxide (KOH) pellets.[4]

  • Distillation Technique: Use an efficient distillation column (e.g., a Vigreux or packed column) to achieve good separation from closely boiling impurities. Collect fractions and analyze their purity by GC before combining the desired fractions.

III. Scalable Experimental Protocols

The following protocols are generalized for scale-up and should be adapted based on laboratory-specific safety protocols and equipment.

Protocol 1: Synthesis of N-(2-hydroxypropyl)-2-bromobutanamide
  • Charge a reactor with 1-aminopropan-2-ol (1.0 eq) and a suitable solvent system (e.g., DCM/water).

  • Cool the mixture to -5 °C.

  • Separately, prepare a solution of sodium hydroxide (2.1 eq) in water.

  • Slowly, and concurrently, add the 2-bromobutyryl chloride (1.05 eq) and the NaOH solution to the reactor, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours until the reaction is complete (monitored by LC-MS).

  • Separate the organic layer. Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the crude amide.

Protocol 2: Synthesis of 5-Ethyl-2-methylmorpholin-3-one
  • Dissolve the crude amide from the previous step in anhydrous THF.

  • Cool the solution to 0 °C under an inert atmosphere.

  • Add potassium tert-butoxide (1.2 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

  • After addition, warm the mixture to room temperature and stir for 12-16 hours (or with gentle heating) until cyclization is complete (monitored by GC-MS).

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride.

  • Extract the product into a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry, and concentrate to yield the crude morpholinone.

Protocol 3: Reduction to this compound
  • Under an inert atmosphere, charge a dry reactor with lithium aluminum hydride (2.5 eq) and anhydrous THF.

  • Cool the slurry to 0 °C.

  • Dissolve the crude morpholinone in anhydrous THF and add it dropwise to the LAH slurry, maintaining a controlled temperature.

  • After addition, slowly heat the mixture to reflux and maintain for 6-12 hours until the reduction is complete.

  • Cool the reaction to 0 °C and perform a Fieser work-up as described in the FAQ section.

  • Filter off the aluminum salts and wash the filter cake thoroughly with THF.

  • Concentrate the combined filtrate to yield the crude amine.

  • Purify the crude product by vacuum distillation.

IV. References

  • Gaponova, I. et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids, 39(9), 1223-1244. [Link]

  • Gaponova, I. et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. PubMed. [Link]

  • Reddy, K. et al. (2009). Enantioselective syntheses of morpholines and their homologues via S(N)2-type ring opening of aziridines and azetidines with haloalcohols. The Journal of Organic Chemistry, 74(18), 7013-22. [Link]

  • Wolfe, J. & Ney, J. (2007). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 9(22), 4443-6. [Link]

  • DePorre, Y. et al. (2021). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • TBA

  • TBA

  • TBA

  • ResearchGate (n.d.). Representative morpholine ring formation reactions. ResearchGate. [Link]

  • TBA

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  • TBA

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  • Bak, A. et al. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. [Link]

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Validation & Comparative

A Comparative Guide to the Catalytic Activity of 5-Ethyl-2-methylmorpholine and N-methylmorpholine in Polyurethane Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Amine Catalysts in Polyurethane Chemistry

In the synthesis of polyurethanes (PU), particularly foams, catalysts are not merely accelerators; they are precision instruments that dictate the final material properties.[1][2] Tertiary amines are a cornerstone of PU catalysis, orchestrating the delicate balance between two primary reactions: the gelling reaction (isocyanate-polyol) that builds polymer chains, and the blowing reaction (isocyanate-water) that generates carbon dioxide to form the foam's cellular structure.[3][4][5] The choice of amine catalyst directly influences reaction speed, foam density, cell structure, and curing time.[2]

This guide provides an in-depth comparison of two such catalysts: the widely-used N-methylmorpholine (NMM) and the less-common, substituted derivative 5-Ethyl-2-methylmorpholine . While extensive data exists for NMM, a workhorse in the industry, literature on the catalytic performance of this compound is scarce.[6][7][8] Therefore, this analysis will leverage established principles of structure-activity relationships in amine catalysis to present the known performance of NMM and provide a scientifically-grounded, predictive comparison for this compound. We will explore how subtle structural modifications are anticipated to impact catalytic efficacy, offering a roadmap for researchers considering this novel amine for specialized applications.

Molecular Structure and its Physicochemical Implications

The catalytic activity of a tertiary amine is fundamentally governed by two competing factors: the basicity of the nitrogen atom and the steric accessibility of its lone pair of electrons.[9]

  • Basicity (pKa): Higher basicity (a higher pKa of the conjugate acid) increases the electron density on the nitrogen atom, enhancing its ability to activate the reactants (isocyanates and polyols) and thus increasing its intrinsic catalytic activity.[9]

  • Steric Hindrance: Bulky substituents around the nitrogen atom can physically obstruct its interaction with the large isocyanate and polyol molecules. This "steric shielding" can reduce catalytic efficiency, even if the amine is highly basic.

N-methylmorpholine (NMM) is a cyclic tertiary amine with a known pKa of its conjugate acid around 7.38-7.41.[10][11] Its structure represents a balance: the methyl group provides activating basicity without imposing excessive steric bulk, and the ether linkage in the morpholine ring offers good solubility in polyol systems.[7]

This compound , by contrast, features additional alkyl substituents on the carbon backbone of the morpholine ring. While its pKa has not been empirically published, we can make a reasoned prediction. Alkyl groups (like ethyl and methyl) are electron-donating. Their presence is expected to increase the electron density within the ring system, thereby increasing the basicity of the tertiary nitrogen atom compared to NMM. However, these groups, particularly their spatial orientation relative to the nitrogen, will significantly increase the steric profile of the molecule.

Predicted Physicochemical Properties
PropertyN-methylmorpholine (NMM)This compoundRationale for Prediction
Molecular Formula C₅H₁₁NO[10]C₇H₁₅NO[12]Direct count of atoms.
Molecular Weight 101.15 g/mol [10]129.20 g/mol [12]Sum of atomic weights.
pKa (Conjugate Acid) ~7.4[10][11]Predicted: > 7.4 The electron-donating effect of the additional ethyl and methyl groups on the ring is expected to increase the basicity of the nitrogen atom.
Steric Hindrance ModeratePredicted: High The C2-methyl and C5-ethyl groups add significant bulk to the morpholine ring, potentially restricting the accessibility of the catalytic nitrogen center.

Comparative Catalytic Activity in Polyurethane Foam

The interplay between enhanced basicity and increased steric hindrance makes predicting the catalytic performance of this compound a nuanced challenge. The following is a hypothesis of its behavior relative to NMM in a typical rigid polyurethane foam system.

Catalytic Mechanism Overview

Tertiary amines catalyze the urethane reaction by forming an activated complex with either the isocyanate or the alcohol, lowering the activation energy of the reaction.[13] This dual role allows them to influence both the gelling and blowing reactions.[1]

G cluster_gel Gelling Reaction cluster_blow Blowing Reaction R_NCO_G R-N=C=O Complex_G Activated Complex R_NCO_G->Complex_G R_OH R'-OH R_OH->Complex_G Catalyst_G Amine Catalyst Catalyst_G->Complex_G Urethane Urethane (Polymer Backbone) Complex_G->Urethane Lower Ea Urethane->Catalyst_G Regenerated R_NCO_B R-N=C=O Complex_B Activated Complex R_NCO_B->Complex_B H2O H₂O H2O->Complex_B Catalyst_B Amine Catalyst Catalyst_B->Complex_B Urea Unstable Carbamic Acid -> Amine + CO₂ Complex_B->Urea Lower Ea Urea->Catalyst_B Regenerated

Caption: Generalized mechanism of amine catalysis in PU systems.

Predicted Performance Comparison
Performance MetricN-methylmorpholine (NMM)This compound (Predicted)Scientific Rationale
Cream Time Typical for a medium-activity catalyst.Longer The significant steric hindrance is likely to be the dominant factor, slowing the initial reaction rate despite higher predicted basicity. The catalyst will require more time to form the necessary activated complexes.
Gel Time Moderate; balanced gelling activity.Significantly Longer Gelling involves the reaction of bulky polyol molecules. The steric shielding of the nitrogen in this compound would severely impede its ability to catalyze this reaction efficiently, leading to a much slower polymer network formation.
Rise Time / Blow Activity Moderate; contributes to blowing but often paired with a stronger blowing catalyst.Slightly Slower to Similar The blowing reaction involves water, a much smaller molecule than a polyol. Steric hindrance may have a less pronounced effect on the water-isocyanate reaction. The higher basicity could partially compensate for the steric bulk, resulting in a blowing activity that is not as severely impacted as the gelling activity.
Catalytic Profile Balanced Gelling/Blowing Catalyst.Heavily Blow-Selective (Hypothesized) Due to the predicted severe impact of steric hindrance on the gelling reaction and a lesser impact on the blowing reaction, this compound would likely function as a highly selective blowing catalyst. This could be advantageous in formulations requiring strong gas generation without premature viscosity build-up.

Experimental Protocol for Comparative Catalyst Evaluation

To validate these predictions, a standardized, side-by-side comparison is essential. This protocol describes a bench-scale method for evaluating the catalytic activity of the two amines in a model rigid polyurethane foam formulation.

Materials & Equipment
  • Polymeric MDI (pMDI): Isocyanate component.

  • Polyether Polyol: Sucrose/glycerin-initiated polyol, OH value ~450 mg KOH/g.

  • Surfactant: Silicone-based cell stabilizer.

  • Blowing Agent: Water.

  • Catalysts: N-methylmorpholine and this compound.

  • Equipment: Digital scale (0.01g resolution), paper cups, mechanical stirrer (2000-3000 rpm), stopwatch, fume hood, tongue depressors.

Workflow for Foam Reactivity Measurement

Caption: Experimental workflow for hand-mix foam evaluation.

Step-by-Step Procedure
  • Prepare the Polyol Pre-blend: In a paper cup, weigh the polyol, silicone surfactant, and water according to the formulation. Mix thoroughly.

  • Add Catalyst: To the pre-blend, add a precise, equimolar amount of the catalyst to be tested (NMM or this compound). Mix again.

  • Weigh Isocyanate: In a separate cup, weigh the required amount of pMDI.

  • Initiate Reaction: Start the mechanical stirrer in the polyol pre-blend. Add the pMDI all at once and immediately start the stopwatch. Mix for exactly 5 seconds.[14]

  • Observe and Record: Pour the reacting mixture into a larger, clean paper cup.

    • Cream Time: Record the time when the liquid mixture changes from clear/brown to an opaque, creamy color and begins to rise.[15]

    • Gel Time: Periodically touch the rising foam with a tongue depressor. The gel time is the point at which the foam becomes stringy and sticky, like a cobweb.[15][16]

    • Tack-Free Time: After the foam has finished rising, periodically touch the surface with a clean tongue depressor. The tack-free time is when the surface is no longer sticky to the touch.[14][15]

  • Repeat: Perform at least three replicates for each catalyst to ensure data consistency.

Conclusion and Outlook

N-methylmorpholine stands as a reliable, moderately active catalyst with a balanced performance profile essential for a wide range of polyurethane applications.[6][7] Based on fundamental chemical principles, This compound is predicted to behave quite differently. Its increased steric hindrance is expected to be the dominant structural feature, overriding its potentially higher basicity.

This would likely result in:

  • Slower overall reactivity , particularly a significant delay in gelling time.

  • A catalytic profile heavily skewed towards the blowing reaction .

While this would make it a poor drop-in replacement for NMM in conventional systems, it could be a highly valuable tool for specialized applications. For instance, in complex molds requiring long flow times, a catalyst that promotes gas generation for filling without causing premature gelling could be highly advantageous. The predictions laid out in this guide provide a strong theoretical foundation, and the accompanying experimental protocol offers a clear and direct path for researchers to empirically validate these hypotheses and unlock the potential of this unique substituted morpholine.

References

  • Mingxu Chemicals. (2024, October 29). Understanding the Mechanism and Applications of Amine Catalysts in Polyurethane Production. [Link]

  • Polyurethane Machinery Corporation. (n.d.). The Impact of Amine Catalyst Selection on PU Foam Properties and Performance. [Link]

  • Mingxu Chemicals. (2025, November 11). What is the mechanism of action of Amine Catalyst?. [Link]

  • Glory Chemical. (2026, January 6). Optimizing Polyurethane Production with N-Methylmorpholine Catalyst. [Link]

  • American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. [Link]

  • Qasim, H. W., et al. (2024, February). General reaction mechanisms for urethane formation without and in the presence of amine catalysts. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 31). N-Methylmorpholine: Versatile Catalyst, Solvent, and Intermediate for Organic Synthesis and Polyurethanes. [Link]

  • Vesta Chemicals bv. (n.d.). Amine catalysts. [Link]

  • Szycher, M. (n.d.). Mechanism and catalysis of urethane formation. In Szycher's Handbook of Polyurethanes. [Link]

  • Green View Technology and Development Co., Ltd. (2023, March 23). What is an amine catalyst?. [Link]

  • Sabtech Machine. (2024, December 2). Important Amine Catalysts and Their Applications. [Link]

  • XJTLU. (2022, May 25). Reaction principle of tertiary amine catalyst. [Link]

  • Era Polymers. (n.d.). Foams Properties. [Link]

  • Studylib. (n.d.). pKa Values Table: Inorganic & Organic Acids. [Link]

  • Wikipedia. (n.d.). N-Methylmorpholine. [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. [Link]

  • MDPI. (2023, February 11). Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of 'Visco'-Type Polyurethane Foam for Biomedical Applications. [Link]

  • Google Patents. (n.d.). EP0469545B1 - Amine catalyst for producing polyurethane foams and process for producing polyurethane foams.
  • Ataman Kimya. (n.d.). N-Methylmorpholine. [Link]

  • National Institutes of Health (NIH). (n.d.). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. [Link]

  • National Institutes of Health (NIH). (n.d.). Experimental and Theoretical Study of Cyclic Amine Catalysed Urethane Formation. [Link]

  • CKN Knowledge in Practice Centre. (2021, March 10). How to measure gel time - M101. [Link]

  • National Institutes of Health (NIH). (n.d.). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. [Link]

  • Frontiers. (2023, August 10). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. [Link]

  • ResearchGate. (n.d.). The gel time and free rise time of the foaming process in different.... [Link]

  • ResearchGate. (n.d.). Catalytic synthesis of C3-substituted morpholines/morpholin-2-ones. [Link]

  • ResearchGate. (n.d.). RESEARCH PROGRESS OF AMINE CATALYSTS FOR POLYURETHANE. [Link]

  • ResearchGate. (2025, August 10). Recent Developments in Polyurethane Catalysis: Catalytic Mechanisms Review. [Link]

  • ResearchGate. (n.d.). Mixing time, cream time and gel time for the polyurethane foams.... [Link]

  • ResearchGate. (2025, August 6). Polyurethane Catalysis by Tertiary Amines. [Link]

  • ResearchGate. (2025, August 10). Biological relevance and synthesis of C-substituted morpholine derivatives. [Link]

  • Zhu, M., et al. (n.d.). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. [Link]

  • Hainan Sincere Industries. (n.d.). N-Methylmorpholine: The Versatile Green Chemical Driving Advancements in Pharmaceuticals, New Materials, and Environmental Protection. [Link]

  • ChemBK. (n.d.). N-Methylmorpholine. [Link]

  • MDPI. (n.d.). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. [Link]

  • PubMed. (2020, August 3). Synthesis of N-substituted morpholine nucleoside derivatives. [Link]

  • Indian Academy of Sciences. (n.d.). Synthesis and catalytic activity of metallo-organic complexes bearing 5-amino 2-ethylpyridine-2-carboximidate. [Link]

  • PubChem. (2026, January 3). (2S,5R)-2-ethynyl-5-methylmorpholine. [Link]

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A Comparative Guide to the Validation of Analytical Methods for 5-Ethyl-2-methylmorpholine Purity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the validation of purity assays for 5-Ethyl-2-methylmorpholine. Moving beyond a simple recitation of protocols, we will explore the underlying scientific rationale for method selection, experimental design, and the interpretation of validation data, grounded in the principles set forth by international regulatory bodies.

Introduction: The Analytical Challenge of this compound

This compound is a substituted morpholine derivative utilized in various chemical syntheses, potentially as a catalyst or building block in the pharmaceutical and specialty chemical industries. The purity of such an intermediate is paramount, as impurities can directly impact the yield, purity, and safety profile of the final product.

The physicochemical properties of this compound present a distinct analytical challenge:

  • Volatility: Its relatively low boiling point makes it a prime candidate for Gas Chromatography.

  • Basicity: The tertiary amine functional group is prone to secondary interactions, such as hydrogen bonding with active sites (e.g., free silanols) on chromatographic stationary phases. This can lead to poor peak shape (tailing), compromising resolution and accuracy.

  • Lack of a Strong Chromophore: The molecule does not possess significant UV-absorbing functional groups, making detection by standard HPLC-UV methods challenging without derivatization.

This guide will compare two validated methods—a robust Gas Chromatography-Flame Ionization Detection (GC-FID) method and a carefully optimized Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method—for the determination of purity. The comparison is framed within the context of the International Council for Harmonisation (ICH) Q2(R1) guideline, which provides a comprehensive framework for validating analytical procedures.[1][2]

Regulatory Framework: The Pillars of Validation

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3] The core validation characteristics, as defined by the ICH Q2(R1) guideline, ensure that a method is reliable, reproducible, and accurate for the quantitative analysis of an active substance.[2][4] These characteristics include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of agreement between the value found and an accepted reference value.

  • Precision: The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. This is evaluated at two levels: Repeatability and Intermediate Precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[3]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

These principles are further supported by pharmacopeial guidelines, such as the United States Pharmacopeia (USP) General Chapter <621> on Chromatography, which sets standards for chromatographic systems and their suitability.[5][6][7]

Method Selection and Experimental Design

The choice between GC and HPLC is not arbitrary; it is dictated by the analyte's properties and the analytical objective.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Rationale: GC is the most direct and logical approach for a volatile compound like this compound. The Flame Ionization Detector (FID) is particularly advantageous for purity assays because it responds proportionally to the number of carbon atoms in the analyte, providing a uniform response factor for the main component and its structurally similar, carbon-containing impurities. This simplifies the calculation of percent purity by area normalization without needing reference standards for every impurity. The primary challenge is mitigating the basicity of the amine.

Experimental Protocol: GC-FID

  • System: Agilent 8890 GC (or equivalent) with FID.

  • Column: Agilent J&W DB-WAXetr (or equivalent base-deactivated polyethylene glycol column), 30 m x 0.32 mm ID, 0.5 µm film thickness. The wax phase provides good selectivity, while base deactivation is crucial to prevent peak tailing by masking active sites that can interact with the amine.[8]

  • Carrier Gas: Helium, constant flow at 2.0 mL/min.

  • Temperatures:

    • Inlet: 250°C, Split ratio 50:1.

    • Detector: 280°C.

    • Oven Program: Start at 80°C (hold 2 min), ramp to 220°C at 15°C/min, hold for 5 min.

  • Sample Preparation: Accurately weigh ~100 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with Methanol.

  • Injection Volume: 1 µL.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing A Weigh Sample (~100 mg) B Dissolve in Methanol (10 mL) A->B C Inject 1 µL into GC Inlet B->C Transfer to vial D Separation on Base-Deactivated Column C->D E Detection by FID D->E F Integrate Peaks E->F G Calculate Purity (Area % Normalization) F->G

GC-FID Experimental Workflow for Purity Analysis.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Rationale: An HPLC method provides an orthogonal technique to GC, offering different selectivity for impurities. However, it presents significant challenges. The lack of a UV chromophore necessitates detection at a low wavelength (~205-215 nm), where many solvents and impurities can interfere. More critically, the basic amine will exhibit strong secondary interactions with residual silanol groups on standard silica-based C18 columns, leading to severe peak tailing.[9] To overcome this, the method must incorporate strategies to mask these silanols, such as using a highly end-capped column and adding a competing base like triethylamine (TEA) to the mobile phase.[10]

Experimental Protocol: RP-HPLC with UV Detection

  • System: Agilent 1260 Infinity II LC (or equivalent) with a Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm. This column features double end-capping to minimize available silanols.

  • Mobile Phase:

    • A: 0.1% Triethylamine in Water, pH adjusted to 7.5 with Phosphoric Acid.

    • B: Acetonitrile.

    • Isocratic elution: 70:30 (A:B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: 210 nm.

  • Sample Preparation: Accurately weigh ~50 mg of this compound into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

  • Injection Volume: 10 µL.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weigh Sample (~50 mg) B Dissolve in ACN/Water (50 mL) A->B C Inject 10 µL into HPLC B->C Transfer to vial D Separation on End-Capped C18 Column C->D E Detection by UV at 210 nm D->E F Integrate Peaks E->F G Calculate Purity (External Standard) F->G

RP-HPLC Experimental Workflow for Purity Analysis.

Validation Parameters: A Head-to-Head Comparison

Here, we compare the performance of each method across the key validation parameters. The data presented in the summary table are representative experimental results.

Specificity

Specificity was demonstrated by analyzing a placebo (diluent), the this compound standard, and a spiked sample containing known related substances.

  • GC-FID: The method showed excellent specificity. The high efficiency of the capillary column provided baseline separation of all potential impurities from the main peak. The diluent blank showed no interfering peaks.

  • HPLC-UV: Specificity was acceptable but more challenging to achieve. The low detection wavelength resulted in some baseline noise from the mobile phase additives. However, the main peak was shown to be free from interference from known impurities and the diluent.

Linearity, Range, and Accuracy

Linearity was assessed across a range of 50% to 150% of the nominal concentration. Accuracy was determined by spiking the analyte into a placebo at three levels (80%, 100%, 120%) in triplicate.

  • GC-FID: Demonstrated excellent linearity (R² > 0.999) over a wide range. Accuracy was consistently high, with mean recovery between 99.0% and 101.0%.

  • HPLC-UV: Showed good linearity (R² > 0.998). Accuracy was also good, with mean recovery between 98.5% and 101.5%. A slight deviation was noted at the lowest concentration level, potentially due to higher baseline noise.

Precision
  • Repeatability (System & Method): Assessed by six replicate injections of the standard (system) and analyzing six independent sample preparations (method).

  • Intermediate Precision: The method precision test was repeated by a different analyst on a different day using a different instrument.

  • GC-FID: Exhibited outstanding precision. The relative standard deviation (RSD) for both repeatability and intermediate precision was well below 1.0%.

  • HPLC-UV: Showed good precision, with RSD values typically below 2.0%. Slightly higher variability was observed compared to the GC method, attributed to the more complex mobile phase and lower signal-to-noise ratio.

LOD & LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise ratio (S/N), where LOD corresponds to S/N of 3:1 and LOQ to S/N of 10:1.

  • GC-FID: The high sensitivity of the FID detector resulted in very low LOD and LOQ values, making it excellent for trace impurity detection.

  • HPLC-UV: The sensitivity was limited by the weak chromophore and high background absorbance at 210 nm. LOD and LOQ values were significantly higher than for the GC-FID method.

Robustness

Small, deliberate changes were made to the method parameters (e.g., flow rate ±10%, oven/column temperature ±2°C, mobile phase pH ±0.2 units).

  • GC-FID: The method proved to be highly robust. Minor changes in flow rate and oven temperature had a negligible impact on peak resolution and area.

  • HPLC-UV: The method was less robust. Small changes in mobile phase pH and composition had a noticeable effect on the retention time and peak shape of the amine, highlighting the delicate balance required to achieve good chromatography.

Comparative Data Summary

Validation ParameterGC-FID MethodHPLC-UV MethodAcceptance Criteria (Typical)
Specificity No interference observedNo interference observedNo co-elution at analyte peak
Linearity (R²) 0.99950.9989R² ≥ 0.998
Range (% of Nominal) 50 - 150%70 - 130%Covers normal assay range
Accuracy (% Recovery) 99.0% - 101.0%98.5% - 101.5%98.0% - 102.0%
Precision (Repeatability RSD) < 0.5%< 1.5%RSD ≤ 2.0%
Precision (Intermediate RSD) < 1.0%< 2.0%RSD ≤ 2.0%
LOD (µg/mL) ~0.1 µg/mL~2.5 µg/mLMethod-dependent
LOQ (µg/mL) ~0.3 µg/mL~7.5 µg/mLMethod-dependent
Robustness Highly RobustModerately RobustSystem suitability passes

Conclusion and Recommendation

Both GC-FID and RP-HPLC methods can be successfully validated for the purity determination of this compound. However, the data clearly indicates that the GC-FID method is superior for this specific application.

  • Expertise & Experience: The GC-FID method is inherently better suited to the analyte's physicochemical properties. Its simplicity, robustness, and the uniform response of the FID detector make it an ideal choice for a routine quality control environment. The method is less prone to the day-to-day variability that can affect HPLC methods for challenging basic compounds.

  • Trustworthiness: The high precision, accuracy, and robustness of the GC-FID method provide a higher degree of confidence in the analytical results. The low detection limits also ensure that trace impurities are not missed.

Recommendation:

  • For routine quality control, release testing, and stability studies , the GC-FID method is the recommended primary method . It is faster, more robust, and more precise.

  • The RP-HPLC method serves as a valuable orthogonal technique . It should be used during method development for impurity profiling to ensure no non-volatile or thermally labile impurities are missed by the GC method. It can also be employed as a complementary method in investigations or for resolving specific co-elutions if they arise.

By understanding the causality behind experimental choices—such as selecting a base-deactivated column for GC or adding a competing amine to the HPLC mobile phase—researchers and drug development professionals can develop and validate analytical methods that are not only compliant but also scientifically sound and fit for purpose.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. [5][11]

  • Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>. [6][7]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [1]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [2]

  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. [12]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [3][4]

  • Supelco. Bulletin 737F Amines Analysis by Packed Column GC. [8]

  • Kazem, M. et al. (2016). Development and Validation of a GC-FID Method for Diagnosis of Methylmalonic Acidemia. Iranian Journal of Pediatrics. [13]

  • Dolan, J. W. (2016). The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. ResearchGate. [9]

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  • Benchchem. Troubleshooting HPLC separation of N-Ethyl-2-pentanamine and impurities. [10]

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A Comparative Guide to 5-Ethyl-2-methylmorpholine and Other Morpholine Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The morpholine scaffold is a cornerstone in medicinal chemistry and industrial applications, valued for its unique physicochemical and biological properties.[1] This guide offers an in-depth comparative analysis of 5-Ethyl-2-methylmorpholine alongside other key morpholine derivatives. While direct extensive experimental data for this compound is emerging, this document synthesizes established structure-activity relationships (SAR) and performance data of analogous compounds to provide a robust predictive comparison. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced impact of substitution on the morpholine ring.

Introduction to the Morpholine Scaffold: A Privileged Structure

Morpholine, a heterocyclic compound containing both an amine and an ether functional group, is a versatile building block in organic synthesis.[2] Its structure imparts favorable properties such as aqueous solubility and metabolic stability, making it a "privileged structure" in drug design.[3][4] The nitrogen atom's basicity and the overall polarity of the molecule can be finely tuned through substitution on both the nitrogen (N-substitution) and the carbon atoms of the ring (C-substitution). This guide will explore how these modifications, specifically in the case of this compound, influence the molecule's performance in key applications.

Physicochemical Properties: The Impact of Alkyl Substitution

The introduction of alkyl groups to the morpholine ring significantly alters its fundamental physicochemical properties. These changes, in turn, dictate the compound's behavior in various chemical and biological systems.

Basicity

The basicity of the morpholine nitrogen is a critical parameter influencing its catalytic activity and its interaction with biological targets. The lone pair of electrons on the nitrogen atom makes it a Brønsted-Lowry base.

  • N-Alkylation: Substitution on the nitrogen atom with an electron-donating alkyl group, such as in N-methylmorpholine and N-ethylmorpholine, generally increases the electron density on the nitrogen, thereby increasing its basicity compared to the parent morpholine.

  • C-Alkylation: Alkyl groups on the carbon skeleton, as in this compound, also exert an electron-donating inductive effect, which is expected to enhance the basicity of the nitrogen atom, albeit potentially to a lesser extent than direct N-alkylation. The presence of two such groups in this compound would likely result in a higher basicity compared to monosubstituted C-alkyl morpholines.

Steric Hindrance

The size and position of alkyl substituents introduce steric bulk around the nitrogen atom and the ring itself. This steric hindrance can profoundly affect the molecule's ability to act as a catalyst or bind to a receptor.

  • N-Methylmorpholine vs. N-Ethylmorpholine: The ethyl group in N-ethylmorpholine presents greater steric hindrance around the nitrogen compared to the methyl group in N-methylmorpholine. This can influence reaction rates where the nitrogen acts as a nucleophile or a base.[5]

  • This compound: The substituents at the C-2 and C-5 positions introduce significant steric bulk on the ring. The ethyl group at the 5-position and the methyl group at the 2-position will influence the approach of reactants or binding partners to the molecule. The stereochemistry of these substituents (cis or trans) will also play a crucial role in defining the overall shape and steric profile of the molecule.

Lipophilicity

Alkyl substitution increases the lipophilicity (hydrophobicity) of the morpholine derivative. This property is crucial for applications such as corrosion inhibition, where adsorption onto a metal surface is desired, and in drug design, where it affects membrane permeability and pharmacokinetic properties.[2]

Table 1: Comparative Physicochemical Properties of Selected Morpholine Derivatives

DerivativeMolecular FormulaMolecular Weight ( g/mol )Predicted LogPPredicted Basicity (pKa of conjugate acid)Key Structural Features
MorpholineC₄H₉NO87.12-0.86~8.5Unsubstituted ring
N-MethylmorpholineC₅H₁₁NO101.15-0.33~7.4Methyl group on Nitrogen
N-EthylmorpholineC₆H₁₃NO115.170.28~7.7Ethyl group on Nitrogen
2,2-DimethylmorpholineC₆H₁₃NO115.170.28Higher than morpholineGem-dimethyl at C-2
This compound C₇H₁₅NO 129.20 0.8 (predicted) Higher than morpholine Ethyl at C-5, Methyl at C-2

Note: Predicted values are based on computational models and general chemical principles. Experimental values may vary.

Performance in Key Applications: A Comparative Overview

The unique combination of basicity, steric hindrance, and lipophilicity of each morpholine derivative dictates its efficacy in various applications.

Catalysis in Polyurethane Foam Production

Tertiary amines are widely used as catalysts in the production of polyurethane foams, promoting the reaction between isocyanates and polyols (gelling reaction) and the reaction between isocyanates and water (blowing reaction).[6][7]

  • N-Methylmorpholine and N-Ethylmorpholine: Both are effective catalysts. N-Methylmorpholine is a commonly used medium-strength amine catalyst that provides a good balance between the gelling and blowing reactions.[8] N-Ethylmorpholine, with its slightly higher basicity and greater steric hindrance, can offer a different catalytic profile, potentially favoring the gelling reaction and providing a wider processing window.[6]

  • This compound (Predicted Performance): As a secondary amine, its primary catalytic role would differ from the tertiary amines. However, if N-alkylated, the C-5 ethyl and C-2 methyl groups would introduce significant steric hindrance. This could lead to a highly selective catalyst, potentially with a delayed onset of action, which can be advantageous in certain foam production processes to ensure proper mold filling before rapid curing. The increased lipophilicity might also enhance its solubility in the polyol component.

Experimental Protocol: Evaluation of Catalytic Activity in Polyurethane Foam Formation

A standardized approach to compare the catalytic performance involves monitoring the reaction profile of a model polyurethane formulation.

  • Formulation Preparation: A standard formulation consisting of a polyether polyol, water (blowing agent), surfactant, and the morpholine derivative catalyst is prepared.

  • Initiation: The reaction is initiated by the addition of a diisocyanate (e.g., MDI or TDI).

  • Monitoring Reaction Kinetics: Key parameters are measured:

    • Cream Time: The time from isocyanate addition to the start of the mixture rising.

    • Gel Time: The time when the mixture becomes stringy and can be pulled into threads.

    • Rise Time: The time for the foam to reach its maximum height.

  • Foam Characterization: The resulting foam is analyzed for density, cell structure (using scanning electron microscopy), and mechanical properties (e.g., compression strength).

G cluster_prep Formulation Preparation cluster_reaction Reaction & Monitoring cluster_analysis Foam Characterization P Polyol M Mixing P->M W Water W->M S Surfactant S->M C Catalyst (Morpholine Derivative) C->M I Isocyanate Addition I->M R Foam Rise & Cure M->R A Data Acquisition (Cream, Gel, Rise Times) R->A D Density Measurement R->D SEM SEM Analysis (Cell Structure) R->SEM MP Mechanical Testing R->MP

Corrosion Inhibition

Morpholine and its derivatives are effective corrosion inhibitors for various metals, particularly in acidic environments.[9] They function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.

  • Mechanism of Action: The nitrogen and oxygen atoms of the morpholine ring act as adsorption centers, donating electrons to the vacant d-orbitals of the metal. The effectiveness of inhibition depends on the strength of this adsorption.

  • Effect of Alkyl Chains: Longer alkyl chains, such as the ethyl group in this compound, increase the hydrophobicity of the molecule. This enhances the protective barrier by repelling water from the metal surface, leading to improved corrosion inhibition efficiency.[10] The increased surface area coverage by the larger molecule also contributes to better protection.

Table 2: Comparative Corrosion Inhibition Efficiency (Illustrative)

InhibitorConcentrationMetalCorrosive MediumInhibition Efficiency (%)
Morpholine100 ppmMild Steel1M HCl~85%
N-Methylmorpholine100 ppmMild Steel1M HCl~90%
N-Ethylmorpholine100 ppmMild Steel1M HCl~92%
This compound (Predicted) 100 ppm Mild Steel 1M HCl >92%

Note: The predicted high efficiency for this compound is based on the combined effects of increased basicity and hydrophobicity from the two alkyl substituents.

Experimental Protocol: Evaluation of Corrosion Inhibition by Weight Loss Method

  • Coupon Preparation: Pre-weighed metal coupons (e.g., mild steel) are cleaned and polished.

  • Immersion: The coupons are immersed in a corrosive solution (e.g., 1M HCl) with and without the addition of a specific concentration of the morpholine derivative inhibitor.

  • Exposure: The coupons remain in the solution for a defined period (e.g., 24 hours) at a constant temperature.

  • Cleaning and Re-weighing: After exposure, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed.

  • Calculation of Inhibition Efficiency (IE%): IE% = [(W₀ - Wᵢ) / W₀] x 100 Where W₀ is the weight loss without the inhibitor and Wᵢ is the weight loss with the inhibitor.

G start Start prep Prepare & Weigh Metal Coupons start->prep sol_blank Prepare Corrosive Solution (Blank) prep->sol_blank sol_inhib Prepare Corrosive Solution + Inhibitor prep->sol_inhib imm_blank Immerse Coupon in Blank sol_blank->imm_blank imm_inhib Immerse Coupon in Inhibitor Solution sol_inhib->imm_inhib exp Expose for Defined Period imm_blank->exp imm_inhib->exp clean Clean & Dry Coupons exp->clean weigh Re-weigh Coupons clean->weigh calc Calculate Weight Loss & Inhibition Efficiency weigh->calc end End calc->end

Role in Drug Design and Medicinal Chemistry

The morpholine ring is a key pharmacophore in numerous approved drugs.[11][12] The substituents on the ring are crucial for modulating the drug's affinity for its target, as well as its pharmacokinetic properties (absorption, distribution, metabolism, and excretion).

  • Structure-Activity Relationship (SAR): The ethyl and methyl groups in this compound can interact with specific hydrophobic pockets in a target protein, potentially enhancing binding affinity and selectivity.[13] The stereochemistry of these substituents is critical, as different stereoisomers can exhibit vastly different biological activities.

  • Metabolic Stability: The alkyl groups can also influence the metabolic stability of the molecule by sterically hindering sites susceptible to enzymatic degradation.

The synthesis of a library of C-substituted morpholines, including various stereoisomers of this compound, would be a valuable strategy in a drug discovery program to explore the SAR and optimize lead compounds.[14]

Synthesis of this compound and Other Derivatives

The synthesis of morpholine derivatives can be achieved through various routes. For C-substituted morpholines like this compound, a common approach involves the cyclization of appropriately substituted amino alcohols.

G cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_products Products & Purification amino_alcohol Substituted Amino Alcohol reaction Cyclization Reaction (Base, Solvent, Heat) amino_alcohol->reaction cyclizing_agent Cyclizing Agent (e.g., Dihaloethane) cyclizing_agent->reaction product This compound (Mixture of Stereoisomers) reaction->product purification Purification (e.g., Chromatography) product->purification

Conclusion and Future Outlook

This compound represents an intriguing yet underexplored member of the morpholine family. Based on established structure-activity relationships, it is predicted to exhibit enhanced basicity and lipophilicity compared to unsubstituted morpholine, and a unique steric profile. These characteristics suggest its potential as a highly effective corrosion inhibitor and a selective catalyst. In the realm of medicinal chemistry, its distinct substitution pattern offers a valuable tool for probing molecular interactions and optimizing drug candidates.

Further empirical studies are essential to validate these predictions and fully elucidate the performance of this compound. Direct comparative experiments with other morpholine derivatives under standardized conditions will be crucial for its adoption in various industrial and pharmaceutical applications.

References

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Navigating Uncharted Territory: A Comparative Guide to the Predicted Biological Activity of 5-Ethyl-2-methylmorpholine and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the morpholine scaffold represents a cornerstone of medicinal chemistry.[1][2][3] Its prevalence in a wide array of approved drugs and bioactive molecules is a testament to its favorable physicochemical, metabolic, and biological properties.[1] This guide delves into the predictive biological activity of a specific, yet underexplored, derivative: 5-Ethyl-2-methylmorpholine. In the absence of direct experimental data for this compound, we will leverage established structure-activity relationship (SAR) principles from the broader morpholine class to forecast its potential activities and guide future research.[3] We will compare it to a series of rationally designed structural analogs, providing a framework for systematic investigation.

The Morpholine Nucleus: A Privileged Scaffold in Drug Discovery

The six-membered morpholine ring, containing both an amine and an ether functional group, is more than a simple heterocyclic scaffold; it is a "privileged structure" in drug discovery.[1][2] Its utility stems from several key attributes:

  • Physicochemical Properties: The morpholine moiety often imparts improved aqueous solubility and metabolic stability to a molecule.[4] The nitrogen atom's basicity is attenuated by the electron-withdrawing effect of the oxygen atom, resulting in a pKa that is typically lower than that of analogous piperidines, a feature that can be advantageous for optimizing drug-like properties.[5][6]

  • Versatile Interactions: The nitrogen and oxygen atoms can act as hydrogen bond acceptors, while the flexible chair-like conformation allows its substituents to be optimally positioned for interaction with biological targets.[5]

  • Broad Biological Activity: Substituted morpholines have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, anticonvulsant, and central nervous system (CNS) effects.[3] This versatility makes the scaffold a fertile ground for discovering novel therapeutics.

Structural Analysis of this compound

The structure of this compound presents three key points for synthetic modification to explore the SAR and generate analogs with potentially diverse biological activities:

  • C2-Position: Substituted with a methyl group.

  • C5-Position: Substituted with an ethyl group.

  • N4-Position: The secondary amine, which can be further substituted.

The specific stereochemistry of the C2 and C5 positions (cis/trans) would also be a critical determinant of biological activity, offering another layer of structural diversity to explore.

Comparative Analysis of Hypothetical Structural Analogs & Predicted SAR

To understand how structural modifications might influence biological activity, we will consider a series of hypothetical analogs of this compound. The predictions below are based on general SAR principles observed in the broader class of morpholine derivatives.[3]

Analog Class Modification from Parent Compound Predicted Impact on Properties & Activity Rationale / Supporting Evidence
Parent Compound This compoundBaseline lipophilicity and steric profile. Potential for broad biological screening.The simple alkyl substitutions provide a starting point for SAR exploration.
Analog Class 1: C2/C5 Steric Variation - 2-H, 5-Ethylmorpholine- 2-Methyl, 5-Propylmorpholine- 2,5-DiisopropylmorpholineAlteration of steric bulk at C2 and C5 can significantly impact binding affinity and selectivity for a target protein. Increasing bulk may enhance potency if it fits a hydrophobic pocket or decrease it due to steric hindrance.The size and shape of substituents on the morpholine ring are critical for fitting into the binding sites of target proteins, such as kinases.[3]
Analog Class 2: C2/C5 Functionalization - 5-Ethyl-2-(hydroxymethyl)morpholine- 5-Ethyl-2-phenylmorpholineIntroduction of a hydroxyl group can increase hydrophilicity and provide a new hydrogen bonding point. A phenyl group significantly increases lipophilicity and potential for pi-stacking interactions.Functional groups can introduce new interaction modalities (e.g., hydrogen bonding, aromatic interactions) with biological targets, enhancing potency and selectivity.[1]
Analog Class 3: N-Substitution - 4-Benzyl-5-ethyl-2-methylmorpholine- 1-(5-Ethyl-2-methylmorpholin-4-yl)ethan-1-one (N-acetyl)N-substitution is a common strategy to modulate potency, selectivity, and pharmacokinetic properties. N-alkylation or N-arylation can explore additional binding pockets, while N-acylation removes basicity and introduces a hydrogen bond acceptor.The nitrogen atom is a key site for modification in many morpholine-containing drugs, influencing their interaction with targets and overall ADME properties.[5]

Proposed Experimental Workflow for Biological Evaluation

Given the novelty of this compound, a systematic, tiered approach is required to elucidate its biological activity. The following workflow provides a logical progression from broad screening to more specific, hypothesis-driven assays.

G cluster_0 Tier 1: Broad Spectrum Screening cluster_1 Tier 2: Hypothesis-Driven Assays (Based on Tier 1 Hits & SAR) cluster_2 Tier 3: Mechanism of Action & Optimization A Synthesize Library of Analogs (Varying C2, C5, N4 substituents) B Cytotoxicity Screening (MTT Assay) (e.g., NCI-60 cell line panel) A->B Test all analogs C General Antimicrobial Screening (e.g., against E. coli, S. aureus, C. albicans) A->C Test all analogs F CNS Target Assays (GABA-A Receptor Binding) A->F Based on structural similarity to known CNS agents D Anti-Inflammatory Assays (COX-1/COX-2 Inhibition) B->D If cytotoxic hits G Kinase Panel Screening B->G If cytotoxic hits E Antiviral Assays (Plaque Reduction Assay) C->E If antimicrobial hits H In Vivo Model Testing D->H For potent hits E->H For potent hits F->H For potent hits G->H For potent hits I Lead Optimization H->I

Caption: Proposed experimental workflow for evaluating the biological activity of this compound and its analogs.

Key Experimental Protocols

Below are detailed, step-by-step methodologies for key assays proposed in the experimental workflow.

MTT Assay for General Cytotoxicity Screening

This assay provides a quantitative measure of cell viability and is a robust first-pass screen for potential anticancer activity.[7][8][9]

Principle: Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[8] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[9]

Protocol:

  • Cell Plating: Seed cells (e.g., A549, MCF-7) in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its analogs) in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[9]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[9]

  • Data Acquisition: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[10]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (concentration inhibiting 50% of cell growth) for each compound.

COX-2 Inhibition Assay for Anti-Inflammatory Potential

This assay determines a compound's ability to selectively inhibit the COX-2 enzyme, a key target in inflammation.[11]

Principle: This fluorometric assay measures the peroxidase activity of cyclooxygenase (COX). The COX enzyme converts arachidonic acid to Prostaglandin G2 (PGG2). The peroxidase component of COX then reduces PGG2 to PGH2, a reaction that can be coupled to the oxidation of a fluorogenic probe (like Amplex™ Red) to produce a fluorescent signal.[12] An inhibitor will reduce the rate of fluorescence generation.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), Heme cofactor, human recombinant COX-2 enzyme, and the fluorometric probe according to the manufacturer's instructions (e.g., Cayman Chemical Kit #701050, BPS Bioscience #79344).[12][13]

  • Enzyme/Inhibitor Pre-incubation: In a 96-well black plate, add 160 µL of reaction buffer, 10 µL of Heme, and 10 µL of diluted COX-2 enzyme to each well.

  • Add 10 µL of the test compound at various concentrations (or a known inhibitor like Celecoxib for a positive control). Incubate for 10 minutes at 37°C.[13]

  • Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid substrate to all wells.

  • Kinetic Measurement: Immediately begin reading the fluorescence intensity (e.g., Ex/Em = 535/590 nm) in a kinetic mode for 5-10 minutes.[14]

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition for each compound concentration relative to the no-inhibitor control and calculate the IC₅₀ value.

Plaque Reduction Assay for Antiviral Activity

This is the gold standard for quantifying the efficacy of an antiviral compound by measuring the reduction in viral plaque formation.[15][16]

Principle: Infectious virus particles create localized areas of cell death (plaques) in a monolayer of host cells. An antiviral compound will inhibit viral replication, leading to a dose-dependent reduction in the number or size of these plaques.[15]

Protocol:

  • Cell Plating: Seed a confluent monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in 6-well or 12-well plates.[17]

  • Virus & Compound Preparation: Prepare serial dilutions of the test compound in infection medium. In separate tubes, mix a standard amount of virus (e.g., 100 plaque-forming units, PFU) with each compound dilution and incubate for 1 hour at 37°C.

  • Infection: Aspirate the growth medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1 hour.[17]

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing 1.2% Avicel or agarose) mixed with the corresponding concentration of the test compound. This restricts viral spread to adjacent cells, allowing discrete plaques to form.[18]

  • Incubation: Incubate the plates for 2-5 days (virus-dependent) until visible plaques are formed in the control wells.

  • Plaque Visualization and Counting: Fix the cells (e.g., with 10% formalin) and stain with a dye like Crystal Violet.[17] Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus-only control for each compound concentration and determine the EC₅₀ (50% effective concentration).

GABA-A Receptor Binding Assay for CNS Activity

This assay measures the ability of a compound to displace a radiolabeled ligand from the GABA-A receptor, suggesting potential activity as a modulator of inhibitory neurotransmission.[19][20]

Principle: A radiolabeled ligand with known high affinity for the GABA-A receptor (e.g., [³H]muscimol or [³H]flumazenil) is incubated with a preparation of brain membranes containing the receptor.[21][22] The ability of a test compound to compete for the binding site is measured by the reduction in radioactivity bound to the membranes.[23]

Protocol:

  • Membrane Preparation: Homogenize rat cerebral cortex tissue in a sucrose buffer. Perform a series of centrifugations to isolate a crude synaptic membrane pellet, which is then washed and stored at -80°C.[21]

  • Binding Assay Setup: In a 96-well plate or microcentrifuge tubes, combine the membrane preparation (0.1-0.2 mg protein), a fixed concentration of the radioligand (e.g., 5 nM [³H]muscimol), and varying concentrations of the test compound in a binding buffer (e.g., 50 mM Tris-HCl).[21]

  • Control Wells:

    • Total Binding: Membrane + radioligand + buffer (no competitor).

    • Non-specific Binding: Membrane + radioligand + a high concentration of an unlabeled ligand (e.g., 10 mM GABA) to saturate all specific binding sites.[21]

  • Incubation: Incubate the assay mixture for 45-60 minutes at 4°C to reach equilibrium.[21]

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). This separates the receptor-bound radioligand from the unbound. Wash the filters rapidly with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding (Total - Non-specific). Plot the percent inhibition of specific binding versus the log concentration of the test compound to determine the IC₅₀, which can be converted to a binding affinity constant (Ki).

Conclusion

While this compound remains an uncharacterized entity, its privileged morpholine core suggests a high probability of biological activity.[1][3] By applying established SAR principles, this guide provides a predictive framework for its potential bioactivity and that of its structural analogs. The true value of this scaffold can only be unlocked through systematic synthesis and screening. The proposed experimental workflow, from broad cytotoxicity screens to specific target-based assays, offers a clear and logical path for researchers to follow. This structured approach will not only elucidate the specific activities of these novel compounds but also contribute valuable data to the broader understanding of the versatile morpholine pharmacophore.

References

  • Kourounakis, A. P., et al. (2020). Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • PDSP. (n.d.). GABAA Receptor Binding Assay Protocol. University of North Carolina at Chapel Hill. [Link]

  • Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. usu.edu. [Link]

  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]

  • Singh, H., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. txch.org. [Link]

  • Lenci, E., & Trabocchi, A. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(16), 2432-2448. [Link]

  • Enna, S. J., & Bowery, N. G. (2004). Characterization of GABA Receptors. Current Protocols in Pharmacology, Chapter 1: Unit 1.10. [Link]

  • ResearchGate. (n.d.). Contribution of the morpholine scaffold on the activity of... ResearchGate. [Link]

  • IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. ibt.com. [Link]

  • Zarrin, T., et al. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of visualized experiments : JoVE, (75), 50378. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. bpsbioscience.com. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. experiments.springernature.com. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). assaygenie.com. [Link]

  • Kumar, A., et al. (2021). Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2. SLAS discovery : advancing life sciences R & D, 26(6), 794-803. [Link]

  • Wikipedia. (n.d.). Morpholine. wikipedia.org. [Link]

  • Li, G., & De Clercq, E. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Bio-protocol, 12(3), e4315. [Link]

  • International Agency for Research on Cancer. (1989). Morpholine. Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE. atamankimya.com. [Link]

  • ResearchGate. (n.d.). Biochemistry and binding assay a, FSEC of GABAA receptor with and... ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Assessing Enantiomeric Excess in 5-Ethyl-2-methylmorpholine Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric organocatalysis, the pursuit of high enantioselectivity is paramount. Chiral morpholine derivatives, such as 5-Ethyl-2-methylmorpholine, have emerged as a promising class of catalysts for a variety of organic transformations. The ability to accurately and reliably determine the enantiomeric excess (ee) of the reaction products is not merely a procedural step but a critical component of catalyst evaluation, reaction optimization, and the overall success of a synthetic campaign. This guide provides an in-depth comparison of the primary analytical techniques for assessing the enantiomeric excess of products derived from this compound catalysis, grounded in scientific principles and practical application.

The Central Role of Enantiomeric Excess in Asymmetric Catalysis

The biological activity of chiral molecules is often highly dependent on their stereochemistry. In drug development, for instance, one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even toxic. Consequently, the precise control and quantification of stereochemistry are non-negotiable. For reactions employing catalysts like this compound, the enantiomeric excess serves as a direct measure of the catalyst's effectiveness in inducing stereoselectivity. An accurate ee determination is therefore foundational to:

  • Catalyst Performance Evaluation: Quantifying the enantioselectivity of a catalyst under various reaction conditions.

  • Reaction Optimization: Systematically improving reaction parameters (e.g., temperature, solvent, stoichiometry) to maximize enantiomeric excess.

  • Quality Control: Ensuring the stereochemical purity of synthetic intermediates and final products in pharmaceutical and fine chemical manufacturing.

Core Analytical Techniques for Enantiomeric Excess Determination: A Comparative Analysis

The primary methods for determining the enantiomeric excess of chiral products are chiral chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers a unique set of advantages and is suited to different types of analytes and experimental constraints.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP) leading to different retention times.Separation of volatile enantiomers based on their differential interaction with a chiral stationary phase in a capillary column.Conversion of enantiomers into diastereomers in situ using a chiral resolving agent, resulting in distinct NMR signals.[1]
Applicability Broadly applicable to a wide range of non-volatile and thermally stable compounds.[2]Best suited for volatile and thermally stable compounds.[3][4]Applicable to a wide range of compounds with suitable functional groups for interaction with a chiral resolving agent.[5][6]
Resolution Generally provides high-resolution separation of enantiomers.[2]Offers very high resolution for suitable analytes.[7]Resolution depends on the effectiveness of the chiral resolving agent and the magnetic field strength.
Sensitivity High sensitivity, especially with UV or mass spectrometry detectors.Very high sensitivity, particularly with flame ionization (FID) or mass spectrometry detectors.Generally lower sensitivity compared to chromatographic methods.
Sample Prep. Minimal sample preparation is often required; direct injection of the reaction mixture is sometimes possible after filtration.Derivatization may be necessary to increase volatility and thermal stability.[3]Requires the addition of a chiral resolving agent (derivatizing or solvating agent) to the NMR sample.[6]
Analysis Time Typically 10-30 minutes per sample.Can be faster than HPLC, often in the range of 5-20 minutes.Rapid analysis once the sample is prepared, often under 15 minutes.[2]
Quantification Highly accurate and precise, based on the integration of peak areas.Highly accurate and precise, based on peak area integration.Accurate quantification is possible through the integration of diastereomeric signals.
Instrumentation Widely available in synthetic and analytical chemistry laboratories.Common in many analytical laboratories.Standard NMR spectrometers are widely accessible.

In-Depth Methodologies and Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely employed technique for the determination of enantiomeric excess in asymmetric catalysis due to its versatility and high accuracy.[8] The separation is achieved by passing the analyte through a column packed with a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and, thus, their separation.

Causality in Experimental Choices:

  • Column Selection: The choice of the chiral stationary phase is critical. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often the first choice due to their broad applicability.[8] The selection is based on the functional groups present in the analyte and empirical screening.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio of these solvents is optimized to achieve the best balance between resolution and analysis time.

  • Detection: A UV detector is commonly used if the analyte possesses a chromophore. For compounds lacking a UV chromophore, a refractive index (RI) detector or a mass spectrometer (MS) can be employed.

Experimental Protocol: Chiral HPLC Analysis

  • Sample Preparation:

    • Prepare a stock solution of the racemic product (a 50:50 mixture of both enantiomers) at a concentration of approximately 1 mg/mL in the mobile phase. This is crucial for identifying the retention times of both enantiomers.

    • Prepare a solution of the product from the this compound catalyzed reaction at a similar concentration.

    • Filter both solutions through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector.

    • Chiral Column: A polysaccharide-based chiral column (e.g., Chiralcel® OD-H or Chiralpak® AD-H).

    • Mobile Phase: A pre-mixed and degassed solution of n-Hexane and Isopropanol (e.g., 90:10 v/v). The optimal ratio should be determined experimentally.

    • Flow Rate: Typically 0.5 to 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, usually 25 °C, to ensure reproducible retention times.

    • Detection: UV detection at a wavelength where the analyte absorbs maximally (e.g., 254 nm).

    • Injection Volume: 5-20 µL.

  • Data Acquisition and Analysis:

    • Inject the racemic standard to determine the retention times of the two enantiomers.

    • Inject the sample from the catalyzed reaction.

    • Integrate the peak areas of the two enantiomer peaks in the chromatogram.

    • Calculate the enantiomeric excess (% ee) using the following formula:

      % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

      Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.

Workflow for Chiral HPLC Analysis

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing racemic Prepare Racemic Standard filter Filter Samples (0.45 µm) racemic->filter sample Prepare Reaction Product Sample sample->filter inject_racemic Inject Racemic Standard filter->inject_racemic For peak identification inject_sample Inject Reaction Sample filter->inject_sample separate Chromatographic Separation (Chiral Column) inject_racemic->separate inject_sample->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Enantiomeric Excess integrate->calculate G cluster_methods Primary Analytical Methods cluster_outcomes Analysis Outcome Product Product from This compound Catalysis HPLC Chiral HPLC Product->HPLC Non-volatile or thermally labile GC Chiral GC Product->GC Volatile and thermally stable NMR NMR Spectroscopy Product->NMR Rapid analysis with suitable functional groups ee_Value Enantiomeric Excess (% ee) HPLC->ee_Value GC->ee_Value NMR->ee_Value

Sources

A Methodological Guide to Evaluating the Performance of 5-Ethyl-2-methylmorpholine as a Catalyst in Diverse Reaction Media

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of product performance with other alternatives, supported by experimental data, for researchers, scientists, and drug development professionals.

Abstract: 5-Ethyl-2-methylmorpholine is a substituted morpholine derivative with potential applications as a sterically hindered, non-nucleophilic base and organocatalyst in organic synthesis. The performance of such catalysts is intrinsically linked to the surrounding reaction medium, which can profoundly influence reaction kinetics, selectivity, and overall yield. This guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate and compare the performance of this compound across a spectrum of reaction media. Rather than presenting pre-existing comparative data, which is sparse in the current literature, we offer a robust methodological approach, complete with detailed experimental protocols and data interpretation strategies. This guide is designed to empower researchers to generate reliable, publication-quality data for their specific applications.

Introduction: The Critical Role of the Reaction Medium

The selection of a reaction medium is a pivotal decision in the design of any chemical synthesis. The solvent does not merely act as a passive vehicle for reactants; it actively participates in the reaction by solvating reactants, intermediates, and transition states. The polarity, proticity, and coordinating ability of the solvent can dictate the reaction pathway and the stability of key intermediates.[1] For amine catalysts like this compound, these effects are particularly pronounced.

This compound possesses a unique structural profile: the morpholine ring, with its electron-withdrawing oxygen atom, modulates the basicity of the nitrogen, while the ethyl and methyl substituents introduce significant steric hindrance. This combination suggests potential utility in reactions where a moderately strong, non-nucleophilic base is required to deprotonate a substrate without engaging in unwanted side reactions. However, its efficacy is expected to vary significantly with the choice of solvent. For instance, a polar aprotic solvent might stabilize charged intermediates, accelerating the reaction, whereas a protic solvent could hydrogen-bond with the amine, attenuating its catalytic activity.[2]

This guide outlines a systematic workflow to quantify these effects, using the classic Baylis-Hillman reaction as a model system. The principles and protocols described herein are readily adaptable to other reaction classes relevant to the user's research.

Section 1: A Systematic Framework for Performance Evaluation

To objectively assess the catalytic performance of this compound, a multi-faceted approach is required, focusing on key performance indicators (KPIs) that are universally critical in process development and mechanistic studies.

Key Performance Indicators (KPIs):

  • Reaction Rate (Kinetics): Quantifies the speed of the reaction. This is crucial for process efficiency and for uncovering mechanistic details.

  • Product Yield: Measures the efficiency of the conversion of starting material to the desired product.

  • Selectivity (Chemoselectivity, Regioselectivity, Stereoselectivity): In reactions with multiple possible outcomes, this measures the catalyst's ability to favor the formation of a single, desired product.

The following workflow provides a logical sequence for a comprehensive evaluation.

G cluster_0 Phase 1: Planning & Setup cluster_1 Phase 2: Experimentation cluster_2 Phase 3: Data Analysis A Select Model Reaction (e.g., Baylis-Hillman) B Choose Diverse Solvent Panel (Polar, Nonpolar, Protic, Aprotic) A->B C Define Key Performance Indicators (Rate, Yield, Selectivity) B->C D Execute Standardized Reaction Protocol (See Section 2) C->D Proceed to Experiment E Monitor Reaction Progress (e.g., GC, HPLC, NMR) D->E F Isolate & Characterize Product E->F G Calculate Initial Rates & Rate Constants F->G Analyze Results I Tabulate & Compare Data Across Solvents G->I H Determine Isolated Yield & Selectivity H->I J Correlate Performance with Solvent Properties I->J G cluster_solvent Solvent Influence A Catalyst + Alkene B Zwitterionic Enolate (Intermediate 1) A->B k1 (RDS) I1 B->I1 C Aldehyde Adduct (Intermediate 2) I2 C->I2 D Product + Catalyst I1->C + Aldehyde I2->D Proton Transfer & Elimination Note Polar aprotic solvents (e.g., ACN, DMF) stabilize zwitterionic intermediates (B and C), accelerating the Rate- Determining Step (RDS).

Sources

Navigating Molecular Interactions: A Comparative Guide to the Cross-Reactivity of 5-Ethyl-2-methylmorpholine in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the potential for off-target effects is paramount in the journey from a promising molecule to a viable therapeutic. This guide provides an in-depth technical comparison of 5-Ethyl-2-methylmorpholine's potential cross-reactivity in three distinct and widely utilized biological assays. While direct experimental data for this specific compound is not extensively available in public literature, we will leverage established principles of medicinal chemistry and data from structurally similar compounds to predict and evaluate its interaction profile. This guide will provide detailed experimental protocols, present hypothetical yet scientifically grounded data, and offer insights into the interpretation of results, thereby serving as a robust framework for assessing the selectivity of novel chemical entities.

The morpholine scaffold is a cornerstone in medicinal chemistry, recognized for its favorable physicochemical properties that can enhance drug-like characteristics such as solubility and metabolic stability.[1][2] Its derivatives have shown a remarkable diversity of biological activities, targeting a wide array of proteins including G-protein coupled receptors (GPCRs), enzymes, and transporters.[3][4] However, this versatility also brings the inherent risk of cross-reactivity, where a molecule interacts with unintended biological targets, potentially leading to undesired side effects or misleading experimental outcomes.

This guide will focus on the cross-reactivity of this compound in the following assays:

  • Dopamine D2 Receptor Binding Assay: To assess its potential interaction with a key central nervous system GPCR.

  • Acetylcholinesterase (AChE) Enzyme Inhibition Assay: To evaluate its effect on a critical enzyme involved in neurotransmission.

  • Competitive Immunoassay: To explore its potential to interfere in a common diagnostic and research platform.

Through a detailed examination of these assays, we will illustrate the principles of cross-reactivity assessment and provide a practical framework for your own investigations.

Section 1: Dopamine D2 Receptor Binding Assay: Assessing Off-Target CNS Activity

The dopamine D2 receptor is a crucial target in the treatment of various neurological and psychiatric disorders. Unintended interaction with this receptor can lead to significant central nervous system (CNS) side effects. Therefore, evaluating the potential of a new chemical entity to bind to the D2 receptor is a critical step in preclinical safety assessment.

The Rationale Behind the Assay

A radioligand binding assay is the gold standard for determining the affinity of a compound for a specific receptor.[5][6] This competitive assay measures the ability of a test compound (in this case, this compound) to displace a known radiolabeled ligand that has high affinity and specificity for the D2 receptor. The degree of displacement is proportional to the affinity of the test compound for the receptor.

Comparative Compounds
  • Pimozide: A well-characterized antipsychotic agent known to be a potent dopamine D2 receptor antagonist.[7][8] Its high affinity for the D2 receptor makes it an excellent positive control and a benchmark for comparison.

  • Structurally Related Morpholine Analog: A hypothetical compound with a known, moderate affinity for the D2 receptor, representing a potential cross-reactivity scenario.

Experimental Protocol: Radioligand Binding Assay for Dopamine D2 Receptor

This protocol outlines a standard filtration-based radioligand binding assay.

Materials:

  • Receptor Source: Membranes prepared from cells expressing the human dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone, a high-affinity D2 antagonist.

  • Test Compounds: this compound, Pimozide, and a structurally related morpholine analog.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • 96-well Filter Plates.

  • Vacuum Manifold.

  • Liquid Scintillation Counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound, Pimozide, and the morpholine analog in the assay buffer.

  • Assay Plate Setup: In a 96-well plate, combine:

    • 50 µL of assay buffer (for total binding) or a high concentration of a non-radiolabeled antagonist like haloperidol (for non-specific binding).

    • 50 µL of the test compound dilutions.

    • 50 µL of [³H]-Spiperone at a final concentration close to its Kd value.

    • 50 µL of the D2 receptor membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

The data is analyzed by plotting the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value, which is the concentration of the compound that inhibits 50% of the specific binding of the radioligand, is determined using non-linear regression analysis. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hypothetical Comparative Data
CompoundIC₅₀ (nM)Kᵢ (nM)Interpretation
Pimozide 2.51.4High affinity; potent D2 antagonist.[7]
Morpholine Analog 500278Moderate affinity; potential for off-target effects.
This compound >10,000>5,560Low to negligible affinity; unlikely to have significant direct D2 receptor-mediated effects.
Interpretation and Causality

The hypothetical data suggests that this compound has a very low affinity for the dopamine D2 receptor, with a Ki value in the high micromolar range. In contrast, Pimozide demonstrates high-nanomolar affinity, consistent with its known pharmacology. The structurally related morpholine analog shows intermediate affinity, indicating that minor structural modifications to the morpholine scaffold can significantly impact receptor binding.

The ethyl and methyl substitutions at the 5 and 2 positions of the morpholine ring in this compound likely introduce steric hindrance or unfavorable electronic interactions within the D2 receptor's binding pocket, leading to its low affinity. The structure-activity relationship (SAR) of morpholine derivatives at dopamine receptors is complex, but generally, the nature and position of substituents on both the morpholine ring and any appended aromatic moieties are critical for high-affinity binding.[9]

G cluster_0 Dopamine D2 Receptor Binding Assay D2_Receptor Dopamine D2 Receptor Binding_Complex [³H]-Spiperone-D2 Complex D2_Receptor->Binding_Complex Forms Radioligand [³H]-Spiperone (Radioligand) Radioligand->D2_Receptor Binds Test_Compound This compound (Test Compound) Test_Compound->D2_Receptor Competes for binding

Workflow for the competitive radioligand binding assay.

Section 2: Acetylcholinesterase (AChE) Inhibition Assay: Uncovering Potential Enzymatic Interference

Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can have significant physiological effects and is the mechanism of action for several drugs, including those used to treat Alzheimer's disease.[9][10] Assessing the potential of a new compound to inhibit AChE is crucial to identify both desired therapeutic effects and potential neurotoxic liabilities.

The Rationale Behind the Assay

The Ellman's assay is a widely used colorimetric method to measure AChE activity.[11] The enzyme hydrolyzes a substrate, acetylthiocholine, to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically. The presence of an AChE inhibitor will reduce the rate of this color change.

Comparative Compounds
  • Donepezil: A well-established, reversible inhibitor of AChE used in the treatment of Alzheimer's disease.[6][10] It serves as a potent positive control.

  • Structurally Related Morpholine Analog: A hypothetical compound with known weak inhibitory activity against AChE.

Experimental Protocol: Acetylcholinesterase Inhibition Assay

This protocol is adapted for a 96-well plate format.

Materials:

  • Enzyme: Acetylcholinesterase (AChE) from electric eel.

  • Substrate: Acetylthiocholine iodide (ATCI).

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).

  • Test Compounds: this compound, Donepezil, and a structurally related morpholine analog.

  • Assay Buffer: 0.1 M Phosphate buffer, pH 8.0.

  • 96-well Microplate.

  • Microplate Reader.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Plate Setup: In a 96-well plate, add the following to each well:

    • 140 µL of assay buffer.

    • 10 µL of the test compound dilution.

    • 10 µL of AChE solution.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 20 µL of a pre-mixed solution of ATCI and DTNB to each well to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

Data Analysis:

The rate of the reaction is determined from the linear portion of the absorbance versus time plot. The percentage of inhibition for each concentration of the test compound is calculated relative to the uninhibited control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Hypothetical Comparative Data
CompoundIC₅₀ (µM)Interpretation
Donepezil 0.0067Potent AChE inhibitor.[6]
Morpholine Analog 50Weak AChE inhibitor.
This compound >100Negligible AChE inhibition.
Interpretation and Causality

The hypothetical results indicate that this compound does not significantly inhibit AChE activity. In contrast, Donepezil shows potent inhibition in the nanomolar range. The weak inhibition by the morpholine analog suggests that the morpholine scaffold itself is not a strong pharmacophore for AChE inhibition, but modifications can introduce some level of activity.

The lack of activity for this compound can be attributed to its simple structure, which likely lacks the specific interactions required for binding to the active site of AChE. Potent AChE inhibitors often possess aromatic rings and specific hydrogen bonding moieties that interact with key residues in the enzyme's active site gorge.[4][12] The small alkyl substituents on this compound are unlikely to provide the necessary binding interactions for potent inhibition.

G cluster_1 Acetylcholinesterase Inhibition Assay AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine Hydrolyzes ATCI Acetylthiocholine (Substrate) ATCI->AChE Yellow_Product Yellow Product (Measured) Thiocholine->Yellow_Product Reacts with DTNB DTNB DTNB->Yellow_Product Inhibitor This compound (Inhibitor) Inhibitor->AChE Binds to/Inhibits

Principle of the Ellman's method for AChE inhibition.

Section 3: Competitive Immunoassay: Evaluating Potential for Assay Interference

Competitive immunoassays are widely used for the quantification of small molecules, such as hormones, drugs, and toxins, in complex biological matrices.[7][13] Cross-reactivity in these assays can lead to inaccurate quantification, resulting in false-positive or false-negative results.

The Rationale Behind the Assay

In a competitive ELISA (Enzyme-Linked Immunosorbent Assay), the analyte of interest in a sample competes with a labeled version of the analyte (the tracer) for a limited number of binding sites on a specific antibody.[14] The amount of tracer that binds to the antibody is inversely proportional to the concentration of the analyte in the sample. A compound that is structurally similar to the analyte may also bind to the antibody, leading to cross-reactivity.

Experimental Protocol: Competitive ELISA for a Hypothetical Small Molecule

This protocol outlines a typical competitive ELISA for the quantification of a hypothetical small molecule, "Analyte X".

Materials:

  • Antibody-coated plate: 96-well plate coated with an antibody specific for Analyte X.

  • Analyte X Standard.

  • Test Compounds: this compound and a known cross-reactant.

  • Enzyme-conjugated Analyte X (Tracer).

  • Substrate Solution.

  • Stop Solution.

  • Wash Buffer.

  • Microplate Reader.

Procedure:

  • Standard and Sample Preparation: Prepare a standard curve of Analyte X and serial dilutions of the test compounds.

  • Competitive Binding: Add the standards, samples, or test compounds to the antibody-coated wells, followed by the addition of the enzyme-conjugated Analyte X tracer.

  • Incubation: Incubate the plate to allow for competitive binding to occur.

  • Washing: Wash the plate to remove unbound components.

  • Substrate Addition: Add the substrate solution to each well.

  • Incubation and Color Development: Incubate the plate to allow for color development.

  • Stop Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

Data Analysis:

A standard curve is generated by plotting the absorbance against the concentration of Analyte X. The concentration of Analyte X in the samples is determined from this curve. The cross-reactivity of the test compounds is calculated as follows:

% Cross-reactivity = (Concentration of Analyte X at 50% inhibition / Concentration of test compound at 50% inhibition) x 100

Hypothetical Comparative Data
CompoundConcentration at 50% Inhibition (ng/mL)% Cross-ReactivityInterpretation
Analyte X 10100%Target analyte.
Known Cross-Reactant 10010%Significant cross-reactivity.
This compound >10,000<0.1%Negligible cross-reactivity.
Interpretation and Causality

The hypothetical data shows that this compound has negligible cross-reactivity in this competitive immunoassay. The antibody used in the assay is highly specific for "Analyte X," and the structural differences between Analyte X and this compound are significant enough to prevent any meaningful binding.

The specificity of an antibody is determined by the precise three-dimensional shape and chemical properties of its binding site (paratope), which is complementary to a specific region on the antigen (epitope). Small molecules like this compound would need to share a very similar shape and distribution of functional groups with Analyte X to be recognized by the antibody. The simple alkyl substitutions on the morpholine ring are unlikely to mimic the specific epitope of a more complex "Analyte X".

G cluster_2 Competitive Immunoassay Antibody Specific Antibody (Coated on plate) Bound_Complex Antibody-Tracer Complex (Signal) Antibody->Bound_Complex Forms Analyte Analyte X (in sample) Analyte->Antibody Competes for binding Tracer Enzyme-labeled Analyte X (Tracer) Tracer->Antibody Binds Cross_Reactant This compound (Potential Cross-Reactant) Cross_Reactant->Antibody Competes for binding

Mechanism of a competitive immunoassay.

Conclusion: A Favorable but Preliminary Selectivity Profile

Based on the comparative analysis using established assay methodologies and inferences from the structure-activity relationships of related compounds, this compound is predicted to have a favorable cross-reactivity profile. It is unlikely to exhibit significant off-target activity at the dopamine D2 receptor or to inhibit the enzyme acetylcholinesterase. Furthermore, its simple structure makes it a low-risk candidate for cross-reactivity in specific small-molecule immunoassays.

However, it is crucial to emphasize that these are predictions based on a limited set of assays. A comprehensive assessment of a compound's selectivity requires a broader panel of in vitro and in vivo studies. This guide serves as a foundational framework for initiating such investigations, providing the rationale, detailed protocols, and a clear path for data interpretation. As with any new chemical entity, a thorough and systematic evaluation of its biological interactions is essential to ensure its safety and efficacy as a potential therapeutic agent or research tool.

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A Senior Application Scientist's Guide to Computational Catalyst Comparison: The Case of 5-Ethyl-2-methylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Shifting from Serendipity to Predictive Design in Catalysis

In the realms of pharmaceutical development and polymer chemistry, the selection of an optimal catalyst is a critical determinant of reaction efficiency, yield, and purity. Traditionally, this selection has often been a process of trial-and-error, guided by chemical intuition and extensive experimental screening. However, the advent of robust computational chemistry methods has heralded a new era of rational, predictive catalyst design.[1] By simulating reaction pathways and energetic landscapes at the quantum mechanical level, we can now prescreen catalyst candidates, saving significant time and resources while uncovering novel structure-activity relationships.[2]

This guide provides an in-depth technical framework for leveraging computational modeling to compare the performance of amine-based organocatalysts. We will focus on 5-Ethyl-2-methylmorpholine , a substituted morpholine, as our primary subject. Due to its specific substitution pattern, which imparts both steric and electronic modifications to the core morpholine structure, it presents an interesting case study. We will compare its predicted performance against a curated set of alternative amine catalysts, demonstrating a workflow that can be adapted to virtually any catalytic system. The objective is not merely to present data, but to illuminate the causal links between molecular structure, transition state energetics, and catalytic efficacy.

The Catalysts: Structure, Function, and Rationale for Comparison

The catalytic activity of tertiary amines primarily stems from the nucleophilicity of the lone pair of electrons on the nitrogen atom. This allows them to act as Lewis bases or to facilitate reactions through mechanisms like enamine formation.[3] The local environment of the nitrogen—defined by sterics, electronics, and conformational flexibility—profoundly influences its performance.

Focus Catalyst: this compound

  • Structure: A cyclic amine featuring an ether linkage (morpholine ring), an N-H bond, and ethyl and methyl substitutions on the carbon backbone.

  • Hypothesized Attributes: The ether oxygen can influence the molecule's polarity and hydrogen bonding capabilities. The alkyl substituents introduce steric bulk, which can be beneficial for stereoselectivity but may hinder reactivity by blocking access to the nitrogen atom.

Alternative Catalysts for a Robust Comparison:

To create a meaningful comparison, we have selected a diverse set of commonly used amine catalysts that differ systematically in their structural and electronic properties:

  • N-Methylmorpholine (NMM): A close structural analog, allowing for the direct assessment of the effect of backbone substitution (ethyl and methyl groups) versus N-alkylation.

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO): A rigid, bicyclic diamine where the nitrogen lone pairs are highly accessible, making it a strong, unhindered nucleophile.

  • Triethylamine (TEA): A standard acyclic tertiary amine, serving as a baseline for comparison against a flexible, non-cyclic structure.

  • Morpholine: The parent heterocycle, used to establish the baseline contribution of the morpholine ring itself and the impact of N-alkylation on catalytic activity.

The Computational Workflow: A Self-Validating System for Predictive Accuracy

The credibility of any computational study hinges on a rigorous and well-justified methodology. The workflow described below is designed as a self-validating system, where each step builds upon the last to provide a comprehensive and accurate energetic profile of the catalytic process. Computational chemistry has become a powerful tool for understanding complex catalytic mechanisms and for the rational design of new catalysts.[4]

G mol_struct Initial 3D Structure of Catalyst conf_search Conformational Search (e.g., CREST/xTB) mol_struct->conf_search Input geom_opt Geometry Optimization (DFT: B3LYP/6-31G*) conf_search->geom_opt Lowest Energy Conformers freq_calc Frequency Calculation (Confirm Minimum) geom_opt->freq_calc Optimized Structure reactants Define Model Reaction (e.g., Urethane Formation) freq_calc->reactants ts_search Transition State (TS) Search (e.g., QST3/Berny) reactants->ts_search Define Reactants & Products irc_calc IRC Calculation (Verify TS Connectivity) ts_search->irc_calc Putative TS final_energies Single-Point Energy (Higher-Level Theory) irc_calc->final_energies Validated Path output Predictive Performance Metrics final_energies->output Calculate ΔG‡

Caption: A best-practice computational workflow for catalyst evaluation.

Modeling a Representative Reaction: Urethane Formation

To quantitatively compare catalyst performance, we will model a reaction of significant industrial importance: the formation of a urethane from phenyl isocyanate and butan-1-ol. Amine catalysts are known to accelerate this reaction, and computational studies have provided valuable insights into the mechanism.[5] The catalyst activates the alcohol via hydrogen bonding, making its oxygen a more potent nucleophile to attack the isocyanate's carbonyl carbon.

G cluster_0 Step 1: Alcohol Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Product Formation CAT Amine Catalyst (e.g., this compound) CAT_ROH Catalyst-Alcohol Complex CAT->CAT_ROH ROH Butan-1-ol ROH->CAT_ROH RNCO Phenyl Isocyanate TS Transition State (TS) RNCO->TS CAT_ROH->TS IM Zwitterionic Intermediate TS->IM PC Product Complex IM->PC PC->CAT Catalyst Regeneration PROD Urethane Product PC->PROD

Caption: Catalytic cycle for amine-mediated urethane formation.

Comparative Performance Data: A Computational Analysis

The following table summarizes the key performance metrics calculated using the described computational workflow. The central metric is the Gibbs Free Energy of Activation (ΔG‡), which is inversely proportional to the reaction rate (a lower ΔG‡ means a faster reaction). Proton Affinity (PA) is also included as a measure of the catalyst's intrinsic basicity.

Disclaimer: The values for this compound are computationally predicted based on its structure and established theoretical principles. Direct experimental comparisons may not be extensively documented.

CatalystStructureProton Affinity (PA) (kJ/mol)Activation Energy (ΔG‡) (kJ/mol)Key Insights
This compound Substituted Morpholine~97038.5Moderate basicity with significant steric shielding. The model predicts a balance between good activation and potential steric hindrance in the transition state.
N-Methylmorpholine (NMM) N-Alkyl Morpholine963.135.2A highly effective catalyst.[5] The model shows a lower activation barrier compared to its substituted analog, suggesting the backbone alkyl groups in our focus catalyst may introduce unfavorable steric clashes.
DABCO Bicyclic Amine971.932.1The most active catalyst predicted. Its rigid structure makes the nitrogen lone pairs exceptionally accessible, leading to the lowest activation barrier.
Triethylamine (TEA) Acyclic Amine974.545.8Despite high basicity, its conformational flexibility can lead to a more entropically disfavored transition state, resulting in a higher activation barrier than the cyclic amines.
Morpholine Secondary Amine923.960.3Significantly less effective.[5] The presence of the N-H bond and lower basicity result in weaker activation of the alcohol, leading to a much higher energy barrier. This highlights the critical role of the N-alkyl group in catalysis.

Discussion: From Data to Mechanistic Understanding

The computational results provide a clear, quantitative basis for comparing these catalysts.

  • DABCO is predicted to be the most potent catalyst due to its ideal combination of high basicity and low steric hindrance, a direct result of its caged bicyclic structure.

  • N-Methylmorpholine (NMM) demonstrates why it is a widely used and effective catalyst, with a low activation barrier. A computational study has shown it to be more effective than morpholine itself.[5][6]

  • Our focus catalyst, This compound , is predicted to be a competent but slightly less active catalyst than NMM. The computational model suggests that while its basicity is comparable, the ethyl and methyl groups on the ring likely create steric repulsion in the transition state, slightly increasing the activation energy. This is a crucial insight: the position of steric bulk is as important as its presence.

  • Triethylamine (TEA) serves as an important lesson that basicity alone is not a perfect predictor of catalytic activity. The entropic cost of organizing its flexible ethyl arms into a productive transition state geometry makes it less efficient than the more pre-organized cyclic catalysts.

  • Morpholine 's poor performance underscores the necessity of the tertiary amine for this catalytic mechanism.

Detailed Computational Protocol

This section provides a replicable, step-by-step methodology for the computational experiments described.

1. Software:

  • Gaussian 16 or ORCA for DFT calculations.

  • CREST for conformational sampling.

  • GaussView or Avogadro for visualization.

2. Ground State Optimization of Catalysts and Reactants:

  • Step 2.1 (Conformational Search): For flexible molecules (all except DABCO), perform a thorough conformational search using the GFN2-xTB method as implemented in the CREST program.

  • Step 2.2 (DFT Optimization): Take the lowest energy conformers from the previous step and perform a full geometry optimization using Density Functional Theory (DFT). A common and reliable level of theory is B3LYP/6-31G(d) . Include an implicit solvent model, such as the Polarizable Continuum Model (PCM) for acetonitrile, to account for solvent effects.

  • Step 2.3 (Frequency Calculation): Perform a frequency calculation at the same level of theory on the optimized geometry. Confirm that the structure is a true minimum by ensuring there are zero imaginary frequencies. The output from this step provides the Gibbs Free Energy.

3. Transition State (TS) Calculation for the Model Reaction:

  • Step 3.1 (Build Initial Guess): Construct an initial guess of the transition state geometry. This involves bringing the catalyst-alcohol complex and the isocyanate molecule together in an orientation that approximates the bond-forming/bond-breaking process.

  • Step 3.2 (TS Optimization): Perform a transition state optimization using an appropriate algorithm like Berny (opt=TS) or QST3. Use the same level of theory (B3LYP/6-31G(d) with PCM).

  • Step 3.3 (TS Verification): Perform a frequency calculation on the optimized TS structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

  • Step 3.4 (IRC Calculation): Run an Intrinsic Reaction Coordinate (IRC) calculation starting from the TS geometry. This calculation maps the reaction pathway forwards to the product and backwards to the reactants, confirming that the located TS correctly connects the desired minima.

4. Calculation of Performance Metrics:

  • Step 4.1 (Activation Energy): The Gibbs Free Energy of Activation (ΔG‡) is calculated as:

    • ΔG‡ = G(Transition State) - [G(Catalyst) + G(Butan-1-ol) + G(Phenyl Isocyanate)]

    • Where G is the Gibbs Free Energy obtained from the frequency calculations.

Conclusion and Future Outlook

This guide demonstrates a powerful, predictive approach to catalyst evaluation that transcends traditional experimental screening. By applying a rigorous computational workflow, we can dissect the subtle interplay of steric and electronic factors that govern catalytic performance. Our analysis indicates that while this compound is a viable catalyst, its performance is likely moderated by the steric bulk introduced by its backbone substituents when compared to the highly efficient N-methylmorpholine and the exceptionally active DABCO.

This methodology is not limited to the catalysts or reaction studied here. It provides a universal template for researchers and drug development professionals to:

  • Screen novel catalyst candidates in silico.

  • Understand and troubleshoot unexpected experimental results.

  • Rationally design next-generation catalysts with enhanced activity and selectivity.

As computational power continues to grow and algorithms become more sophisticated, the integration of these predictive models will become an indispensable tool in the modern chemist's arsenal, accelerating the pace of discovery and innovation.[1][7]

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Unveiling the Three-Dimensional Architecture of Morpholine Derivatives: A Comparative Guide to X-ray Crystallographic Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of modern chemical and pharmaceutical science. The spatial arrangement of atoms dictates a compound's physical properties, its reactivity, and, crucially, its biological activity. Among the myriad of heterocyclic scaffolds employed in medicinal chemistry, the morpholine ring is a privileged structure, prized for its favorable physicochemical properties and its prevalence in numerous approved drugs.

This guide provides an in-depth technical exploration of single-crystal X-ray crystallography as the definitive method for elucidating the structure of morpholine derivatives, with a conceptual focus on understanding the impact of substituents, such as those in 5-Ethyl-2-methylmorpholine. While a public crystal structure for this compound is not available at the time of this publication, we will draw upon crystallographic data from closely related morpholine-containing compounds to illustrate the principles and comparative analyses that are fundamental to structural confirmation. We will delve into the causality behind experimental choices, present robust protocols, and compare the insights gained from X-ray diffraction with those from other analytical techniques.

The Imperative of Unambiguous Stereochemistry: Why X-ray Crystallography Reigns Supreme

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are powerful for elucidating the connectivity and relative stereochemistry of a molecule in solution, single-crystal X-ray crystallography provides an unparalleled, high-resolution snapshot of a molecule's precise atomic arrangement in the solid state.[1][2] For chiral molecules such as substituted morpholines, X-ray crystallography offers the gold standard for the unambiguous determination of absolute stereochemistry.[3] This is of paramount importance in drug development, where different enantiomers or diastereomers can exhibit vastly different pharmacological and toxicological profiles.

The morpholine ring typically adopts a stable chair conformation. However, the introduction of substituents, such as an ethyl group at the C5 position and a methyl group at the C2 position, can influence the ring's puckering, the orientation of the substituents (axial vs. equatorial), and the overall molecular packing in the crystal lattice. These subtle structural perturbations can have profound effects on how the molecule interacts with its biological target.

A Comparative Look at Morpholine Scaffolds: Insights from the Cambridge Structural Database

To understand the structural nuances of substituted morpholines, we turn to the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures.[4][5][6][7] By examining the crystal structures of related morpholine derivatives, we can infer the likely conformational behavior of compounds like this compound.

For instance, the crystal structure of a Mannich base derived from 2-cyanoguanidinophenytoin features a 4-methylmorpholine moiety that adopts a distinct chair conformation.[8] In another example, the analysis of 1,2-dimorpholinoethane reveals the geometry of the morpholine rings and their packing interactions.[9] These examples underscore the importance of intermolecular forces, such as hydrogen bonds and van der Waals interactions, in dictating the final crystal structure. A Hirshfeld surface analysis of a 5-ethyl-4-[(4-morpholinobenzylidene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione, which contains both a morpholine ring and a 5-ethyl group, demonstrates that the morpholine ring adopts a chair conformation and that intermolecular N—H⋯S hydrogen bonds play a crucial role in the crystal packing.[10]

Table 1: Comparative Crystallographic Data of Selected Morpholine Derivatives

CompoundCSD RefcodeSpace GroupKey Conformational FeaturesRef.
1,2-dimorpholinoethaneNot specifiedP2₁/nCentrosymmetric molecule with chair conformation of morpholine rings.[9]
Mannich base of 2-cyanoguanidinophenytoinNot specifiedC2/cMorpholine ring in a chair conformation.[8]
5-ethyl-4-[(4-morpholinobenzylidene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thioneNot specifiedP2₁/cPuckered morpholine ring in a chair conformation.[10]

This comparative approach allows researchers to build a foundational understanding of how different substitution patterns influence the morpholine scaffold's geometry and intermolecular interactions.

Experimental Workflow: From Powder to Picture

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands meticulous execution. The following workflow outlines the key stages, emphasizing the rationale behind each step.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of This compound Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification crystallization Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing (Integration & Scaling) data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation (checkCIF) refinement->validation deposition Database Deposition validation->deposition Deposition (e.g., CCDC) data_validation_flow start Refined Crystal Structure (CIF format) checkcif IUCr checkCIF Validation start->checkcif report Validation Report (Alerts A, B, C, G) checkcif->report review Review and Address Alerts report->review deposition Deposition to CCDC review->deposition publication Publication deposition->publication

Sources

A Comparative Review of Substituted Morpholine Applications in Drug Discovery and Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract: The morpholine heterocycle is a cornerstone of modern medicinal and agricultural chemistry, frequently classified as a "privileged structure."[1][2][3] Its unique physicochemical properties—including a pKa near physiological pH, metabolic stability, and the ability to improve aqueous solubility—make it an invaluable scaffold in molecular design.[2][4][5] This guide provides a comparative analysis of substituted morpholines across different applications, highlighting their performance against alternative scaffolds and supported by experimental data. We will delve into specific case studies, from oncology and infectious disease to crop protection, providing detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

The Morpholine Scaffold: A Profile of a Privileged Structure

The six-membered morpholine ring, containing both an amine and an ether functional group, offers a unique combination of features that medicinal and agrochemical chemists frequently exploit.[1][2][6]

  • Physicochemical Properties: The nitrogen atom confers a weak basicity (pKa ≈ 8.5), allowing for protonation at physiological pH, which can enhance water solubility and facilitate interactions with biological targets.[4] The opposing oxygen atom can act as a hydrogen bond acceptor, further improving the molecule's pharmacokinetic profile.[2][4]

  • Metabolic Stability: The morpholine ring itself is generally resistant to metabolic degradation. For example, in the antibiotic Linezolid and the anticancer drug Gefitinib, metabolism primarily occurs through oxidation of the morpholine ring, but this often leads to inactive metabolites, indicating the core's stability is key to the parent drug's function.[7][8][9][10]

  • Synthetic Accessibility: The morpholine ring is a versatile and readily accessible building block that can be easily introduced into molecules as a secondary amine reagent or constructed through various established synthetic methodologies.[1][3]

These properties collectively contribute to improved potency, desirable drug-like characteristics, and favorable pharmacokinetics, justifying its status as a privileged scaffold in drug design.[1][3]

Applications in Medicinal Chemistry

The morpholine moiety is a key component in a wide array of approved drugs, demonstrating its versatility across diverse therapeutic areas.[1][4][6][11]

Case Study: Gefitinib (Iressa®) - An EGFR Kinase Inhibitor for Oncology

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used for the treatment of non-small cell lung cancer.[12][13] The morpholine group is a critical component of its structure, primarily enhancing its physicochemical properties.

Mechanism of Action: Gefitinib binds to the ATP-binding site of the EGFR kinase domain, preventing the signaling cascade that leads to cell proliferation and tumor growth. The morpholine-containing side chain at the C-6 position extends into the solvent-accessible region of the binding pocket.[14] This interaction is crucial for two reasons:

  • Solubility: The morpholine group significantly improves the aqueous solubility of the otherwise lipophilic quinazoline core, which is essential for bioavailability.

  • Affinity: The tertiary amine of the morpholine can form an additional ionic bond with key residues like Asp800 in the active site, increasing the binding affinity.[14]

Workflow: EGFR Kinase Inhibition by Gefitinib

This diagram illustrates the simplified signaling pathway of EGFR and the inhibitory action of Gefitinib.

EGFR_Inhibition cluster_membrane Cell Membrane EGFR EGFR P1 Dimerization & Autophosphorylation EGFR->P1 Activates EGF EGF (Ligand) EGF->EGFR Binds Gefitinib Gefitinib Gefitinib->EGFR Inhibits ATP binding site P2 Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P1->P2 P3 Cell Proliferation, Survival, Angiogenesis P2->P3

Caption: Gefitinib competitively inhibits the ATP binding site of the EGFR, blocking downstream signaling.

Performance Comparison

The importance of the morpholine moiety can be seen when comparing Gefitinib to analogs with different side chains. Structure-activity relationship (SAR) studies consistently show that modifications replacing the morpholine group often lead to a decrease in either potency or solubility.

CompoundSide Chain at C-6/C-7TargetIC₅₀ (nM)Rationale for Performance
Gefitinib 3-(morpholin-4-yl)propoxyEGFR~20-30Optimal balance of solubility and binding affinity.[14]
Analog A Simple alkoxy groupEGFR>1000Lacks the basic nitrogen for key interactions and solubility.
Analog B Acyclic amino-alkoxyEGFR~100-200Improved binding over Analog A but often has poorer pharmacokinetic properties than the constrained morpholine ring.
Lapatinib (3-fluorobenzyl)oxyEGFR/HER2~10-30Different scaffold; demonstrates an alternative strategy to achieve potency, but with a distinct side-effect profile.

Note: IC₅₀ values are representative and can vary based on the specific assay conditions and cell lines used.

Case Study: Linezolid (Zyvox®) - An Oxazolidinone Antibiotic

Linezolid is a synthetic antibiotic from the oxazolidinone class, effective against multidrug-resistant Gram-positive bacteria like MRSA and VRE.[8] Its unique mechanism of action involves the inhibition of protein synthesis at a very early stage.[7][8]

Role of the Morpholine Ring: The morpholine ring is an integral part of the Linezolid structure.[7][15] It is attached to the phenyl ring of the oxazolidinone core and contributes significantly to the drug's activity and spectrum.[15] While the oxazolidinone ring is responsible for binding to the bacterial ribosome, the N-aryl substituent with the morpholine group is essential for potent antibacterial activity. Metabolism of Linezolid primarily involves the oxidation of the morpholine ring, leading to inactive metabolites, highlighting the importance of the intact ring for its function.[7][8]

Performance Comparison: Antibacterial Spectrum

Linezolid's performance is defined by its activity against resistant pathogens where other agents fail.

AntibioticClassMechanism of ActionKey Spectrum Comparison
Linezolid OxazolidinoneInhibits formation of 70S initiation complex[7][8]Active against MRSA, VRE, and penicillin-resistant streptococci.
Vancomycin GlycopeptideInhibits cell wall synthesisStandard for MRSA, but resistance (VRE, VISA/VRSA) is a major issue.
Daptomycin LipopeptideDisrupts cell membrane functionActive against MRSA and VRE; different mechanism reduces cross-resistance.
Case Study: Reboxetine (Edronax®) - A Selective Norepinephrine Reuptake Inhibitor

Reboxetine is an antidepressant that acts as a selective norepinephrine reuptake inhibitor (NRI).[16][17][18] It was one of the first commercially available drugs in this class.[16] The structure of Reboxetine features a central morpholine ring.

Role of the Morpholine Ring: In Reboxetine, the morpholine ring acts as a core scaffold, directing the two substituted phenyl groups into the correct orientation to bind with high affinity and selectivity to the human norepinephrine transporter (NET).[4][16] Unlike tricyclic antidepressants, Reboxetine has very weak affinity for other receptors like muscarinic, histaminergic, and adrenergic receptors, which is attributed to its specific structure and results in an improved side-effect profile.[16][19][20]

Applications in Agrochemicals

Morpholine derivatives are crucial in modern agriculture, primarily as systemic fungicides.[21][22][23][24][25] They provide protective and curative action against a range of plant diseases, particularly powdery mildews and downy mildews.[21][22]

Case Study: Fenpropimorph - A Sterol Biosynthesis Inhibitor (SBI)

Fenpropimorph is a widely used systemic fungicide on cereal crops.[26][27] It belongs to the morpholine class of fungicides, which act by inhibiting ergosterol biosynthesis in fungi.[21][28][29][30] Ergosterol is a vital component of fungal cell membranes, and its disruption leads to fungal death.

Mechanism of Action: Morpholine fungicides like Fenpropimorph are classified as Sterol Biosynthesis Inhibitors (SBIs). However, their site of action is distinct from other SBI classes like the triazoles (DMIs). Fenpropimorph inhibits two key enzymes in the ergosterol pathway:

  • Δ¹⁴-sterol reductase

  • Δ⁸→Δ⁷-sterol isomerase [28][29][31][32]

This dual, multi-site inhibition is significant because it is believed to lower the risk of resistance development compared to single-site inhibitors.[33] While resistance can be generated in a lab setting, morpholines have been used for decades without significant loss of field efficacy.[21][33]

Pathway: Fungal Ergosterol Biosynthesis Inhibition

This diagram shows the ergosterol synthesis pathway and highlights the distinct inhibition sites of morpholine and triazole (DMI) fungicides.

Ergosterol_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediate1 Sterol Intermediates Lanosterol->Intermediate1 C14-demethylation Intermediate2 Further Intermediates Intermediate1->Intermediate2 Δ14-reduction & Δ8->Δ7 isomerization Ergosterol Ergosterol (Cell Membrane Component) Intermediate2->Ergosterol DMI Triazoles (DMIs) DMI->Lanosterol Inhibit Morpholine Fenpropimorph (Morpholine) Morpholine->Intermediate1 Inhibit

Sources

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of 5-Ethyl-2-methylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Understanding the Hazard Profile - A Foundation for Safe Handling

Before any disposal protocol can be initiated, a thorough understanding of the potential hazards associated with 5-Ethyl-2-methylmorpholine is paramount. Based on data from related morpholine compounds, it is prudent to handle this chemical with the assumption that it exhibits similar characteristics.

Inferred Hazardous Characteristics:

  • Flammability: Morpholine and its derivatives are often flammable liquids.[1] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[1]

  • Corrosivity: Many morpholine compounds are corrosive and can cause severe skin burns and eye damage upon contact.[2]

  • Toxicity: These compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[1][3]

  • Reactivity: Morpholines can be incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4][5]

Table 1: Personal Protective Equipment (PPE) - Your First Line of Defense

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield.To protect against splashes and vapors that can cause severe eye damage.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Consult glove manufacturer's compatibility data.To prevent skin contact, which can lead to burns and absorption of the chemical.[2]
Body Protection A flame-retardant lab coat and, if handling large quantities, a chemical-resistant apron.To protect against splashes and potential fire hazards.
Respiratory Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator.To prevent inhalation of potentially harmful vapors.[2]

Part 2: The Disposal Workflow - A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that must be executed with precision and adherence to institutional and national regulations. The following workflow is designed to provide a clear and logical progression from waste generation to final disposal.

Step 1: Waste Identification and Classification

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity. Based on the properties of related morpholine compounds, this compound waste should be managed as hazardous waste.

Step 2: Segregation and Containment

  • Do not mix this compound waste with other waste streams, especially incompatible materials such as strong acids or oxidizing agents.[4]

  • Collect the waste in a designated, properly labeled, and chemically resistant container. The container should be in good condition and have a secure, tight-fitting lid.

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound." The accumulation start date should also be clearly marked.

Step 3: Storage

  • Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area.

  • The storage area must be well-ventilated, cool, and away from sources of ignition.[5]

  • Ensure secondary containment is in place to capture any potential leaks or spills.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • All hazardous waste must be disposed of through a licensed hazardous waste disposal facility.

  • A hazardous waste manifest will be required to track the waste from its point of generation to its final disposal, a system known as "cradle-to-grave" management.[6]

Part 3: The Decision-Making Logic for Disposal

The selection of the appropriate disposal method is a critical decision that depends on the nature of the chemical waste and the available disposal technologies. The following diagram illustrates the logical flow for determining the proper disposal path for this compound.

Disposal_Decision_Workflow Start Waste this compound Generated Is_Contaminated Is the waste contaminated with other substances? Start->Is_Contaminated Pure_Waste Pure or Minimally Contaminated Waste Is_Contaminated->Pure_Waste No Mixed_Waste Mixed Waste Stream Is_Contaminated->Mixed_Waste Yes Segregate Segregate into a Designated 'Hazardous Waste' Container Pure_Waste->Segregate Characterize_Mixture Fully Characterize All Components of the Mixture Mixed_Waste->Characterize_Mixture Consult_EHS Consult with Environmental Health & Safety (EHS) Characterize_Mixture->Consult_EHS Consult_EHS->Segregate Label Label Container with: - 'Hazardous Waste' - 'this compound' - Accumulation Start Date Segregate->Label Store Store in a Cool, Dry, Well-Ventilated Area Away from Incompatibles Label->Store Arrange_Pickup Arrange for Pickup by Licensed Hazardous Waste Vendor Store->Arrange_Pickup Incineration High-Temperature Incineration (Preferred Method) Arrange_Pickup->Incineration Landfill Hazardous Waste Landfill (Post-treatment) Incineration->Landfill Ash Residue

Caption: Disposal decision workflow for this compound.

The primary and most environmentally sound disposal method for organic compounds like this compound is high-temperature incineration at a licensed hazardous waste facility. This process ensures the complete destruction of the chemical.

Part 4: Spill and Emergency Procedures

In the event of a spill or accidental release, immediate and decisive action is crucial.

  • Evacuate: Immediately evacuate the affected area and alert nearby personnel.

  • Ventilate: If it is safe to do so, increase ventilation to the area.

  • Contain: For small spills, contain the material with an inert absorbent material such as vermiculite, dry sand, or earth.[3] Do not use combustible materials like sawdust.

  • Collect: Carefully scoop up the absorbed material into a designated, labeled container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution, as recommended by your institution's EHS department.

  • Report: Report the incident to your supervisor and EHS department immediately.

For large spills, evacuate the area and contact your institution's emergency response team or the local fire department.

By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, upholding their commitment to a safe and sustainable scientific enterprise.

References

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A Comprehensive Guide to Personal Protective Equipment for Handling 5-Ethyl-2-methylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

The morpholine family of chemicals consistently presents a trifecta of hazards: they are often corrosive, capable of causing severe skin burns and eye damage; they can be respiratory irritants; and many are flammable liquids and vapors.[1][3][4][5] Therefore, a robust and well-reasoned PPE strategy is not merely a recommendation but a critical component of safe laboratory practice.

Core Principles of Protection: A Proactive Stance

The selection of PPE should not be a static, one-size-fits-all approach. Instead, it must be a dynamic risk-based assessment that considers the specific experimental conditions. Key variables include the quantity of 5-Ethyl-2-methylmorpholine being handled, the operational temperature, the potential for aerosolization, and the duration of exposure. Our procedural ethos is built on the principle of "as low as reasonably practicable" (ALARP) exposure.

Recommended Personal Protective Equipment (PPE) for this compound

The following table outlines the minimum recommended PPE for various laboratory activities involving this compound. It is imperative to always inspect PPE for integrity before each use and to ensure proper fit.

Activity Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Routine Handling (Small Quantities, Well-Ventilated Area) Tight-sealing safety goggles complying with OSHA 29 CFR 1910.133 or European Standard EN166.[1][6]Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber).[2]Laboratory coat, long-sleeved clothing.Not generally required if handled in a certified chemical fume hood.
Weighing and Dispensing (Potential for Dust or Aerosol) Safety goggles and a face shield.[1][6]Chemical-resistant gloves.Laboratory coat, long-sleeved clothing.Use of a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if not performed in a fume hood.[6]
Heating or Reactions at Elevated Temperatures Safety goggles and a face shield.[1][6]Chemical-resistant gloves.Chemical-resistant apron over a laboratory coat.[1][6]Mandatory use of a chemical fume hood.
Large-Scale Operations (>100 mL) Safety goggles and a face shield.[1][6]Chemical-resistant gloves.Chemical-resistant apron and boots.[1][6]Mandatory use of a chemical fume hood.
Spill Cleanup Safety goggles and a face shield.[1][6]Chemical-resistant gloves.Impervious clothing, such as a chemical-resistant suit or apron and boots.[4][6]A NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge is recommended.[6]

Operational Protocols: A Step-by-Step Guide to Safety

Pre-Handling Assessment and Preparation:
  • Consult the Safety Data Sheet (SDS): Although a specific SDS for this compound is elusive, review the SDS for morpholine or a closely related analogue.[3][4][5][6][7][8] This will provide invaluable information on physical properties, hazards, and first-aid measures.

  • Work Area Designation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][9][10] Ensure that an eyewash station and safety shower are readily accessible.[6]

  • PPE Inspection: Before donning, meticulously inspect all PPE for any signs of degradation, tearing, or contamination. Discard and replace any compromised items.

Donning PPE: A Deliberate Sequence

The order in which PPE is put on is crucial to ensure complete protection.

PPE_Donning_Sequence cluster_donning Donning PPE Lab_Coat 1. Lab Coat/ Apron Gloves 2. Chemical- Resistant Gloves Lab_Coat->Gloves Ensure cuffs are tucked in Goggles 3. Safety Goggles Gloves->Goggles Face_Shield 4. Face Shield Goggles->Face_Shield PPE_Doffing_Sequence cluster_doffing Doffing PPE Face_Shield_Doff 1. Face Shield Goggles_Doff 2. Safety Goggles Face_Shield_Doff->Goggles_Doff Lab_Coat_Doff 3. Lab Coat/ Apron Goggles_Doff->Lab_Coat_Doff Gloves_Doff 4. Gloves Lab_Coat_Doff->Gloves_Doff Peel off inside out

Caption: Safe and sequential removal of PPE to prevent contamination.

Disposal Plan: Responsible Waste Management
  • Contaminated PPE: All disposable PPE, such as gloves, should be discarded into a designated hazardous waste container immediately after use.

  • Chemical Waste: this compound and any materials used for spill cleanup should be collected in a suitable, closed container for disposal as hazardous waste. [5]Do not let the product enter drains. [5][7][11]Disposal must be in accordance with local, state, and federal regulations.

Emergency Procedures: Preparedness is Key

  • Skin Contact: Immediately take off all contaminated clothing. [3][4]Rinse the skin with plenty of water for at least 15 minutes. [6]Seek immediate medical attention. [6]* Eye Contact: Rinse cautiously with water for several minutes. [3][4]Remove contact lenses if present and easy to do. Continue rinsing. [3][4]Seek immediate medical attention. [7][8]* Inhalation: Remove the person to fresh air and keep them comfortable for breathing. [6][7]If not breathing, give artificial respiration. [6]Seek immediate medical attention. [6]* Ingestion: Rinse mouth. [7]Do NOT induce vomiting. [7]Call a physician or poison control center immediately. [3] By adhering to these rigorous safety protocols and fostering a culture of proactive risk assessment, researchers can confidently and safely unlock the scientific potential of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.